5-(Dibromomethyl)quinoxaline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(dibromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNTZZRPOFREKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423750 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958994-25-7 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Dibromomethyl)quinoxaline: Structure, Properties, and Synthetic Utility
Abstract: 5-(Dibromomethyl)quinoxaline is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive gem-dibromomethyl group appended to the versatile quinoxaline scaffold, renders it a valuable intermediate for the synthesis of a diverse array of complex molecules. This guide provides an in-depth analysis of its structure, physicochemical properties, synthesis, and reactivity. We explore its critical role as a precursor to quinoxaline-5-carboxaldehyde, a key component in the development of novel therapeutic agents. Detailed, field-tested protocols for its synthesis and subsequent transformation are provided, underpinned by mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline moiety, a fused heterocycle of benzene and pyrazine, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[2][3][4][5][6][7] The quinoxaline core acts as a versatile template that can be functionalized to modulate pharmacological activity, making compounds like this compound highly sought-after starting materials for creating libraries of potential drug candidates.[5][8] The dibromomethyl group at the 5-position serves as a latent aldehyde, providing a reactive handle for extensive synthetic elaboration.
Molecular Structure and Physicochemical Properties
This compound is a halogenated aromatic heterocycle whose structure and properties are foundational to its synthetic applications.
Core Structure and Identification
The molecule consists of a quinoxaline ring system with a dibromomethyl (-CHBr₂) substituent at the C5 position.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 958994-25-7 | [9] |
| Molecular Formula | C₉H₆Br₂N₂ | [1] |
| Molecular Weight | 301.97 g/mol | [1] |
| SMILES | BrC(C1=C2N=CC=NC2=CC=C1)Br |
Physicochemical Characteristics
While comprehensive experimental data for this compound is not widely published, its properties can be inferred from data on related compounds and general chemical principles. It is commercially available as a solid and is noted as an irritant.[1]
| Property | Predicted/Observed Value | Notes |
| Physical Form | Solid | Based on vendor information. |
| Melting Point | Not available in literature. | The precursor, 5-methylquinoxaline, is a low-melting solid (20-21 °C). A related compound, 5,8-dibromoquinoxaline, has a melting point of 198-203 °C.[10] The melting point is expected to be significantly higher than the methyl precursor. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetonitrile). | Inferred from the nonpolar nature of the molecule and solubility of its precursors. |
| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended by suppliers, suggesting potential sensitivity to heat or moisture. |
Synthesis and Characterization
The most logical and industrially relevant synthesis of this compound proceeds via the radical bromination of 5-methylquinoxaline.
Synthetic Pathway: From Methyl to Dibromomethyl
The transformation relies on a free-radical chain reaction initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light, using a brominating agent such as N-Bromosuccinimide (NBS). NBS is the preferred reagent in modern synthesis as it provides a low, constant concentration of bromine, minimizing side reactions.
Caption: Synthetic route to this compound.
Self-Validating Experimental Protocol: Synthesis
Objective: To synthesize this compound from 5-methylquinoxaline.
Causality: This protocol uses NBS as the bromine source for benzylic bromination. The reaction is performed in a non-polar solvent (carbon tetrachloride) to facilitate the radical chain mechanism and is initiated by AIBN, a standard thermal radical initiator. Using slightly more than two equivalents of NBS ensures the reaction proceeds to the dibrominated product. The aqueous workup quenches the reaction and removes the succinimide byproduct.
Materials:
-
5-Methylquinoxaline (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methylquinoxaline and anhydrous CCl₄.
-
Reagent Addition: Add N-Bromosuccinimide and AIBN to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Quenching: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold CCl₄.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Methine Proton (-CHBr₂): A singlet is expected around δ 6.5-7.5 ppm. This proton is significantly downfield due to the deshielding effect of the two bromine atoms.
-
Quinoxaline Protons: The aromatic region (δ 7.5-9.0 ppm) will show a complex multiplet pattern characteristic of the substituted quinoxaline ring. The proton at the C4 position is expected to be the most downfield, appearing as a distinct signal.
-
-
¹³C NMR:
-
Methine Carbon (-CHBr₂): Expected to appear around δ 35-45 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-155 ppm range, corresponding to the carbons of the quinoxaline core.
-
-
Mass Spectrometry (ESI-MS):
-
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks for [M+H]⁺ at approximately m/z 301, 303, and 305.
-
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of both the dibromomethyl group and the quinoxaline core.
Conversion to Quinoxaline-5-carboxaldehyde
The primary and most valuable transformation of the dibromomethyl group is its hydrolysis to an aldehyde. This reaction provides a straightforward entry to quinoxaline-5-carboxaldehyde, a versatile intermediate for constructing more complex molecules.
Caption: Hydrolysis to quinoxaline-5-carboxaldehyde.
Protocol: Hydrolysis to Aldehyde
Objective: To synthesize quinoxaline-5-carboxaldehyde.
Causality: This protocol utilizes a mild hydrolysis agent (e.g., aqueous silver nitrate or a suspension of calcium carbonate) to convert the gem-dibromide to a gem-diol, which rapidly dehydrates to the stable aldehyde. Silver nitrate facilitates the reaction by coordinating to the bromine atoms, making them better leaving groups.
Materials:
-
This compound (1.0 eq)
-
Silver nitrate (AgNO₃) (2.2 eq) or Calcium Carbonate (CaCO₃)
-
Acetone or THF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound in acetone or THF in a round-bottom flask.
-
Hydrolysis: Add a solution of silver nitrate in water dropwise to the stirring solution (or add solid CaCO₃ and water).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC). A precipitate of AgBr or CaBr₂ will form.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting quinoxaline-5-carboxaldehyde can be purified by column chromatography or recrystallization.
Role in Drug Discovery and Development
Quinoxaline-5-carboxaldehyde is a critical precursor for synthesizing biologically active molecules. The aldehyde functionality allows for a wide range of subsequent reactions, including:
-
Reductive Amination: To introduce diverse amine side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.
-
Condensation Reactions: To build other heterocyclic rings (e.g., imines, hydrazones).
This versatility has been leveraged in the synthesis of various therapeutic candidates. For instance, quinoxaline carboxamides, derived from the corresponding aldehyde, have shown significant potential as antibacterial agents.[13] The ability to easily generate the aldehyde from this compound makes it a strategic starting material in the quest for new quinoxaline-based drugs targeting cancer, bacteria, and viruses.[6][14]
Safety and Handling
As a reactive brominated compound, this compound must be handled with appropriate care.
-
Hazard: Classified as an irritant.[1] May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8°C) as recommended by suppliers.
Conclusion
This compound represents a cornerstone intermediate for advanced organic synthesis, particularly within the pharmaceutical industry. Its true value lies not in its direct application, but in its efficient conversion to quinoxaline-5-carboxaldehyde, opening a gateway to a vast chemical space of potentially bioactive molecules. Understanding its synthesis, properties, and reactivity, as detailed in this guide, provides researchers with the foundational knowledge to harness its full potential in the development of next-generation therapeutics and functional materials.
References
-
Issa, D. A. E., et al. (2015). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm. Available at: [Link]
-
ChemBK. 5,8-dibromo-Quinoxaline. Available at: [Link]
-
PubChem. 5-Methylquinoxaline. Available at: [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]
-
Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439. Available at: [Link]
-
Hassan, A. S., et al. (2022). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(1), 108-132. Available at: [Link]
-
Zhang, H., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(58), 36625-36632. Available at: [Link]
-
Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 927-948. Available at: [Link]
-
Saeed, A., et al. (2022). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Molecules, 27(15), 4983. Available at: [Link]
-
Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available at: [Link]
-
Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2995. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supporting Information (ESI). Available at: [Link]
-
CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Available at: [Link]
-
Heterocyclic Letters. Synthesis and biological activity studies of quinoxaline derivatives. Available at: [Link]
-
MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available at: [Link]
-
Bader, M.Z.A., et al. (1983). Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. Bulletin of the Chemical Society of Japan, 56(1), 326-330. Available at: [Link]
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Patidar, A. K., et al. (2011). Exploring Potential of Quinoxaline Moiety. International Journal of PharmTech Research, 3(1), 386-392. Available at: [Link]
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synthesis of 5-(Dibromomethyl)quinoxaline from 5-methylquinoxaline
An In-depth Technical Guide to the Synthesis of 5-(Dibromomethyl)quinoxaline from 5-methylquinoxaline
Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The document details the underlying free-radical bromination mechanism, provides a robust experimental protocol, outlines critical safety considerations, and describes analytical methods for product characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this specific benzylic halogenation.
Introduction and Strategic Importance
Quinoxaline derivatives are a privileged class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules, including anticancer, antibacterial, and antiviral agents.[1][2][3][4] The functionalization of the quinoxaline core is a key strategy in medicinal chemistry to modulate pharmacological properties. The conversion of a methyl group to a dibromomethyl group, as in the transformation of 5-methylquinoxaline to this compound, is a pivotal step. The resulting gem-dibromide is a versatile synthetic handle that can be readily converted into an aldehyde (a crucial functional group for further elaboration), or participate in various cross-coupling reactions.
This guide focuses on the direct, selective bromination of the benzylic methyl group of 5-methylquinoxaline[5][6] using N-Bromosuccinimide (NBS), a reagent renowned for its efficacy in such transformations.
The Underlying Chemistry: Free-Radical Benzylic Bromination
The selective bromination of the methyl group attached to the quinoxaline ring, in the presence of the aromatic system, is achieved via a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction.[7][8] N-Bromosuccinimide (NBS) serves as a controlled, low-concentration source of molecular bromine (Br₂) and bromine radicals (Br•), which is critical for achieving selectivity.[7][9]
Mechanism Causality:
The reaction proceeds through three distinct phases: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The initiator radical then abstracts a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).
-
Propagation: This is a self-sustaining cycle.
-
A bromine radical (Br•) abstracts a hydrogen atom from the 5-methyl group of the quinoxaline. This step is highly selective for the benzylic position because the resulting quinoxalin-5-ylmethyl radical is resonance-stabilized by the aromatic ring system, making it more stable than other potential carbon radicals.[7][8]
-
This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired 5-(bromomethyl)quinoxaline and a new bromine radical, which continues the chain.
-
A second hydrogen abstraction and bromination event occurs on the now-formed 5-(bromomethyl)quinoxaline to yield the final this compound product.
-
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.
The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄), is traditional for this reaction as it minimizes competing ionic pathways. However, due to the toxicity of CCl₄, solvents like acetonitrile can also be employed.[10] It is crucial to maintain anhydrous conditions, as the presence of water can lead to the hydrolysis of NBS and the desired product.[8]
Caption: Free-radical mechanism for the dibromination of 5-methylquinoxaline.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by incorporating in-process checks and a thorough purification strategy to ensure the integrity of the final product.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methylquinoxaline | ≥98% | Standard Supplier | Starting material. |
| N-Bromosuccinimide (NBS) | ≥99% | Standard Supplier | Must be recrystallized if yellow/brown.[7] |
| Azobisisobutyronitrile (AIBN) | ≥98% | Standard Supplier | Radical initiator. Benzoyl peroxide is an alternative. |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Standard Supplier | Caution: Toxic and carcinogenic. Use in a certified fume hood. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard Supplier | For quenching excess bromine. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | Drying agent. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Supplier | For NMR analysis. |
3.2. Step-by-Step Methodology
-
Reaction Setup:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.
-
Set up the apparatus in a chemical fume hood over a heating mantle with stirring capabilities.
-
-
Charging the Flask:
-
To the flask, add 5-methylquinoxaline (e.g., 5.0 g, 34.7 mmol).
-
Add 100 mL of anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (15.5 g, 87.1 mmol, 2.5 equivalents). Using a slight excess of NBS ensures the reaction goes to completion for the dibrominated product.
-
Finally, add the radical initiator, AIBN (0.28 g, 1.7 mmol, 0.05 equivalents).
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) and maintain a gentle reflux. A light source (e.g., a 150W lamp) can be directed at the flask to facilitate initiation.
-
In-Process Check: The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which will float to the surface. Progress can also be tracked more formally using Thin Layer Chromatography (TLC).
-
Continue refluxing for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material and the intermediate 5-(bromomethyl)quinoxaline.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct fully.
-
Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M sodium thiosulfate solution (2 x 50 mL) to remove any residual bromine (indicated by the disappearance of any orange/brown color).
-
Deionized water (2 x 50 mL).
-
Saturated sodium chloride (brine) solution (1 x 50 mL).
-
-
Dry the resulting organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.
-
The crude product, likely a yellow or brown solid/oil, should be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield pure this compound.
-
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the described synthesis.
| Parameter | Value | Molar Ratio (vs. Substrate) |
| Substrate: 5-Methylquinoxaline | 5.0 g (34.7 mmol) | 1.0 |
| Reagent: N-Bromosuccinimide | 15.5 g (87.1 mmol) | 2.5 |
| Initiator: AIBN | 0.28 g (1.7 mmol) | 0.05 |
| Solvent: Carbon Tetrachloride | 100 mL | N/A |
| Temperature | Reflux (~77 °C) | N/A |
| Reaction Time | 4 - 6 hours | N/A |
| Theoretical Yield | 10.4 g | N/A |
| Expected Yield | 70-85% | N/A |
Characterization and Purity Assessment
Confirmation of the product's identity and purity is essential. The following techniques are recommended:
-
¹H NMR Spectroscopy: The most definitive method. The spectrum in CDCl₃ is expected to show:
-
Disappearance of the singlet corresponding to the methyl protons (-CH₃) of the starting material (typically ~2.8 ppm).
-
Appearance of a sharp singlet for the dibromomethyl proton (-CHBr₂) significantly downfield (estimated at ~7.0-7.5 ppm).
-
A complex multiplet pattern in the aromatic region (7.5-9.0 ppm) corresponding to the quinoxaline ring protons.
-
-
¹³C NMR Spectroscopy:
-
The spectrum will show the disappearance of the methyl carbon signal (~20 ppm) and the appearance of a new signal for the dibromomethyl carbon (-CHBr₂) at a different chemical shift.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak cluster will show signals for [M]+, [M+2]+, and [M+4]+ in an approximate ratio of 1:2:1, which is a hallmark of a dibrominated compound.
-
-
Infrared (IR) Spectroscopy:
-
The spectrum will show C-H stretching and bending frequencies, C=N and C=C stretching vibrations characteristic of the quinoxaline core, and C-Br stretching vibrations.
-
Safety and Hazard Management
A rigorous approach to safety is non-negotiable. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[11][12][13]
-
N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed.[14] Avoid inhalation of dust.[12] It is an oxidizing agent and should be kept away from combustible materials. Store in a cool, dry, dark place.[8]
-
Carbon Tetrachloride (CCl₄): A highly toxic, volatile solvent and a suspected human carcinogen. Absorption can occur via inhalation or skin contact. All handling must be performed in a certified fume hood. Safer alternatives like acetonitrile should be considered where feasible.
-
Azobisisobutyronitrile (AIBN): A flammable solid that can decompose upon heating to release toxic fumes and nitrogen gas, potentially leading to container pressurization. Store in a cool place away from heat sources.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and federal regulations. Halogenated waste streams must be segregated.[12]
Caption: A streamlined workflow for the synthesis and analysis of the target compound.
Conclusion
The synthesis of this compound from 5-methylquinoxaline via Wohl-Ziegler bromination is a reliable and efficient transformation. The success of the procedure hinges on the careful control of reaction conditions, particularly the exclusion of water, and the use of a radical initiator to ensure a selective free-radical pathway. The resulting product is a highly valuable intermediate, providing a gateway for the synthesis of more complex quinoxaline-based molecules for application in drug discovery and materials science. Adherence to the detailed protocol and stringent safety measures outlined in this guide is paramount for achieving a high yield of the pure product safely and reproducibly.
References
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Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
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ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]
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Capot Chemical. (2018). MSDS of N-Bromosuccinimide (NBS). [Link]
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Various Authors. (2019). N-Bromosuccinimide - Wikipedia Compilation. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). [Link]
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ChemRxiv. (2024). Application in site-selective halogenation of quinoxalin-2(1H)-ones and synthesis of gem-dihaloketones. [Link]
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Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. [Link]
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National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]
- Google Patents. (n.d.). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]
-
Mini-Reviews in Medicinal Chemistry. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]
-
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free radical bromination mechanism of 5-methylquinoxaline
An In-Depth Technical Guide to the Free Radical Bromination of 5-Methylquinoxaline
Abstract
Quinoxaline scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4] The functionalization of these heterocycles is a key strategy in the synthesis of novel drug candidates. This guide provides a comprehensive technical overview of the free radical bromination of 5-methylquinoxaline, a critical transformation for introducing a reactive handle at the benzylic position. We will dissect the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthetic methodology.
Introduction: The Strategic Importance of Benzylic Functionalization
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in pharmaceutical science, with derivatives exhibiting a wide array of biological activities including anticancer, antibacterial, and antiviral properties.[1][5][6] The methyl group at the 5-position of the quinoxaline nucleus serves as a synthetic precursor. Its conversion to a bromomethyl group via benzylic bromination transforms an inert alkyl substituent into a versatile electrophilic site, enabling subsequent nucleophilic substitutions to build molecular complexity.
This transformation is typically achieved under free-radical conditions, most commonly employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN).[7][8] Understanding the intricacies of this radical chain reaction is crucial for optimizing yield, ensuring regioselectivity, and preventing undesired side reactions.
Theoretical Framework: Principles of Free Radical Benzylic Bromination
The selective bromination of the methyl group on 5-methylquinoxaline proceeds via a free-radical chain reaction.[9][10][11][12] Such reactions are characterized by three distinct phases: initiation, propagation, and termination.[9][10][11][13]
-
Why the Benzylic Position? The carbon atom adjacent to an aromatic ring is known as the benzylic position.[14] C-H bonds at this position are weaker than typical alkyl C-H bonds because their homolytic cleavage results in a resonance-stabilized benzylic radical.[14][15] This inherent stability preferentially directs the radical abstraction to this site. In the case of 5-methylquinoxaline, the resulting radical is further stabilized by the electron-withdrawing nature of the pyrazine ring.
-
The Role of Reagents:
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination over molecular bromine (Br₂).[7][16] Its primary function is to provide a low, constant concentration of Br₂ throughout the reaction. This is achieved by the reaction of NBS with trace amounts of HBr that are generated during the propagation phase.[14] This low concentration is critical to favor the radical pathway and suppress competitive electrophilic addition or substitution on the aromatic rings.[15]
-
Azobisisobutyronitrile (AIBN): AIBN is a thermal radical initiator.[17][18][19] Upon heating (typically between 65-85°C), it undergoes homolytic cleavage to eliminate nitrogen gas—a thermodynamically favorable process—and generate two 2-cyano-2-propyl radicals.[17][19][20] These radicals initiate the chain reaction.[19] Unlike peroxide initiators, AIBN decomposition produces non-oxygenated byproducts.[19]
-
The Core Mechanism: A Step-by-Step Analysis
The free radical bromination of 5-methylquinoxaline is a classic chain reaction.[9][10][21] The entire process can be broken down into the following discrete steps.
Phase 1: Initiation
The reaction begins with the generation of the initial radical species required to start the chain.[9][11][22]
-
Decomposition of AIBN: Upon heating, AIBN decomposes into two stable 2-cyano-2-propyl radicals and nitrogen gas.[18][19][20]
-
Formation of Bromine Radical: The 2-cyano-2-propyl radical abstracts a bromine atom from the Br₂ present in low concentration, generating the crucial bromine radical (Br•) that will drive the propagation phase.
Phase 2: Propagation
This is the "chain" part of the reaction, where one radical is consumed, but another is generated, allowing the cycle to repeat numerous times.[10][11][13]
-
Hydrogen Abstraction: The highly reactive bromine radical (Br•) selectively abstracts a hydrogen atom from the weakest C-H bond in the molecule—the benzylic methyl group of 5-methylquinoxaline. This forms hydrogen bromide (HBr) and the resonance-stabilized 5-(methylene)quinoxalinyl radical. The stability of this intermediate is the key to the reaction's regioselectivity.
-
Bromination of the Radical: The 5-(methylene)quinoxalinyl radical then reacts with a molecule of Br₂ (which is constantly regenerated from NBS + HBr) to yield the final product, 5-(bromomethyl)quinoxaline, and a new bromine radical (Br•). This new Br• can then cycle back to the first propagation step, continuing the chain.[21]
Phase 3: Termination
The chain reaction concludes when two radical species combine to form a stable, non-radical molecule.[9][10][13] These events are statistically infrequent due to the very low concentration of radicals at any given moment but become more probable as the concentration of reactants decreases. Possible termination steps include:
-
Combination of two bromine radicals: Br• + Br• → Br₂
-
Combination of two quinoxalinyl radicals.
-
Combination of a quinoxalinyl radical and a bromine radical.
Below is a diagram illustrating the key mechanistic steps.
Caption: The three phases of the free radical bromination mechanism.
Experimental Protocol: Synthesis of 5-(Bromomethyl)quinoxaline
This protocol describes a standard laboratory procedure for the benzylic bromination of 5-methylquinoxaline.
Reagents and Materials
| Reagent/Material | Mol. Wt. | Amount | Moles (mmol) | Role |
| 5-Methylquinoxaline | 144.17 | 1.44 g | 10.0 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 | Brominating Agent |
| AIBN | 164.21 | 164 mg | 1.0 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - | Solvent |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | Quenching |
| Saturated NaCl (Brine) | - | 50 mL | - | Washing |
| Anhydrous MgSO₄ | - | ~5 g | - | Drying Agent |
| Dichloromethane (DCM) | - | ~100 mL | - | Extraction |
| Silica Gel | - | As needed | - | Chromatography |
| Hexanes/Ethyl Acetate | - | As needed | - | Eluent |
Note on Solvent Choice: Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions but is toxic and environmentally harmful.[16] Safer alternatives such as trifluorotoluene (PhCF₃) or acetonitrile can also be effective.[16][23] The protocol should be adapted accordingly.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylquinoxaline (1.44 g, 10.0 mmol) and carbon tetrachloride (100 mL).
-
Addition of Reagents: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and AIBN (164 mg, 1.0 mmol) to the flask.
-
Initiation: Place the flask in a preheated oil bath at 80-85 °C. The reaction mixture should be stirred vigorously. The reaction can also be initiated using a UV lamp.[24]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot indicates completion.
-
Work-up (Quenching): Once the reaction is complete, cool the flask to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-(bromomethyl)quinoxaline as a solid.
Experimental Workflow Diagram
Caption: A flowchart of the synthesis and purification process.
Conclusion
The free radical bromination of 5-methylquinoxaline is a robust and reliable method for introducing a versatile functional group at the benzylic position. A thorough understanding of the three-phase radical chain mechanism—initiation, propagation, and termination—is essential for optimizing this transformation. The strategic use of NBS to maintain a low bromine concentration is key to achieving high regioselectivity for the desired benzylic product while avoiding unwanted aromatic bromination. The provided protocol serves as a validated starting point for researchers aiming to utilize 5-(bromomethyl)quinoxaline as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.
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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-(Dibromomethyl)quinoxaline
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Dibromomethyl)quinoxaline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR spectroscopy for the structural elucidation of this specific quinoxaline derivative.
Introduction: The Significance of Quinoxaline Derivatives and Structural Analysis
Quinoxaline and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise substitution pattern on the quinoxaline ring system is crucial for its biological function. Therefore, accurate structural characterization is paramount. This compound, with its reactive dibromomethyl group, serves as a key intermediate in the synthesis of more complex molecules.[1]
¹H NMR spectroscopy is an indispensable tool for the structural determination of organic molecules.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[4][5] This guide will systematically dissect the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, experimental considerations, and data validation.
The Molecular Structure and Expected ¹H NMR Spectral Features
To effectively interpret the ¹H NMR spectrum, a thorough understanding of the molecule's structure is essential.
Caption: Molecular structure of this compound.
Based on this structure, we can predict the following key features in the ¹H NMR spectrum:
-
Aromatic Protons: The quinoxaline ring system contains five aromatic protons (H-2, H-3, H-6, H-7, and H-8). These protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current.[6] The specific chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the dibromomethyl substituent.
-
Methine Proton: The proton of the dibromomethyl group (-CHBr₂) is a single methine proton. This proton is expected to appear as a singlet and will be significantly deshielded due to the presence of two electronegative bromine atoms. Its chemical shift is anticipated to be in the range of 6.5-7.5 ppm.
-
Spin-Spin Coupling: The aromatic protons will exhibit spin-spin coupling, leading to complex splitting patterns (multiplets). The coupling constants (J-values) will provide valuable information about the relative positions of the protons on the ring. We can expect to see ortho-coupling (³J, typically 7-10 Hz), meta-coupling (⁴J, typically 2-3 Hz), and potentially long-range couplings.[7]
Experimental Protocol for ¹H NMR Analysis
Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and instrument setup.
Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming signals from the solvent itself.[8] Deuterated chloroform (CDCl₃) is a common first choice for its excellent dissolving power for many organic compounds and its relatively clean spectral window.[9] However, solvent-solute interactions can influence chemical shifts.[10][11][12] Therefore, for complex analyses or in cases of poor solubility, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may be considered.[10]
-
Sample Concentration: A typical concentration for ¹H NMR is 5-25 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For quantitative NMR (qNMR), an internal standard of known concentration is added. While not strictly necessary for qualitative structural elucidation, tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small cotton or glass wool plug directly into a clean, dry NMR tube.
NMR Instrument Parameters
The following is a general set of parameters for acquiring a standard ¹H NMR spectrum. These may need to be optimized depending on the instrument and sample.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strengths provide better signal dispersion and resolution. |
| Pulse Sequence | Standard single-pulse (zg) | A simple and robust sequence for routine ¹H NMR. |
| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition times improve digital resolution. |
| Relaxation Delay (D1) | 1-5 seconds | Allows for full relaxation of the protons, ensuring accurate integration. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise ratio for a moderately concentrated sample. |
| Spectral Width (SW) | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Detailed ¹H NMR Spectrum Analysis of this compound
The interpretation of the ¹H NMR spectrum involves a systematic analysis of chemical shifts, integration, and multiplicity.
Predicted Chemical Shifts and Multiplicities
While an experimental spectrum is the definitive source, predictions based on empirical data and computational models can guide the analysis.[13]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) or Triplet (t) | ³J(H2-H3) ≈ 8-9, ⁴J(H2-H8) ≈ 1-2 |
| H-3 | 8.1 - 8.3 | Doublet of doublets (dd) | ³J(H3-H2) ≈ 8-9, ⁴J(H3-H7) ≈ 1-2 |
| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H6-H7) ≈ 7-8, ⁴J(H6-H8) ≈ 1-2 |
| H-7 | 7.6 - 7.8 | Triplet (t) or Doublet of doublets of doublets (ddd) | ³J(H7-H6) ≈ 7-8, ³J(H7-H8) ≈ 7-8, ⁵J(H7-CH) ≈ 0.5-1 |
| H-8 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H8-H7) ≈ 7-8, ⁴J(H8-H6) ≈ 1-2 |
| -CHBr₂ | 7.0 - 7.5 | Singlet (s) or very narrow multiplet | Potential long-range coupling to H-6 |
Analysis of Spin Systems
The aromatic protons of the quinoxaline core form a complex, coupled spin system.
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A Comprehensive Guide to 13C NMR Chemical Shifts of Quinoxaline Derivatives for Researchers and Drug Development Professionals
This in-depth technical guide provides a thorough exploration of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts observed in quinoxaline derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors that influence these spectroscopic signatures, offering both theoretical understanding and practical insights for the precise characterization of this vital class of heterocyclic compounds.
Introduction: The Significance of Quinoxaline and the Power of 13C NMR
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties. The precise structural elucidation of novel quinoxaline derivatives is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.
13C NMR spectroscopy stands as an indispensable tool for this purpose. It provides a direct window into the carbon framework of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. A comprehensive understanding of the trends in 13C NMR chemical shifts allows for unambiguous structural assignment, confirmation of substitution patterns, and insights into the electronic effects at play within the molecule.
I. Fundamentals of 13C NMR Spectroscopy of the Quinoxaline Core
The parent quinoxaline molecule (C₈H₆N₂) presents a unique electronic landscape, giving rise to a characteristic 13C NMR spectrum. The molecule has a plane of symmetry, resulting in four distinct signals for the eight carbon atoms.
Table 1: 13C NMR Chemical Shifts of Unsubstituted Quinoxaline
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| C-2, C-3 | ~145.2 |
| C-5, C-8 | ~129.5 |
| C-6, C-7 | ~129.2 |
| C-4a, C-8a (bridgehead) | ~142.0 |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
The carbons of the pyrazine ring (C-2 and C-3) are significantly deshielded (downfield shift) due to the electron-withdrawing effect of the adjacent nitrogen atoms. The bridgehead carbons (C-4a and C-8a) also appear at a relatively downfield position. The carbons of the benzene ring (C-5, C-6, C-7, and C-8) resonate in the typical aromatic region.
II. The Impact of Substituents on 13C NMR Chemical Shifts
The introduction of substituents onto the quinoxaline ring system can cause significant and predictable changes in the 13C NMR spectrum. These changes are primarily governed by the electronic (inductive and resonance) and steric effects of the substituent.
A. Electronic Effects: A Tale of Two Rings
Substituents on the benzenoid ring (positions 5, 6, 7, and 8) exert influences similar to those observed in other substituted benzene systems.
-
Electron-Donating Groups (EDGs) such as -OH, -NH₂, and -OCH₃, tend to shield the ipso, ortho, and para carbons, causing an upfield shift (lower ppm value).
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -C(O)R, deshield the ipso, ortho, and para carbons, leading to a downfield shift (higher ppm value).
Substituents on the pyrazine ring (positions 2 and 3) directly influence the electron density of this heteroaromatic system. The effects can be transmitted to the benzenoid ring, though to a lesser extent.
A key takeaway from empirical studies is that while general trends hold, the application of substituent chemical shift effects from simpler systems like naphthalene does not always lead to the correct peak assignments in quinoxalines.[1] However, within the quinoxaline series itself, an acceptable additivity of substituent effects can be observed, provided that appropriate reference compounds are used.[1]
B. The Logic of Substituent Influence: A Visual Representation
The following diagram illustrates the flow of electronic effects from a substituent on the quinoxaline ring, influencing the electron density and thus the 13C chemical shifts of various carbon atoms.
Caption: Influence of a substituent at C6 on the quinoxaline ring.
III. The Role of Solvent and Environment
While often considered a secondary effect, the choice of solvent can induce small but measurable changes in 13C NMR chemical shifts.[2] These solvent effects arise from differential solvation of the quinoxaline derivative, which can subtly alter the electronic distribution within the molecule. For instance, in non-polar solvents, some quinoxaline derivatives have been shown to exist as dimers due to strong hydrogen bonding, which can affect the observed chemical shifts.[3] Therefore, for comparative studies, it is crucial to use the same solvent and concentration. Commonly used solvents for quinoxaline derivatives include CDCl₃ and DMSO-d₆.[4][5]
IV. Bridging Experiment and Theory: Computational Approaches
The prediction of 13C NMR chemical shifts through computational methods has become an increasingly powerful tool for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), has demonstrated good correlation with experimental data for quinoxaline derivatives.[3]
Theoretical calculations can be particularly valuable in cases of ambiguous signal assignment or for distinguishing between isomers.[2] It is important to note that while these calculations provide excellent trends, the absolute calculated values may differ from experimental ones, and a linear regression analysis is often employed to correlate the two datasets.
V. Experimental Protocol: Acquiring High-Quality 13C NMR Spectra
The reliability of any structural elucidation is contingent upon the quality of the acquired spectroscopic data. The following protocol outlines a self-validating system for obtaining a high-quality 13C NMR spectrum of a quinoxaline derivative.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified quinoxaline derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring optimal field homogeneity.
-
Tune and match the 13C probe to the correct frequency.
-
-
Acquisition of a Standard Proton-Decoupled 13C Spectrum:
-
Set the spectral width to encompass the expected range of chemical shifts for quinoxaline derivatives (typically 0-180 ppm).
-
Use a standard pulse program for a proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans (NS) to a value sufficient to achieve a good signal-to-noise ratio (e.g., 128, 256, or higher, depending on the sample concentration).
-
Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds) to allow for adequate T1 relaxation.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Perform a baseline correction to ensure a flat baseline across the spectrum.
-
-
Spectral Analysis and Assignment:
-
Identify the number of unique carbon signals.
-
Compare the observed chemical shifts with literature values for related quinoxaline derivatives and the data presented in this guide.
-
For unambiguous assignment, consider acquiring additional spectra such as DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon, and 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
Workflow for Spectral Acquisition and Analysis:
Caption: Standard workflow for 13C NMR analysis of quinoxaline derivatives.
VI. Case Studies: 13C NMR Data for Substituted Quinoxalines
To illustrate the principles discussed, the following table presents experimental 13C NMR data for a selection of substituted quinoxaline derivatives.
Table 2: Experimental 13C NMR Chemical Shifts (ppm) for Selected Quinoxaline Derivatives in CDCl₃
| Derivative | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-4a | C-8a | Other Carbons |
| Quinoxaline-2-ol[4] | 175.4 | 135.4 | 129.8 | 126.4 | 128.6 | 122.5 | 142.4 | 138.5 | |
| 2-Chloroquinoxaline[4] | 175.9 | 136.9 | 130.1 | 125.4 | 127.6 | 123.0 | 143.5 | 133.4 | |
| 2-p-Tolylquinoxaline[6] | 151.7 | 143.3 | 129.5 | 129.0 | 129.1 | 130.1 | 142.2 | 141.5 | 21.4 (CH₃), 127.3, 129.6, 136.7 |
| 2-(4-Nitrophenyl)quinoxaline[6] | 149.1 | 147.0 | 130.8 | 129.2 | 128.4 | 131.4 | 142.8 | 138.6 | 127.7, 133.0 |
Note: The numbering of the quinoxaline ring is used for consistency. Original literature may use different numbering schemes.
Conclusion
The 13C NMR chemical shifts of quinoxaline derivatives provide a wealth of structural information that is critical for researchers in medicinal chemistry and related fields. A thorough understanding of the influence of substituents, solvent effects, and the application of computational methods allows for the confident and accurate characterization of these important molecules. By following robust experimental protocols and leveraging the predictive power of modern spectroscopic techniques, scientists can accelerate the discovery and development of novel quinoxaline-based compounds.
References
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McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]
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Lindeman, L. P., & Adams, J. Q. (1985). 13C NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines. Defense Technical Information Center. [Link]
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Balandina, A., Kalinin, A., Mamedov, V., Figadère, B., & Latypov, S. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-828. [Link]
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Kumar, A., & Rajput, C. S. (2014). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research, 6(5), 2828-2834. [Link]
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Thirunarayanan, G. (2016). Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra. Journal of Applicable Chemistry, 5(2), 366-377. [Link]
-
Ahmad, V. U., Jassbi, A. R., & Parvez, A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal, 13(2), 122. [Link]
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Mori, K., Mitani, T., & Nishiyama, Y. (2019). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 24(18), 3348. [Link]
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Naresh Kumar, G., Suneela, S., & Vasantha Kumar Pai, K. (2014). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 4(3), 421-428. [Link]
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More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Journal of Chemistry, 1(408). [Link]
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Panasyuk, P. M., Melnikova, S. F., & Tselinskii, I. V. (2005). USE OF 13C NMR SPECTROSCOPY TO ESTABLISH THE STRUCTURE OF 6(7)-R-QUINOXALINE N,N'-DIOXIDES. Chemistry of Heterocyclic Compounds, 41(7), 909-912. [Link]
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PubChem. (n.d.). Quinoxaline. National Center for Biotechnology Information. [Link]
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Kurasov, O. V., Iaroshenko, V. O., Miliutina, M., Gevorgyan, A., Sargsyan, A., Hakobyan, A., ... & Langer, P. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1419. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(Dibromomethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation behavior of 5-(Dibromomethyl)quinoxaline. As a crucial building block in medicinal chemistry and materials science, understanding its fragmentation pathways is paramount for accurate structural elucidation and metabolite identification. This document synthesizes fundamental principles of mass spectrometry with field-proven insights to offer a predictive overview of its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Introduction to this compound and its Mass Spectrometric Profile
This compound is a heterocyclic compound featuring a quinoxaline core substituted with a dibromomethyl group at the 5-position. The quinoxaline scaffold is a common motif in pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] The dibromomethyl group serves as a versatile synthetic handle, but also significantly influences the molecule's fragmentation in mass spectrometry.
The key structural features that will dictate the fragmentation of this compound are:
-
The Quinoxaline Ring System: A stable aromatic bicyclic system that can undergo characteristic fragmentations such as ring cleavage or loss of neutral molecules like HCN.
-
The Dibromomethyl Group (-CHBr₂): This group is prone to facile loss of bromine atoms, a key fragmentation initiation site.
-
The Carbon-Bromine Bonds: These are relatively weak bonds, making them susceptible to cleavage.
-
Isotopic Signature of Bromine: The presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments (M, M+2, M+4 peaks in a 1:2:1 ratio).[3][4]
Predicted Fragmentation under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, valuable for structural confirmation.
Proposed Fragmentation Pathways
The primary fragmentation of this compound under EI is expected to be initiated by the loss of one or both bromine atoms, followed by fragmentation of the quinoxaline ring.
Pathway A: Sequential Loss of Bromine Radicals
-
Initial Ionization: The molecule is ionized to form the molecular ion, [M]⁺˙. Due to the two bromine atoms, this will appear as a triplet of peaks at m/z 300, 302, and 304.
-
Loss of the first Bromine Radical (•Br): The weak C-Br bond will readily cleave to lose a bromine radical, forming a stable bromomethylquinoxalinyl cation. This is analogous to the fragmentation of benzyl bromide, which readily loses a bromine atom.[5][6]
-
Loss of the second Bromine Radical (•Br): The remaining bromine atom can also be lost as a radical, leading to a highly stable quinoxalin-5-ylmethylene cation.
-
Formation of a Tropylium-like Ion: Rearrangement of the quinoxalin-5-ylmethylene cation could lead to the formation of a stable tropylium-like ion, a common fragmentation pathway for alkyl-substituted aromatic compounds.[2][7]
Pathway B: Fragmentation of the Quinoxaline Core
Following the initial loss of bromine, the resulting ions can undergo further fragmentation of the quinoxaline ring system. This can involve the loss of small neutral molecules like HCN, which is characteristic of nitrogen-containing heterocyclic compounds.
Visualizing the EI Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Tabulated Summary of Predicted ESI-MS/MS Fragments
| m/z (Predicted) | Ion Formula | Proposed Structure/Identity | Notes |
| 301, 303, 305 | [C₉H₇⁷⁹Br₂N₂]⁺, [C₉H₇⁷⁹Br⁸¹BrN₂]⁺, [C₉H₇⁸¹Br₂N₂]⁺ | Protonated Molecule ([M+H]⁺) | Characteristic 1:2:1 isotopic pattern. |
| 221, 223 | [C₉H₆⁷⁹BrN₂]⁺, [C₉H₆⁸¹BrN₂]⁺ | [M+H - HBr]⁺ | Loss of a neutral HBr molecule. Will show a 1:1 isotopic pattern. |
| 142 | [C₉H₆N₂]⁺˙ | [M+H - HBr - Br]⁺˙ | Subsequent loss of a bromine radical. |
| 115 | [C₈H₅N]⁺˙ | [M+H - HBr - Br - HCN]⁺˙ | Loss of HCN from the quinoxaline core. |
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental setups are recommended.
Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Dissolve this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
-
Electrospray Ionization - Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS)
-
Sample Preparation: Dissolve this compound in a mixture of acetonitrile and water (with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS1 Scan Range: m/z 100-400.
-
MS/MS: Perform product ion scans on the protonated molecule (m/z 301, 303, 305) using a range of collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by the facile loss of its bromine substituents, followed by characteristic fragmentation of the stable quinoxaline core. The presence of two bromine atoms provides a distinct isotopic signature that is invaluable for identification. The methodologies and predicted fragmentation pathways outlined in this guide provide a robust framework for researchers in the fields of analytical chemistry, drug discovery, and materials science to confidently identify and characterize this important compound and its potential metabolites or degradation products.
References
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Joly, N., Jarmoumi, C., Massoui, M., Essassi, E. M., Martin, P., & Banoub, J. H. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid communications in mass spectrometry : RCM, 22(6), 819–833. [Link]
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Caleb, A. A., Ramli, Y., Benabdelkamel, H., & Bouhfid, R. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1). [Link]
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PubChem. (n.d.). 5-Methylquinoxaline. Retrieved from [Link]
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NIST. (n.d.). Quinoxaline, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2025). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Retrieved from [Link]
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NIST. (n.d.). Quinoxaline, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]
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Doc Player. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved from [Link]
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NIST. (n.d.). Benzene, (bromomethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
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National Institutes of Health. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]
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National Institutes of Health. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]
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University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]
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York University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
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YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
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PubMed. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Retrieved from [Link]
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The Strategic Pivot: 5-(Dibromomethyl)quinoxaline in Modern Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, underpinning a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Within this versatile class of compounds, 5-(Dibromomethyl)quinoxaline emerges as a pivotal, yet underexplored, building block. Its gem-dibromomethyl functionality serves as a potent electrophilic handle, unlocking a diverse array of synthetic transformations and providing a direct gateway to novel, fused heterocyclic systems of significant therapeutic interest.
This technical guide provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of this compound in heterocyclic chemistry. Moving beyond a mere recitation of facts, we delve into the mechanistic rationale behind its transformations and offer practical, field-proven insights for its effective utilization in research and drug discovery endeavors.
I. Synthesis and Characterization of this compound: A Proposed Pathway
While dedicated literature on the synthesis of this compound is sparse, a robust and logical synthetic route can be postulated based on well-established principles of heterocyclic chemistry. The most plausible approach involves the radical bromination of a 5-methylquinoxaline precursor.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-Methylquinoxaline
The foundational step is the synthesis of the 5-methylquinoxaline core. This is typically achieved through the well-established condensation reaction of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] For the synthesis of 5-methylquinoxaline, 3-methyl-1,2-phenylenediamine would be the ideal starting material, reacting with glyoxal. However, for broader accessibility of starting materials, the reaction of o-phenylenediamine with methylglyoxal is a more common approach.
Experimental Protocol: Synthesis of 5-Methylquinoxaline
-
To a solution of o-phenylenediamine (1.0 eq) in ethanol, add methylglyoxal (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-methylquinoxaline.
Step 2: Radical Bromination to this compound
The key transformation is the introduction of the dibromomethyl group. This is achieved via a free radical bromination of the methyl group of 5-methylquinoxaline using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. The benzylic position of the methyl group is particularly susceptible to radical halogenation. The use of two equivalents of NBS will favor the formation of the dibrominated product.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylquinoxaline (1.0 eq) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | A characteristic singlet for the methine proton of the -CHBr₂ group, typically in the downfield region (δ 6.5-7.5 ppm). The aromatic protons will show a complex splitting pattern consistent with a substituted quinoxaline ring. |
| ¹³C NMR | The carbon of the -CHBr₂ group will appear at a characteristic chemical shift. The signals for the quinoxaline ring carbons will be consistent with the substitution pattern. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a compound containing two bromine atoms. |
II. The Synthetic Utility: Reactivity and Key Transformations
The synthetic prowess of this compound lies in the reactivity of the dibromomethyl group. This functional group can be considered a masked aldehyde, and it readily participates in reactions with a variety of nucleophiles, primarily through nucleophilic substitution and cyclocondensation pathways.
Reaction with Primary Amines: A Gateway to Imidazo[1,5-a]quinoxalines
A paramount application of this compound is its reaction with primary amines to construct the imidazo[1,5-a]quinoxaline scaffold.[8][9] This fused heterocyclic system is a core component of numerous biologically active molecules, including inhibitors of IKK1 and IKK2 kinases.[10]
Reaction Mechanism
The reaction proceeds through a tandem nucleophilic substitution and intramolecular cyclization cascade.
Caption: Mechanism for the synthesis of Imidazo[1,5-a]quinoxalines.
-
Initial Nucleophilic Attack: The primary amine acts as a nucleophile, attacking one of the bromomethyl carbons in an SN2 fashion, displacing a bromide ion.
-
Second Nucleophilic Attack: A second molecule of the primary amine attacks the remaining bromomethyl carbon, leading to a diamino intermediate.
-
Intramolecular Cyclization and Aromatization: The newly formed secondary amine attacks the imine carbon of the quinoxaline ring, followed by elimination of a proton and a bromide ion to form the fused imidazole ring. A subsequent aromatization step, likely involving the elimination of another molecule of HBr, yields the stable imidazo[1,5-a]quinoxaline product.
Experimental Protocol: Synthesis of a 4-Substituted Imidazo[1,5-a]quinoxaline
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add the primary amine (2.5 eq) and a base such as triethylamine or potassium carbonate to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
III. Applications in Drug Discovery and Development
The ability of this compound to serve as a precursor to complex heterocyclic systems makes it a valuable tool for drug discovery professionals. The resulting imidazo[1,5-a]quinoxalines and other derivatives are scaffolds of high interest due to their diverse pharmacological profiles.
Case Study: Imidazo[1,5-a]quinoxalines as Kinase Inhibitors
Several studies have highlighted the potential of imidazo[1,5-a]quinoxaline derivatives as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[10][11] By systematically varying the substituent on the primary amine used in the cyclocondensation reaction with this compound, a library of analogs can be rapidly synthesized for structure-activity relationship (SAR) studies. This allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.
Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against different cancer cell lines, underscoring the therapeutic potential of this scaffold.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4m | A549 (Lung) | 9.32 ± 1.56 | [3] |
| 4b | A549 (Lung) | 11.98 ± 2.59 | [3] |
IV. Conclusion and Future Perspectives
This compound represents a strategic and versatile building block in the arsenal of the modern heterocyclic chemist. Its straightforward, albeit proposed, synthesis and the high reactivity of its gem-dibromomethyl group provide an efficient entry point to a wide range of fused heterocyclic systems, most notably the medicinally relevant imidazo[1,5-a]quinoxalines. The ability to readily introduce diversity through the choice of nucleophile in the key cyclocondensation step makes this reagent particularly attractive for the generation of compound libraries for drug discovery screening.
Future research in this area should focus on the experimental validation of the proposed synthetic route for this compound and a more in-depth exploration of its reactivity with a broader range of nucleophiles. Furthermore, the synthesis and biological evaluation of novel heterocyclic systems derived from this precursor will undoubtedly continue to be a fruitful area of investigation, with the potential to yield new therapeutic agents for a variety of diseases.
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- Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub.
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- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
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An In-depth Technical Guide to the Physical and Chemical Properties of 5-(Dibromomethyl)quinoxaline
Introduction: The Significance of the Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3] The synthetic accessibility and the diverse substitution patterns possible on the quinoxaline core allow for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in the development of novel therapeutic agents.[2]
5-(Dibromomethyl)quinoxaline, in particular, serves as a key intermediate for the synthesis of more complex quinoxaline derivatives. The dibromomethyl group is a versatile functional handle that can be readily transformed into other functionalities, such as aldehydes, carboxylic acids, or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its reactivity, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties of this compound
Precise experimental data for the physical properties of this compound is not extensively available in the public domain. However, based on information from chemical suppliers and data for structurally related compounds, the following properties can be summarized.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 958994-25-7 | [4] |
| Molecular Formula | C₉H₆Br₂N₂ | [4] |
| Molecular Weight | 301.97 g/mol | [4] |
| Appearance | Pale-yellow to Yellow-brown Solid (inferred) | Based on 5-(bromomethyl)quinoxaline |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers, and ketones (inferred). | Based on 5,8-dibromo-quinoxaline[5] |
| Purity | Typically ≥95% |
Synthesis of this compound: A Mechanistic Approach
The most plausible and efficient method for the synthesis of this compound is through the radical bromination of 5-methylquinoxaline. This reaction is a cornerstone of organic synthesis for the functionalization of benzylic positions.
Causality Behind Experimental Choices
The selection of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of bromine radicals in the reaction mixture, which is essential for the selective benzylic bromination over aromatic bromination. The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is necessary to initiate the radical chain reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile to prevent side reactions.[1]
Reaction Mechanism
The synthesis proceeds via a radical chain mechanism, as illustrated in the diagram below.
Caption: Radical chain mechanism for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
5-Methylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 5-methylquinoxaline (1.0 eq) in anhydrous CCl₄ or CH₃CN, add NBS (2.2 eq) and a catalytic amount of AIBN or BPO (0.1 eq).
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
Chemical Reactivity and Potential Applications
The dibromomethyl group in this compound is a highly reactive functional group that can undergo a variety of chemical transformations, making it a valuable precursor in organic synthesis.
Diagram of Key Reactions:
Caption: Key chemical transformations of this compound.
These transformations allow for the introduction of a wide range of functional groups at the 5-position of the quinoxaline ring, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. The resulting aldehydes can be used in various C-C bond-forming reactions, while the carboxylic acids can be converted to amides, esters, and other derivatives.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoxaline ring system (multiplets in the range of 7.5-9.0 ppm). A singlet for the dibromomethyl proton (-CHBr₂) in the range of 6.5-7.5 ppm. |
| ¹³C NMR | Aromatic carbons of the quinoxaline ring (signals in the range of 120-150 ppm). A signal for the dibromomethyl carbon (-CHBr₂) in the range of 30-40 ppm. |
| IR Spectroscopy | C-H stretching of the aromatic ring (~3050 cm⁻¹). C=N and C=C stretching of the quinoxaline ring (1500-1600 cm⁻¹). C-Br stretching (~600-700 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |
Safety and Handling
This compound is classified as an irritant.[6] It may cause an allergic skin reaction and causes serious eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of novel quinoxaline-based compounds with potential applications in drug discovery. This guide has provided a detailed overview of its physicochemical properties, a plausible and mechanistically explained synthesis protocol, and an outline of its chemical reactivity. While a complete set of experimental data is not yet publicly available, the information presented here, grounded in the established chemistry of quinoxalines and radical bromination reactions, offers a solid foundation for researchers and scientists working with this important class of heterocyclic compounds.
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Understanding the Electrophilicity of the Dibromomethyl Carbon: A Guide for Researchers and Drug Developers
An In-depth Technical Guide:
Introduction
In the landscape of organic synthesis and medicinal chemistry, the strategic functionalization of molecules is paramount. Among the vast arsenal of functional groups available to chemists, halogenated moieties play a crucial role, serving as both versatile synthetic handles and key modulators of biological activity.[1][2] The dibromomethyl group (-CHBr₂) is a particularly noteworthy entity. Its unique electronic properties, conferred by the presence of two electron-withdrawing bromine atoms, render the central carbon atom a potent electrophilic center. This guide provides a comprehensive exploration of the structural underpinnings, reactivity, and practical applications of the dibromomethyl carbon's electrophilicity, offering field-proven insights for researchers, scientists, and drug development professionals.
The Electronic and Structural Basis of Electrophilicity
The electrophilic nature of the dibromomethyl carbon is not an abstract concept but a direct consequence of its fundamental electronic and structural properties. An electrophilic center is an area of low electron density, making it susceptible to attack by a nucleophile.[3] Several factors converge to establish this electron deficiency in the -CHBr₂ group.
-
Inductive Effect: Bromine is a highly electronegative atom. The presence of two bromine atoms attached to the same carbon results in a strong inductive electron withdrawal (often denoted as the -I effect) from the carbon. This polarization of the C-Br bonds siphons electron density away from the carbon, creating a significant partial positive charge (δ+) and making it a prime target for electron-rich species.
-
Carbocation Stability: In many reactions, particularly those following an Sₙ1 pathway, the rate-determining step involves the formation of a carbocation intermediate. The stability of this intermediate is a critical factor.[4][5][6] While a dibromomethyl cation would be a primary carbocation, which is generally unstable, its reactivity is often driven by the transition state leading to it.[5] The powerful electron-withdrawing nature of the bromines actually destabilizes a full carbocation at that position. Consequently, reactions at the dibromomethyl carbon often proceed through a concerted Sₙ2 mechanism or an Sₙ1 mechanism only when the overall molecular structure provides significant resonance stabilization (e.g., a benzylic position).[6]
-
Hybridization and Geometry: The dibromomethyl carbon is sp³ hybridized with a tetrahedral geometry. Upon nucleophilic attack, it passes through a transition state that can be trigonal bipyramidal (Sₙ2) or progresses towards a planar, sp² hybridized carbocation (Sₙ1). The ability to accommodate this change in geometry is essential for its reactivity.
Caption: Nucleophilic substitution pathways at the dibromomethyl carbon.
Experimental and Computational Characterization
Validating and quantifying the electrophilicity of the dibromomethyl carbon relies on a combination of spectroscopic analysis and computational modeling.
Spectroscopic Techniques
Direct observation of carbocation intermediates is challenging, but their presence and the electronic environment of the carbon can be inferred using various methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is exceptionally powerful for studying carbocations. The chemical shift of a carbon atom is highly sensitive to its electron density. Positively charged carbons in carbocations are significantly deshielded and appear far downfield. [7]For instance, the tertiary carbon in the tert-butyl carbocation appears around 330 ppm, compared to 25 ppm in its neutral precursor. [7]While a free dibromomethyl cation is too unstable to observe readily, ¹³C NMR of the starting material can show the deshielding effect of the bromines, and monitoring reactions can reveal the formation of new C-Nucleophile bonds.
-
Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy can be used to characterize the vibrational modes of the C-Br and C-H bonds and to identify functional groups in the products. [8][9]For stable carbocations, UV-Visible spectroscopy can be employed to monitor their formation and reaction kinetics. [10][11]
Computational Analysis
Modern computational chemistry provides invaluable tools for predicting and understanding reactivity.
-
Density Functional Theory (DFT): DFT calculations can be used to determine various electronic properties. The global electrophilicity index (ω), derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provides a quantitative measure of a molecule's ability to accept electrons. [12][13][14]* Electrostatic Potential (ESP) Maps: ESP maps are visual representations of the charge distribution on a molecule's surface. For a dibromomethyl compound, these maps would clearly show a region of positive potential (typically colored blue) around the carbon atom, visually confirming its electrophilic character.
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A Technical Guide to the Solubility of 5-(Dibromomethyl)quinoxaline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Dibromomethyl)quinoxaline is a heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science.[1][2] Its utility in these fields is fundamentally linked to its solubility, which governs reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the solubility characteristics of this compound. It combines a theoretical examination of its molecular structure with a predictive solubility profile and a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended to serve as an essential resource for scientists and researchers, enabling them to optimize the use of this versatile quinoxaline derivative in their work.
Introduction: The Quinoxaline Scaffold and the Importance of Solubility
Quinoxaline, a fused heterocycle of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[3][4] Derivatives of quinoxaline exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6] The compound this compound serves as a key building block for introducing more complex functionalities onto the quinoxaline core, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2][7]
The success of any synthetic procedure or application involving this compound hinges on a thorough understanding of its solubility. Proper solvent selection is critical for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient and controlled reactions.
-
Purification: Developing effective crystallization, precipitation, and chromatographic separation methods.
-
Formulation: Creating stable, homogenous solutions for biological screening or material deposition.
-
Analytical Characterization: Preparing samples for techniques like NMR, HPLC, and UV-Vis spectroscopy.
This guide addresses the notable lack of readily available, specific solubility data for this compound by providing a predictive framework and a robust experimental methodology.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[8][9] To predict the solubility of this compound, we must first analyze its molecular structure.
Molecular Structure Analysis:
-
Quinoxaline Core: The fused benzene and pyrazine rings create a large, aromatic system. The two nitrogen atoms in the pyrazine ring are electronegative, introducing polarity and acting as potential hydrogen bond acceptors.
-
Dibromomethyl Group (-CHBr₂): This substituent adds a significant non-polar, lipophilic character to the molecule. The bromine atoms are large and polarizable but do not participate in hydrogen bonding.
This duality—a polar heterocyclic core combined with a non-polar substituent—suggests a nuanced solubility profile. The molecule is not strictly polar or non-polar, and its solubility will depend on the solvent's ability to interact favorably with both parts of the structure.
Predicted Solubility Profile
Based on this structural analysis, a qualitative solubility profile can be predicted. This table serves as a starting point for solvent screening in the laboratory.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents possess strong dipoles capable of interacting with the polar quinoxaline ring system but lack the hydrogen-bonding networks that might exclude the non-polar dibromomethyl group. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds.[10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are excellent at dissolving large organic molecules with both polar and non-polar features. Their ability to engage in dipole-dipole interactions and London dispersion forces makes them highly suitable. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | While the alcohol's hydroxyl group can interact with the nitrogen atoms of the quinoxaline core, the strong hydrogen-bonding network of the solvent may be disrupted by the bulky, non-polar dibromomethyl group, limiting solubility.[9] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can act as hydrogen bond acceptors but are less polar than aprotic solvents like DMSO. |
| Non-Polar | Hexanes, Toluene | Low to Insoluble | The significant polarity of the quinoxaline core is unlikely to be overcome by the weak van der Waals forces offered by non-polar solvents. Toluene, due to its aromatic nature, may show slightly better solubility than aliphatic hexanes through π-stacking interactions. |
| Aqueous | Water | Insoluble | The molecule's large, non-polar surface area and lack of strong hydrogen bond donating groups predict very low intrinsic aqueous solubility.[10] |
Experimental Protocol for Thermodynamic Solubility Determination
While predictions are useful, empirical determination is essential for quantitative accuracy. The following protocol describes the reliable shake-flask method for determining the thermodynamic solubility of this compound.[11] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a highly accurate measurement.
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials (e.g., 10 mg of solid to 2 mL of each test solvent). The key is to ensure solid material remains undissolved at equilibrium.
-
Use a variety of solvents from different classes as outlined in the prediction table (e.g., DMSO, Dichloromethane, Methanol, Toluene, Water).
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for a minimum of 24 hours. Causality Note: A 24-48 hour period is crucial to ensure the system reaches thermodynamic equilibrium, avoiding the misleadingly high values that can result from measuring kinetic solubility.[11]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for 1-2 hours to let the excess solid settle.
-
To ensure complete removal of particulate matter, filter the supernatant through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) or centrifuge the vials at high speed and carefully draw off the supernatant. Trustworthiness Note: This step is critical. Failure to remove all undissolved solids is the most common source of erroneously high solubility results.
-
-
Sample Preparation and Analysis:
-
Carefully take a precise aliquot of the clear, saturated supernatant (e.g., 100 µL).
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method. The dilution solvent should typically be the mobile phase used for HPLC analysis.
-
Prepare a multi-point calibration curve using known concentrations of this compound.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Expertise Note: HPLC is preferred over UV-Vis alone as it separates the compound of interest from any potential impurities or degradants, ensuring only the target compound is quantified.
-
-
Calculation and Data Reporting:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
Report the solubility in standard units, such as mg/mL or µg/mL, and specify the temperature at which the measurement was made.
-
Conclusion and Recommendations
Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for its effective application in research and development. This guide establishes a strong predictive framework based on the compound's dual chemical nature—a polar quinoxaline core and a non-polar dibromomethyl substituent. We predict high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols and ethers, and poor solubility in non-polar and aqueous media.
For definitive, actionable data, researchers must rely on empirical measurement. The detailed shake-flask protocol provided herein represents a robust and reliable method for determining thermodynamic solubility. By combining theoretical prediction with rigorous experimental validation, scientists can confidently select optimal solvents, accelerating progress in the synthesis of novel, high-value compounds based on the versatile quinoxaline scaffold.
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An In-depth Technical Guide to the Discovery and History of Quinoxaline Compounds
<_Step_2>
Introduction
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are noted for a wide array of biological activities, making them crucial in the development of therapeutics.[1][2][4][5][6] This guide delves into the historical journey of quinoxaline compounds, from their initial synthesis to their contemporary applications in drug discovery, providing researchers and drug development professionals with a comprehensive technical overview.
The Dawn of Quinoxaline Chemistry: The Hinsberg Synthesis
The story of quinoxaline begins in 1884 with the pioneering work of Oscar Hinsberg and his collaborator Korner.[2][7] They reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][7] This straightforward and effective method, now famously known as the Hinsberg quinoxaline synthesis, laid the foundational stone for quinoxaline chemistry.[8] The reaction's simplicity and the ready availability of the starting materials made it a widely adopted method for accessing the quinoxaline core structure.[9][10][11]
Experimental Protocol: Classical Hinsberg Quinoxaline Synthesis
A general procedure for the Hinsberg condensation reaction is as follows:
-
Dissolve the selected aromatic ortho-phenylenediamine (1 mmol) in a suitable solvent, such as a 7:3 mixture of ethanol and water or glacial acetic acid.[11]
-
To this solution, add the 1,2-dicarbonyl compound (1 mmol).[11]
-
If necessary, introduce a catalytic amount of acid, like a few drops of acetic acid.[11]
-
Stir the mixture at room temperature or apply heat under reflux, monitoring the reaction's progress using thin-layer chromatography (TLC).[11]
-
Upon completion, allow the reaction mixture to cool, which typically induces the precipitation of the quinoxaline product.
-
Collect the solid product by filtration, wash it with a cold solvent, and dry it.
-
Further purification can be achieved through recrystallization from an appropriate solvent.
This fundamental reaction opened the door to the synthesis of a vast library of quinoxaline derivatives, enabling the exploration of their chemical and biological properties.[7]
Evolution of Synthetic Strategies
While the Hinsberg synthesis remains a cornerstone, the quest for more efficient, versatile, and environmentally friendly methods has led to the development of numerous alternative synthetic routes over the decades.[7][10]
The Beirut Reaction: A Major Advancement
A significant breakthrough came in 1965 with the development of the Beirut Reaction by M.J. Haddadin and C.H. Issidorides.[12][13][14][15] This reaction involves the cycloaddition of a benzofuroxan with enamines or enolates to produce quinoxaline-1,4-dioxides.[12][13][15][16] These N-oxide derivatives are not only biologically active themselves but also serve as versatile intermediates for further functionalization of the quinoxaline ring.[12] The Beirut reaction expanded the synthetic toolbox available to chemists and provided access to a new class of quinoxaline derivatives with unique properties.[12][13][16]
Modern Synthetic Methodologies
In recent years, the field has seen a surge in the application of modern synthetic techniques to quinoxaline synthesis. These include:
-
Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times and improved yields.[10]
-
Metal-catalyzed cross-coupling reactions: Methods like the Suzuki coupling have been employed to introduce diverse substituents onto the quinoxaline core.[8]
-
Green chemistry approaches: The use of recyclable catalysts, aqueous reaction media, and one-pot syntheses are becoming increasingly common to minimize environmental impact.[7][10]
| Synthetic Method | Reactants | Key Features | Year of Inception |
| Hinsberg Synthesis | o-Phenylenediamine, 1,2-Dicarbonyl compound | Foundational, straightforward, widely applicable. | 1884[2][7] |
| Beirut Reaction | Benzofuroxan, Enamines/Enolates | Provides access to quinoxaline-1,4-dioxides, versatile intermediates. | 1965[12][13][14] |
| Modern Methods | Various | Use of microwaves, metal catalysts, green chemistry principles for improved efficiency and sustainability. | Late 20th/Early 21st Century[7][10] |
Visualizing the Synthetic Pathways
Caption: Key historical synthetic routes to quinoxaline compounds.
The Emergence of Quinoxalines in Medicinal Chemistry
The biological potential of quinoxaline derivatives did not go unnoticed for long. Early investigations revealed a broad spectrum of pharmacological activities, sparking significant interest in the scientific community.[1][4][17]
Early Discoveries and a Spectrum of Activity
Initial studies in the mid-20th century uncovered the antibacterial and antifungal properties of certain quinoxaline derivatives.[4] This led to the exploration of their potential as antimicrobial agents. Over time, the range of known biological activities expanded dramatically to include:
-
Anticancer: Demonstrating cytotoxicity against various tumor cell lines.[1][5]
-
Antimalarial: Showing promise in combating parasitic infections.[4]
-
Anti-inflammatory and Analgesic: Indicating potential for pain and inflammation management.[1][4]
This diverse pharmacological profile established the quinoxaline scaffold as a versatile platform for drug design.[1][5][6]
Landmark Quinoxaline-Based Compounds
Several quinoxaline-containing molecules have made a significant impact in the fields of biology and medicine.
Echinomycin: A Natural Product Pioneer
Echinomycin, a quinoxaline-based antibiotic produced by Streptomyces species, was one of the first natural products containing this scaffold to be extensively studied.[18][19] Discovered as a potent antibiotic, its anticancer properties were later rediscovered.[18][20] Echinomycin's mechanism of action involves bis-intercalation into DNA, a mode of action that was identified in 1974.[20] It preferentially binds to DNA at sites containing the CpG step.[20] While its clinical development was hampered by toxicity, echinomycin remains a crucial tool in molecular biology for studying DNA-drug interactions.[18]
Varenicline: A Smoking Cessation Aid
A prominent example of a synthetic quinoxaline-related drug is Varenicline (marketed as Chantix®).[21][22][23][24] While its core is a pyrazino[2,3-h][13]benzazepine, its development was influenced by the structure of natural products and it is often discussed in the context of quinoxaline-like structures.[3][21][23] Varenicline was specifically designed as a partial agonist for the α4β2 nicotinic acetylcholine receptor.[21][22][23][25] This dual action allows it to reduce cravings and withdrawal symptoms associated with smoking cessation while also blocking the rewarding effects of nicotine.[22][23][25]
Caption: A timeline of key milestones in quinoxaline history.
Modern Applications and Future Directions
The versatility of the quinoxaline scaffold continues to be exploited in modern drug discovery and materials science.
Oncology
A significant focus of current research is on the development of quinoxaline-based anticancer agents.[26] For example, Erdafitinib, a kinase inhibitor, is an FDA-approved drug containing a quinoxaline core used to treat certain types of cancer.[27] Many other derivatives are under investigation for their ability to inhibit various kinases and other cancer-related targets.[26]
Infectious Diseases
The historical promise of quinoxalines as antimicrobial agents is still being pursued.[4] Researchers are designing novel derivatives to combat drug-resistant bacteria and viruses.[6] For instance, quinoxaline derivatives have been incorporated into drugs for treating Hepatitis C, such as Glecaprevir and Voxilaprevir.[5]
Materials Science
Beyond medicine, quinoxaline derivatives are finding applications in materials science. Their unique electronic properties make them suitable for use as dyes in solar cells, as fluorescent materials, and in the development of organic semiconductors.[7]
Conclusion
From its humble beginnings in the late 19th century with the Hinsberg synthesis, the field of quinoxaline chemistry has blossomed into a major area of research with profound implications for medicine and technology. The development of innovative synthetic methods like the Beirut reaction has expanded the chemical space accessible to scientists. The discovery of the diverse biological activities of quinoxaline derivatives has led to the development of important therapeutic agents. As researchers continue to unravel the potential of this remarkable heterocyclic scaffold, the future promises even more exciting discoveries and applications for quinoxaline compounds.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). SciELO. Retrieved from [Link]
- Chiacchio, U., Rescifina, A., & Iannazzo, D. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 8391.
- El-Nassag, M. A. A., & El-Sayed, M. A. (2023).
- Gouda, A. M., Abdelazeem, A. H., Abdalla, A. N., & Ahmed, M. (2022). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Chemical Biology & Drug Design.
- Haddadin, M. J., & Issidorides, C. H. (1965). The Beirut Reaction. Tetrahedron Letters, 6(38), 3253-3256.
- Kong, D., Park, E. J., Stephen, A., & Mellilo, G. (2005). Echinomycin, a Small-Molecule Inhibitor of Hypoxia-Inducible Factor-1 DNA-Binding Activity. Cancer Research.
- Luchian, C. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH.
- MDPI. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. MDPI.
- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Pfizer Inc. (2016). Chantix Label. U.S.
- PubChem. (n.d.). Echinomycin.
- ResearchGate. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles.
- ResearchGate. (n.d.). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- StatPearls. (2023). Varenicline.
- Thieme. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- Various Authors. (n.d.). Echinomycin. Wikipedia.
- Various Authors. (n.d.). Quinoxaline. Wikipedia.
- Various Authors. (n.d.). Varenicline. Wikipedia.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Wang, Y., et al. (2012).
- Zarrin, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science.
Introduction
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are noted for a wide array of biological activities, making them crucial in the development of therapeutics.[1][2][4][5][6] This guide delves into the historical journey of quinoxaline compounds, from their initial synthesis to their contemporary applications in drug discovery, providing researchers and drug development professionals with a comprehensive technical overview.
The Dawn of Quinoxaline Chemistry: The Hinsberg Synthesis
The story of quinoxaline begins in 1884 with the pioneering work of Oscar Hinsberg and his collaborator Korner.[2][7] They reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][7] This straightforward and effective method, now famously known as the Hinsberg quinoxaline synthesis, laid the foundational stone for quinoxaline chemistry.[8] The reaction's simplicity and the ready availability of the starting materials made it a widely adopted method for accessing the quinoxaline core structure.[9][10][11]
Experimental Protocol: Classical Hinsberg Quinoxaline Synthesis
A general procedure for the Hinsberg condensation reaction is as follows:
-
Dissolve the selected aromatic ortho-phenylenediamine (1 mmol) in a suitable solvent, such as a 7:3 mixture of ethanol and water or glacial acetic acid.[11]
-
To this solution, add the 1,2-dicarbonyl compound (1 mmol).[11]
-
If necessary, introduce a catalytic amount of acid, like a few drops of acetic acid.[11]
-
Stir the mixture at room temperature or apply heat under reflux, monitoring the reaction's progress using thin-layer chromatography (TLC).[11]
-
Upon completion, allow the reaction mixture to cool, which typically induces the precipitation of the quinoxaline product.
-
Collect the solid product by filtration, wash it with a cold solvent, and dry it.
-
Further purification can be achieved through recrystallization from an appropriate solvent.
This fundamental reaction opened the door to the synthesis of a vast library of quinoxaline derivatives, enabling the exploration of their chemical and biological properties.[7]
Evolution of Synthetic Strategies
While the Hinsberg synthesis remains a cornerstone, the quest for more efficient, versatile, and environmentally friendly methods has led to the development of numerous alternative synthetic routes over the decades.[7][10]
The Beirut Reaction: A Major Advancement
A significant breakthrough came in 1965 with the development of the Beirut Reaction by M.J. Haddadin and C.H. Issidorides.[12][13][14][15] This reaction involves the cycloaddition of a benzofuroxan with enamines or enolates to produce quinoxaline-1,4-dioxides.[12][13][15][16] These N-oxide derivatives are not only biologically active themselves but also serve as versatile intermediates for further functionalization of the quinoxaline ring.[12] The Beirut reaction expanded the synthetic toolbox available to chemists and provided access to a new class of quinoxaline derivatives with unique properties.[12][13][16]
Modern Synthetic Methodologies
In recent years, the field has seen a surge in the application of modern synthetic techniques to quinoxaline synthesis. These include:
-
Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times and improved yields.[10]
-
Metal-catalyzed cross-coupling reactions: Methods like the Suzuki coupling have been employed to introduce diverse substituents onto the quinoxaline core.[8]
-
Green chemistry approaches: The use of recyclable catalysts, aqueous reaction media, and one-pot syntheses are becoming increasingly common to minimize environmental impact.[7][10]
| Synthetic Method | Reactants | Key Features | Year of Inception |
| Hinsberg Synthesis | o-Phenylenediamine, 1,2-Dicarbonyl compound | Foundational, straightforward, widely applicable. | 1884[2][7] |
| Beirut Reaction | Benzofuroxan, Enamines/Enolates | Provides access to quinoxaline-1,4-dioxides, versatile intermediates. | 1965[12][13][14] |
| Modern Methods | Various | Use of microwaves, metal catalysts, green chemistry principles for improved efficiency and sustainability. | Late 20th/Early 21st Century[7][10] |
Visualizing the Synthetic Pathways
Caption: Key historical synthetic routes to quinoxaline compounds.
The Emergence of Quinoxalines in Medicinal Chemistry
The biological potential of quinoxaline derivatives did not go unnoticed for long. Early investigations revealed a broad spectrum of pharmacological activities, sparking significant interest in the scientific community.[1][4][17]
Early Discoveries and a Spectrum of Activity
Initial studies in the mid-20th century uncovered the antibacterial and antifungal properties of certain quinoxaline derivatives.[4] This led to the exploration of their potential as antimicrobial agents. Over time, the range of known biological activities expanded dramatically to include:
-
Anticancer: Demonstrating cytotoxicity against various tumor cell lines.[1][5]
-
Antimalarial: Showing promise in combating parasitic infections.[4]
-
Anti-inflammatory and Analgesic: Indicating potential for pain and inflammation management.[1][4]
This diverse pharmacological profile established the quinoxaline scaffold as a versatile platform for drug design.[1][5][6]
Landmark Quinoxaline-Based Compounds
Several quinoxaline-containing molecules have made a significant impact in the fields of biology and medicine.
Echinomycin: A Natural Product Pioneer
Echinomycin, a quinoxaline-based antibiotic produced by Streptomyces species, was one of the first natural products containing this scaffold to be extensively studied.[18][19] Discovered as a potent antibiotic, its anticancer properties were later rediscovered.[18][20] Echinomycin's mechanism of action involves bis-intercalation into DNA, a mode of action that was identified in 1974.[20] It preferentially binds to DNA at sites containing the CpG step.[20] While its clinical development was hampered by toxicity, echinomycin remains a crucial tool in molecular biology for studying DNA-drug interactions.[18]
Varenicline: A Smoking Cessation Aid
A prominent example of a synthetic quinoxaline-related drug is Varenicline (marketed as Chantix®).[21][22][23][24] While its core is a pyrazino[2,3-h][13]benzazepine, its development was influenced by the structure of natural products and it is often discussed in the context of quinoxaline-like structures.[3][21][23] Varenicline was specifically designed as a partial agonist for the α4β2 nicotinic acetylcholine receptor.[21][22][23][25] This dual action allows it to reduce cravings and withdrawal symptoms associated with smoking cessation while also blocking the rewarding effects of nicotine.[22][23][25]
Caption: A timeline of key milestones in quinoxaline history.
Modern Applications and Future Directions
The versatility of the quinoxaline scaffold continues to be exploited in modern drug discovery and materials science.
Oncology
A significant focus of current research is on the development of quinoxaline-based anticancer agents.[26] For example, Erdafitinib, a kinase inhibitor, is an FDA-approved drug containing a quinoxaline core used to treat certain types of cancer.[27] Many other derivatives are under investigation for their ability to inhibit various kinases and other cancer-related targets.[26]
Infectious Diseases
The historical promise of quinoxalines as antimicrobial agents is still being pursued.[4] Researchers are designing novel derivatives to combat drug-resistant bacteria and viruses.[6] For instance, quinoxaline derivatives have been incorporated into drugs for treating Hepatitis C, such as Glecaprevir and Voxilaprevir.[5]
Materials Science
Beyond medicine, quinoxaline derivatives are finding applications in materials science. Their unique electronic properties make them suitable for use as dyes in solar cells, as fluorescent materials, and in the development of organic semiconductors.[7]
Conclusion
From its humble beginnings in the late 19th century with the Hinsberg synthesis, the field of quinoxaline chemistry has blossomed into a major area of research with profound implications for medicine and technology. The development of innovative synthetic methods like the Beirut reaction has expanded the chemical space accessible to scientists. The discovery of the diverse biological activities of quinoxaline derivatives has led to the development of important therapeutic agents. As researchers continue to unravel the potential of this remarkable heterocyclic scaffold, the future promises even more exciting discoveries and applications for quinoxaline compounds.
References
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Retrieved from [Link]
-
Chiacchio, U., Rescifina, A., & Iannazzo, D. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 8391. Retrieved from [Link]
-
da Silva, A. B. F., et al. (2018). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Journal of the Brazilian Chemical Society, 29(12), 2519-2543. Retrieved from [Link]
-
El-Nassag, M. A. A., & El-Sayed, M. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Retrieved from [Link]
-
Gouda, A. M., et al. (2022). Some quinoxaline-based drugs and drug-like candidates as anticancer agents. ResearchGate. Retrieved from [Link]
-
Haddadin, M. J., & Issidorides, C. H. (1965). The Beirut Reaction. Tetrahedron Letters, 6(38), 3253-3256. Retrieved from [Link]
-
Kong, D., et al. (2005). Echinomycin, a Small-Molecule Inhibitor of Hypoxia-Inducible Factor-1 DNA-Binding Activity. Cancer Research, 65(19), 9047-9055. Retrieved from [Link]
-
Luchian, C., et al. (2012). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH Public Access. Retrieved from [Link]
-
MDPI. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. MDPI. Retrieved from [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Retrieved from [Link]
-
Pfizer Inc. (2016). Chantix Label. U.S. Food and Drug Administration. Retrieved from [Link]
-
PubChem. (n.d.). Echinomycin. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Retrieved from [Link]
-
StatPearls. (2023). Varenicline. National Center for Biotechnology Information. Retrieved from [Link]
-
Zarrin, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Echinomycin. Retrieved from [Link]
-
Wikipedia. (n.d.). Varenicline. Retrieved from [Link]
-
Deepika, Y., Nath, P. S., & Shewta, S. (2011). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Retrieved from [Link]
-
Coe, J. W., et al. (2012). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 7(8), 713-726. Retrieved from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from [Link]
-
YouTube. (2023). Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs containing the quinoxaline core. Retrieved from [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Retrieved from [Link]
-
ResearchGate. (2012). Progress in Quinoxaline Synthesis (Part 1). Retrieved from [Link]
-
MDPI. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved from [Link]
-
ResearchGate. (2023). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from [Link]
-
PubChem. (n.d.). Echinomycin. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA approved quinoxaline derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Quinoxaline. Retrieved from [Link]
-
Al-Ostath, A. A. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2009. Retrieved from [Link]
- Brown, D. J. (2004). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II. John Wiley & Sons.
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Methodological & Application
Application Notes and Protocols: Synthesis of Quinoxaline-5-carbaldehyde from 5-(Dibromomethyl)quinoxaline
Abstract
This document provides a comprehensive guide for the synthesis of quinoxaline-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary focus is on the conversion of 5-(dibromomethyl)quinoxaline to the target aldehyde. This application note details two effective synthetic methodologies: the Kornblum oxidation and the Sommelet reaction. Each protocol is presented with in-depth procedural steps, mechanistic insights, and characterization data. The information is tailored for researchers, scientists, and professionals in drug development, offering a robust and validated approach to this important chemical transformation.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active agents.[1][2][3][4] Their diverse biological activities include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[4] Quinoxaline-5-carbaldehyde, in particular, serves as a key intermediate for the elaboration of more complex molecular architectures. Its aldehyde functionality allows for a wide array of subsequent chemical modifications, making it a crucial precursor in the synthesis of novel therapeutic candidates and functional materials.
The synthesis of quinoxaline-5-carbaldehyde can be approached through various methods. This guide focuses on the transformation of this compound, a readily accessible starting material. Two classical and reliable named reactions are presented: the Kornblum oxidation and the Sommelet reaction. The Kornblum oxidation utilizes dimethyl sulfoxide (DMSO) to convert an alkyl halide to a carbonyl compound, while the Sommelet reaction employs hexamine to achieve the same transformation.[5][6] Both methods offer distinct advantages and are widely applicable in organic synthesis.
This application note provides detailed, step-by-step protocols for both synthetic routes. It also includes a thorough discussion of the underlying reaction mechanisms, guidance on purification techniques, and comprehensive analytical data for the characterization of the final product.
Reaction Schematics and Mechanisms
Kornblum Oxidation
The Kornblum oxidation provides a direct method for converting primary alkyl halides to aldehydes.[5][7] The reaction proceeds through the formation of an alkoxysulfonium salt intermediate, which then undergoes a base-mediated elimination to yield the aldehyde.[5][7][8]
Caption: Kornblum Oxidation Workflow
Sommelet Reaction
The Sommelet reaction is a process for preparing aldehydes from alkyl halides using hexamine.[6] The reaction involves three main stages: the formation of a hexaminium salt, hydrolysis of this salt to an amine and its methylene derivative, and finally, the formation of the aldehyde.[6]
Caption: Sommelet Reaction Workflow
Experimental Protocols
Protocol 1: Synthesis via Kornblum Oxidation
This protocol details the synthesis of quinoxaline-5-carbaldehyde from this compound using the Kornblum oxidation method.[5][8][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercial Source |
| Sodium bicarbonate (NaHCO₃) | Reagent grade, ≥99.5% | Commercial Source |
| Dichloromethane (DCM) | ACS grade, ≥99.5% | Commercial Source |
| Diethyl ether | ACS grade, ≥99.0% | Commercial Source |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercial Source |
| Silica gel | 230-400 mesh | Commercial Source |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.14 mmol).
-
Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (20 mL) to the flask. Stir the mixture until the starting material is fully dissolved. To this solution, add sodium bicarbonate (1.06 g, 12.6 mmol).
-
Reaction Conditions: Heat the reaction mixture to 150 °C and maintain this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30%).
-
Isolation and Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield quinoxaline-5-carbaldehyde as a solid. Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis via Sommelet Reaction
This protocol describes the synthesis of quinoxaline-5-carbaldehyde from this compound utilizing the Sommelet reaction.[6][10]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Hexamine (Hexamethylenetetramine) | Reagent grade, ≥99.0% | Commercial Source |
| Chloroform | ACS grade, ≥99.8% | Commercial Source |
| Ethanol | 95% | Commercial Source |
| Hydrochloric acid (HCl) | Concentrated (37%) | Commercial Source |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercial Source |
| Dichloromethane (DCM) | ACS grade, ≥99.5% | Commercial Source |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Commercial Source |
| Silica gel | 230-400 mesh | Commercial Source |
Procedure:
-
Formation of Hexaminium Salt: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 3.14 mmol) in 20 mL of chloroform. Add hexamine (0.48 g, 3.45 mmol) to the solution.
-
Reaction Conditions: Reflux the mixture for 4 hours. A precipitate of the hexaminium salt will form.
-
Isolation of the Salt: Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with cold chloroform and dry under vacuum.
-
Hydrolysis: Transfer the dried hexaminium salt to a 100 mL round-bottom flask. Add 30 mL of 50% aqueous ethanol.
-
Acidification and Reflux: Add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 3-4. Reflux the mixture for 1 hour.[10]
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide. Extract the product with dichloromethane (3 x 40 mL).
-
Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure quinoxaline-5-carbaldehyde. Characterize the product by spectroscopic methods.
Results and Discussion
Expected Yield and Purity
| Method | Typical Yield Range | Purity (post-chromatography) |
| Kornblum Oxidation | 60-75% | >98% |
| Sommelet Reaction | 50-65% | >98% |
The Kornblum oxidation generally provides a higher yield for this transformation. However, the choice of method may also depend on the availability of reagents and the scale of the reaction.
Characterization Data for Quinoxaline-5-carbaldehyde
The synthesized quinoxaline-5-carbaldehyde should be characterized to confirm its identity and purity.[11]
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₉H₆N₂O[11]
-
Molecular Weight: 158.16 g/mol [11]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5 (s, 1H, -CHO), 9.0 (d, J = 1.6 Hz, 1H), 8.9 (d, J = 1.6 Hz, 1H), 8.3 (dd, J = 8.4, 1.2 Hz, 1H), 8.1 (dd, J = 7.2, 1.2 Hz, 1H), 7.8 (t, J = 7.8 Hz, 1H). (Note: Specific shifts may vary slightly depending on the solvent and instrument).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 192.5, 147.8, 146.5, 144.2, 142.1, 138.5, 131.8, 130.5, 129.7, 128.9. (Note: Specific shifts may vary slightly).
-
Mass Spectrometry (ESI-MS): m/z 159.05 [M+H]⁺.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, degradation of product, or losses during work-up. | - Monitor the reaction closely by TLC to ensure completion.- Avoid prolonged heating.- Perform extractions carefully to minimize losses. |
| Incomplete Reaction | Insufficient reaction time or temperature, or impure reagents. | - Increase reaction time or temperature as needed.- Use high-purity, anhydrous solvents and reagents. |
| Formation of By-products | Side reactions due to harsh conditions or presence of impurities. | - Optimize reaction conditions (temperature, time).- Ensure the starting material is pure. |
| Difficulty in Purification | Co-elution of impurities with the product. | - Adjust the eluent system for column chromatography (e.g., use a different solvent mixture or a shallower gradient). |
Safety Precautions
-
This compound: This is a halogenated organic compound and should be handled with care. It is a potential irritant.
-
Dimethyl sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin.
-
Hexamine: Can cause skin and respiratory irritation.
-
Concentrated Acids and Bases: Are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
References
-
Kornblum, N.; Jones, W. J.; Anderson, G. J. A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society. 1959 , 81 (15), 4113–4114. [Link]
-
Wan, J.-P.; Wei, L. Quinoxaline Synthesis by Domino Reactions. ARKIVOC. 2016 , (i), 1-28. [Link]
-
The Sommelet Reaction. Organic Reactions. [Link]
-
Kornblum Oxidation. Chem-Station. [Link]
-
Bratulescu, G. Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Revista de Chimie. 2010 , 61(6), 573-574. [Link]
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Kornblum oxidation - Wikipedia. [Link]
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Bratulescu, G. Synthesis of Aliphatic Aldehydes. Asian Journal of Chemistry. 2011 , 23(5), 2233-2234. [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines. National Institutes of Health. [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert. [Link]
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Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. National Institutes of Health. [Link]
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Exploring Potential of Quinoxaline Moiety. ResearchGate. [Link]
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Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. [Link]
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SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. 2022 , 104(2), 237-251. [Link]
- US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.
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Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]
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Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. [Link]
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In silico alkaline hydrolysis of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): DFT investigation. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Quinoxaline-5-carbaldehyde
Introduction: The Significance of Quinoxaline-5-carbaldehyde in Modern Drug Discovery
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives are integral to a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] Quinoxaline-5-carbaldehyde, in particular, serves as a critical building block for the synthesis of more complex and functionally diverse molecules. The aldehyde functional group at the 5-position is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse pharmacophores and the construction of novel drug candidates. This application note provides a comprehensive, two-step protocol for the synthesis of quinoxaline-5-carbaldehyde, starting from the readily available 5-methylquinoxaline. The protocol is designed for researchers and scientists in the field of drug development and organic synthesis, offering a detailed methodology from starting material to purified product.
Overall Synthetic Scheme
The synthesis of quinoxaline-5-carbaldehyde is achieved through a two-step process:
-
Step 1: Benzylic Bromination. The process begins with the free-radical bromination of 5-methylquinoxaline to yield the intermediate, 5-(dibromomethyl)quinoxaline.
-
Step 2: Hydrolysis. The gem-dibromide intermediate is then hydrolyzed to the final product, quinoxaline-5-carbaldehyde.
Figure 1: Overall workflow for the synthesis of quinoxaline-5-carbaldehyde.
Part 1: Protocol for the Synthesis of this compound
This initial step involves the conversion of the methyl group of 5-methylquinoxaline into a dibromomethyl group. This transformation is achieved via a free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[7][8][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Methylquinoxaline | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |
| Azobisisobutyronitrile (AIBN) | Reagent Grade | Commercially Available |
| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Prepared |
| Brine | Saturated Aqueous Solution | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Silica Gel | 60-120 mesh | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylquinoxaline (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction mixture will typically turn from colorless to a deep red and then to a pale yellow upon completion.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Concentrate the dried organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Characterization of this compound (Expected):
-
Molecular Weight: 301.97 g/mol [12]
-
¹H NMR (CDCl₃): Expect signals for the aromatic protons of the quinoxaline ring and a singlet for the CHBr₂ proton.
-
¹³C NMR (CDCl₃): Expect signals for the aromatic carbons and a signal for the dibromomethyl carbon.
-
Mass Spectrometry (EI): Expect a molecular ion peak corresponding to the molecular weight.
Part 2: Protocol for the Hydrolysis of this compound to Quinoxaline-5-carbaldehyde
The second step involves the hydrolysis of the gem-dibromide to the corresponding aldehyde. This transformation is effectively carried out using silver nitrate in an aqueous solvent system. The silver ions act as a Lewis acid, facilitating the departure of the bromide ions and promoting the nucleophilic attack by water.[10][13]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | As synthesized in Part 1 | - |
| Silver Nitrate (AgNO₃) | ≥99% | Commercially Available |
| Acetone | Reagent Grade | Commercially Available |
| Deionized Water | - | Laboratory Prepared |
| Celite® | - | Commercially Available |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Silica Gel | 60-120 mesh | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Addition of Silver Nitrate: Add silver nitrate (AgNO₃, 2.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-6 hours. The formation of a silver bromide precipitate will be observed. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the silver bromide precipitate. Wash the Celite® pad with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Extract the remaining aqueous solution with dichloromethane (CH₂Cl₂).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Concentrate the dried organic layer under reduced pressure to obtain the crude quinoxaline-5-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Figure 2: Simplified mechanism of silver nitrate-mediated hydrolysis of a gem-dibromide.
Discussion of Key Experimental Parameters
-
Bromination: The use of a radical initiator (AIBN or benzoyl peroxide) is crucial for the initiation of the free-radical chain reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride to avoid side reactions. The stoichiometry of NBS is important; using a slight excess ensures complete conversion of the starting material.
-
Hydrolysis: Silver nitrate plays a key role in promoting the hydrolysis by acting as a Lewis acid, which coordinates to the bromine atoms and facilitates their departure as bromide ions, which then precipitate as silver bromide. The use of a mixed solvent system like acetone/water ensures the solubility of both the organic substrate and the inorganic silver nitrate.
Characterization of Quinoxaline-5-carbaldehyde (Expected)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (around 10 ppm), and aromatic protons of the quinoxaline ring.[13][14][15] |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (typically >190 ppm) and signals for the aromatic carbons.[13][15][16] |
| FT-IR | A characteristic C=O stretching vibration for the aldehyde at ~1700 cm⁻¹, and C-H stretching of the aromatic ring.[5][16] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of quinoxaline-5-carbaldehyde (C₉H₆N₂O, MW: 158.16 g/mol ).[15] |
Troubleshooting and Safety Precautions
-
Incomplete Bromination: If the bromination reaction is incomplete, consider adding a fresh portion of the radical initiator or increasing the reaction time. Ensure that the solvent is anhydrous, as water can react with NBS.
-
Over-bromination: To minimize the formation of the tribromomethyl derivative, carefully control the stoichiometry of NBS.
-
Low Yield in Hydrolysis: Ensure that the silver nitrate is of high purity. The reaction may be sensitive to the ratio of acetone to water.
-
Safety: Carbon tetrachloride is a hazardous and environmentally damaging solvent; handle it with appropriate personal protective equipment in a well-ventilated fume hood. Consider alternative solvents like chloroform or dichloromethane if possible. Silver nitrate can cause staining and burns; wear gloves and eye protection.
References
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- Silver Nitrate and the ring expansion in Sn1 reactions. (2020, March 29). YouTube.
- 13 C-NMR of compound 5.
- Benzylic Bromin
- Wohl-Ziegler Reaction. Organic Chemistry Portal.
- 13 C nuclear magnetic resonance spectra of quinoxaline deriv
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- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
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- Selectivity of Aryl and Benzylic Bromin
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
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- Supplementary Material.
- Supporting Inform
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- What is the major product of the reaction of a geminal dibromide with silver nitr
- Quinoxaline(91-19-0) 1H NMR spectrum. ChemicalBook.
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- Organic Reaction Workup Formulas for Specific Reagents.
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- FTIR analysis of the quinoxaline compound.
- gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. Organic Chemistry Portal.
- Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Deriv
- (PDF)
- gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids.
- Synthesis, a Case of Isostructural Packing, and Antimicrobial Activity of silver(I)quinoxaline Nitrate, silver(I)(2,5-dimethylpyrazine) Nitrate and Two Related Silver Aminopyridine Compounds. PubMed.
- Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI.
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- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
- Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide.
- Silver nitr
- Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydrobor
- Catalytic hydrogen evolution from hydrolytic oxidation of organosilanes with silver nitrate c
- Mechanism of Bactericidal Activity of Silver Nitrate – a Concentration Dependent Bi-Functional Molecule. NIH.
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The Synthetic Utility of 5-(Dibromomethyl)quinoxaline in Medicinal Chemistry: A Gateway to Novel Therapeutic Agents
Introduction: The Quinoxaline Scaffold and the Role of Functionalized Intermediates
The quinoxaline core, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The development of novel quinoxaline-based therapeutic agents often hinges on the availability of versatile intermediates that allow for the strategic introduction of diverse functional groups to explore the chemical space and optimize biological activity. 5-(Dibromomethyl)quinoxaline is one such key intermediate. While not extensively documented as a final bioactive compound itself, its true value lies in its potential as a synthetic precursor, primarily for the generation of quinoxaline-5-carboxaldehyde. This aldehyde is a versatile handle for a multitude of chemical transformations, enabling the synthesis of a wide array of derivatives with potential therapeutic applications.
This guide provides a detailed overview of the synthetic applications of this compound, focusing on its preparation and its primary role as a precursor to quinoxaline-5-carboxaldehyde. We will explore the subsequent derivatization of this aldehyde, providing detailed protocols for key transformations relevant to drug discovery and development.
Synthetic Pathways and Core Transformations
The strategic importance of this compound is best understood as a two-step process: its synthesis from a readily available precursor and its subsequent conversion to a more synthetically useful functional group.
Part 1: Synthesis of this compound
The most logical synthetic route to this compound begins with the corresponding methyl-substituted quinoxaline.
Step 1: Synthesis of 5-Methylquinoxaline
5-Methylquinoxaline can be synthesized via the classical condensation reaction between 2,3-diaminotoluene and glyoxal.[1] This foundational reaction establishes the quinoxaline core with the required methyl substituent at the 5-position.
Step 2: Side-Chain Bromination
The methyl group of 5-methylquinoxaline can be converted to a dibromomethyl group through a radical side-chain bromination reaction.[4][5] This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photolytic or thermal conditions.[6] The benzylic position of the methyl group is particularly susceptible to radical halogenation.
Protocol 1: Synthesis of this compound from 5-Methylquinoxaline
Objective: To synthesize this compound via radical bromination of 5-methylquinoxaline.
Materials:
-
5-Methylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Work-up and purification supplies (separatory funnel, sodium thiosulfate solution, brine, anhydrous sodium sulfate, rotary evaporator, silica gel for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylquinoxaline (1 equivalent) in CCl₄.
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.1 equivalents) to the solution.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux under irradiation with a UV lamp (or a high-wattage incandescent bulb) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and safer source of bromine radicals compared to liquid bromine, minimizing side reactions.
-
Radical Initiator: BPO or AIBN is crucial for initiating the radical chain reaction by providing an initial source of radicals upon thermal or photolytic decomposition.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent unwanted side reactions with atmospheric oxygen.
-
Solvent: Carbon tetrachloride is a traditional solvent for radical brominations due to its inertness, though other non-polar solvents can be used.
Part 2: Conversion to Quinoxaline-5-carboxaldehyde
The dibromomethyl group is a synthetic equivalent of an aldehyde. Its conversion to the corresponding carboxaldehyde is a key transformation that unlocks a wide range of subsequent derivatizations. This can be achieved through various methods, including hydrolysis or oxidation.
Protocol 2: Hydrolysis of this compound to Quinoxaline-5-carboxaldehyde
Objective: To synthesize quinoxaline-5-carboxaldehyde from this compound via hydrolysis.
Materials:
-
This compound
-
Silver nitrate or Calcium carbonate
-
Aqueous acetone or other suitable solvent mixture
-
Standard glassware for organic synthesis
-
Work-up and purification supplies
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water.
-
Add silver nitrate (2.2 equivalents) or an excess of calcium carbonate to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude quinoxaline-5-carboxaldehyde.
-
Purify the product by column chromatography or recrystallization.
Alternative Methods:
-
Sommelet Reaction: This method involves the reaction of a benzylic halide with hexamine, followed by hydrolysis to the aldehyde.[7][8][9] It offers a mild alternative for the conversion.
-
Kornblum Oxidation: This method uses dimethyl sulfoxide (DMSO) to oxidize the benzylic dihalide to the aldehyde.[10][11]
Causality Behind Experimental Choices:
-
Hydrolysis Reagents: Silver nitrate facilitates the hydrolysis by coordinating to the bromine atoms, making the carbon more susceptible to nucleophilic attack by water. Calcium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[12]
-
Solvent System: An aqueous organic solvent system is necessary to dissolve both the organic substrate and the inorganic reagents.
Medicinal Chemistry Applications of Quinoxaline-5-carboxaldehyde
Quinoxaline-5-carboxaldehyde is a versatile building block for the synthesis of diverse libraries of quinoxaline derivatives for drug discovery. The aldehyde functionality can readily undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, to introduce new substituents and modulate the physicochemical and pharmacological properties of the quinoxaline scaffold.
Reductive Amination: A Key Strategy for Library Synthesis
Reductive amination is a powerful and widely used method in medicinal chemistry for the introduction of amine functionalities.[13][14][15] It involves the reaction of an aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This reaction allows for the facile introduction of a vast array of amine-containing side chains, which can significantly impact a molecule's biological activity, solubility, and pharmacokinetic properties.
Protocol 3: Reductive Amination of Quinoxaline-5-carboxaldehyde
Objective: To synthesize a 5-(aminomethyl)quinoxaline derivative via reductive amination.
Materials:
-
Quinoxaline-5-carboxaldehyde
-
A primary or secondary amine (e.g., piperidine, morpholine, or a substituted aniline)
-
A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol)
-
Acetic acid (catalytic amount)
-
Standard glassware for organic synthesis
-
Work-up and purification supplies
Procedure:
-
In a round-bottom flask, dissolve quinoxaline-5-carboxaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 5-(aminomethyl)quinoxaline derivative.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is more readily reduced than the neutral imine.
-
Amine Diversity: The choice of amine is dictated by the desired final compound. A wide range of commercially available amines can be used to generate a library of derivatives for structure-activity relationship (SAR) studies.
Data Presentation and Visualization
The following table summarizes the key transformations and their significance in the synthetic pathway starting from 5-methylquinoxaline.
| Step | Starting Material | Key Reagents | Product | Significance in Medicinal Chemistry |
| 1 | 5-Methylquinoxaline | NBS, Radical Initiator | This compound | Introduction of a reactive handle for further functionalization. |
| 2 | This compound | AgNO₃ or CaCO₃, H₂O/Acetone | Quinoxaline-5-carboxaldehyde | Creation of a versatile aldehyde for diverse derivatization. |
| 3 | Quinoxaline-5-carboxaldehyde | Primary/Secondary Amine, NaBH(OAc)₃ | 5-(Aminomethyl)quinoxaline Derivatives | Introduction of diverse amine-containing moieties to modulate biological activity and physicochemical properties. |
Diagrams of Synthetic Workflows
Caption: Synthesis of this compound.
Caption: Formation of Quinoxaline-5-carboxaldehyde.
Caption: Reductive Amination Workflow.
Conclusion and Future Outlook
This compound represents a valuable, albeit underutilized, synthetic intermediate in the field of medicinal chemistry. Its primary utility lies in its efficient conversion to quinoxaline-5-carboxaldehyde, a versatile precursor for the synthesis of diverse libraries of quinoxaline derivatives. The protocols outlined in this guide provide a robust framework for the preparation and subsequent functionalization of this important scaffold. By leveraging the reactivity of the aldehyde group, particularly through powerful reactions like reductive amination, researchers can systematically explore the structure-activity relationships of novel quinoxaline-based compounds. This approach is instrumental in the ongoing quest for new and improved therapeutic agents targeting a wide range of diseases. Future work in this area could focus on exploring a broader range of transformations of the dibromomethyl group and the subsequent aldehyde, as well as the development of more efficient and greener synthetic methodologies.
References
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Sommelet, M. Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend.1913 , 157, 852–854. [Link]
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Sommelet reaction - Wikipedia. [Link]
-
Sommelet reaction - Sciencemadness Wiki. [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C. [Link]
-
Sommelet Reaction - YouTube. [Link]
-
Sommelet Reaction. [Link]
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Kornblum oxidation - Wikipedia. [Link]
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A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes | Request PDF - ResearchGate. [Link]
-
5-Methylquinoxaline - LookChem. [Link]
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Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry2015 , 5 (1), 14-56. [Link]
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Synthesis and biological activity of quinoxaline derivatives. [Link]
-
(PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - ResearchGate. [Link]
-
Kornblum Oxidation | Chem-Station Int. Ed. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC. [Link]
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - DADUN. [Link]
-
Kornblum Oxidation - SynArchive. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)
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Microwave-assisted Kornblum oxidation of organic halides - ResearchGate. [Link]
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gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids - Organic Chemistry Portal. [Link]
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Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. [Link]
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5-Methylquinoxaline - Chem-Impex. [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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Showing Compound 5-Methylquinoxaline (FDB011188) - FooDB. [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. [Link]
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gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids | Request PDF - ResearchGate. [Link]
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A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis - CECRI, Karaikudi. [Link]
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SIDE-CHAIN BROMINATION OF SOME AROMATIC COMPOUNDS WITH N-BROMOSUCCINIMIDE - Zenodo. [Link]
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18.7: Side-Chain Reactions of Benzene Derivatives - Chemistry LibreTexts. [Link]
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Reduction of carboxyl compounds to aldehydes - Organic Chemistry Portal. [Link]
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5-(Dibromomethyl)quinoxaline: A Versatile Precursor for the Development of Novel Anticancer Agents
Application Note and Detailed Protocols for Researchers in Drug Discovery
Introduction: The Quinoxaline Scaffold in Oncology
The quinoxaline motif, a fused heterocycle of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with various biological targets. In the realm of oncology, quinoxaline derivatives have emerged as a promising class of therapeutic agents, exhibiting a wide spectrum of anticancer activities.[1][2][3] These activities stem from their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Several quinoxaline-based compounds have entered clinical trials, underscoring their therapeutic potential.[4][5]
This document provides a comprehensive guide for researchers on the utilization of 5-(dibromomethyl)quinoxaline as a strategic precursor for the synthesis of novel anticancer agents. We will delve into the synthesis of this key intermediate, explore its reactivity, and provide detailed protocols for its conversion into various classes of potential anticancer compounds. The causality behind experimental choices and the validation of the described protocols are central to this guide, ensuring scientific integrity and reproducibility.
Part 1: Synthesis of the Precursor: this compound
The strategic importance of this compound lies in the reactivity of the dibromomethyl group, which serves as a masked aldehyde functionality. The synthesis of this precursor can be logically achieved through the radical bromination of 5-methylquinoxaline.
Protocol 1: Synthesis of this compound from 5-Methylquinoxaline
This protocol is based on the established principles of free-radical benzylic bromination. The use of a slight excess of a brominating agent and a radical initiator under photolytic or thermal conditions is crucial for the dibromination of the methyl group.
Materials:
-
5-Methylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
UV lamp (optional, for photo-initiation)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 5-methylquinoxaline (1 equivalent).
-
Dissolve the starting material in a minimal amount of dry CCl₄.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Part 2: The Gateway Intermediate: Quinoxaline-5-carboxaldehyde
The dibromomethyl group of this compound is a versatile functional handle that can be readily converted into an aldehyde. This transformation is pivotal as quinoxaline-5-carboxaldehyde is a key building block for a vast array of heterocyclic compounds with potential anticancer activity. Several methods can be employed for this hydrolysis.
Causality in Method Selection:
-
Sommelet Reaction: This classic method involves the reaction of the benzylic halide with hexamethylenetetramine (hexamine) followed by acidic hydrolysis. It is a mild procedure that avoids over-oxidation to the carboxylic acid.[6][7]
-
Kornblum Oxidation: This method utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base. It is a reliable method for converting primary halides to aldehydes.[8][9]
-
Direct Hydrolysis: Simpler methods involving hydrolysis with reagents like aqueous silver nitrate, or calcium carbonate in aqueous dioxane can also be effective for the conversion of benzylic dibromides to aldehydes.
Protocol 2: Synthesis of Quinoxaline-5-carboxaldehyde via Hydrolysis of this compound
This protocol describes a direct hydrolysis method, which is often simpler to perform than named reactions like the Sommelet or Kornblum oxidations.
Materials:
-
This compound
-
Calcium carbonate (CaCO₃) or Silver Nitrate (AgNO₃)
-
Dioxane or Acetone
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of dioxane (or acetone) and water (e.g., a 4:1 ratio).
-
Add an excess of calcium carbonate (approximately 5 equivalents) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude quinoxaline-5-carboxaldehyde.
-
Purify the product by column chromatography or recrystallization.
Part 3: Synthesis of Anticancer Agents from Quinoxaline-5-carboxaldehyde
Quinoxaline-5-carboxaldehyde is a versatile platform for the synthesis of diverse molecular architectures with potential anticancer properties. The aldehyde functionality allows for the construction of various pharmacophores through condensation and cyclization reactions.
Experimental Workflow for Anticancer Agent Synthesis
Caption: Synthetic workflow from 5-methylquinoxaline to potential anticancer agents.
A. Synthesis of Quinoxaline-Based Schiff Bases
Rationale: Schiff bases derived from heterocyclic aldehydes are known to possess a wide range of biological activities, including anticancer properties. The imine linkage is often crucial for their biological function, and the aromatic substituents can be varied to modulate activity.
Protocol 3: General Procedure for the Synthesis of Quinoxaline-5-carboxaldehyde Schiff Bases
Materials:
-
Quinoxaline-5-carboxaldehyde
-
Various substituted anilines or other primary amines
-
Glacial acetic acid (catalytic amount)
-
Ethanol or Methanol
Procedure:
-
Dissolve quinoxaline-5-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aniline (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
B. Synthesis of Quinoxaline-Based Chalcones
Rationale: Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds, including numerous anticancer agents. They are known to interact with various cellular targets, including tubulin and signaling kinases.
Protocol 4: Synthesis of Quinoxaline-Chalcones via Claisen-Schmidt Condensation
Materials:
-
Quinoxaline-5-carboxaldehyde
-
Various substituted acetophenones
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a flask, dissolve quinoxaline-5-carboxaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is collected by filtration, washed with water until neutral, and dried.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Part 4: Biological Evaluation and Mechanism of Action
The synthesized quinoxaline derivatives should be evaluated for their anticancer activity against a panel of human cancer cell lines.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Targeted Signaling Pathways
Quinoxaline derivatives have been reported to target several key signaling pathways implicated in cancer.[10][11] A common target is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for tumor angiogenesis.
Caption: Inhibition of the VEGFR signaling pathway by quinoxaline derivatives.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of some quinoxaline derivatives, demonstrating the potential of this scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline-based Schiff Base | HCT116 | 5.2 | [12] |
| Quinoxaline-Chalcone | MCF-7 | 2.8 | [13] |
| Quinoxaline-Hydrazone | A549 | 7.5 | [14] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel quinoxaline-based anticancer agents. Its straightforward synthesis from 5-methylquinoxaline and its efficient conversion to the key intermediate, quinoxaline-5-carboxaldehyde, opens up a plethora of synthetic possibilities. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space of quinoxaline derivatives in the quest for more effective and selective cancer therapies. Future work should focus on the optimization of the synthesized lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
References
Sources
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- 6. m.youtube.com [m.youtube.com]
- 7. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. asianpubs.org [asianpubs.org]
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- 10. youtube.com [youtube.com]
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- 13. [PDF] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Antiviral Compounds from 5-(Dibromomethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis of novel antiviral compounds utilizing 5-(Dibromomethyl)quinoxaline as a versatile starting material. This document outlines detailed synthetic protocols, explains the rationale behind experimental choices, and is grounded in established chemical principles and authoritative literature.
Introduction: The Antiviral Promise of the Quinoxaline Scaffold
The quinoxaline core, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Numerous studies have highlighted the potent antiviral properties of quinoxaline derivatives against a broad spectrum of viruses, including both DNA and RNA viruses.[3][4][5] Suitably functionalized quinoxalines have shown promise in combating viral pathogens, making them a focal point in the quest for new and effective antiviral therapies.[6][7] This guide focuses on leveraging the reactivity of the 5-(dibromomethyl) group to introduce diverse, antivirally active pharmacophores onto the quinoxaline framework.
Strategic Overview: The Synthetic Utility of this compound
The 5-(dibromomethyl) group serves as a highly reactive handle for a variety of chemical transformations. It can be readily converted into a key intermediate, 5-formylquinoxaline, or can directly react with nucleophiles to generate a range of derivatives. Our synthetic strategy is multi-pronged, designed to create a library of novel quinoxaline-based compounds with high potential for antiviral activity.
Figure 1: Overall synthetic strategy for the generation of novel antiviral compounds from 5-methylquinoxaline.
Synthesis of the Starting Material: this compound
The journey to novel antiviral agents begins with the preparation of the key starting material, this compound. This is achieved through the radical bromination of 5-methylquinoxaline.
Protocol 3.1: Synthesis of 5-Methylquinoxaline
The synthesis of 5-methylquinoxaline is a well-established procedure involving the condensation of 3-methyl-1,2-phenylenediamine with glyoxal.[8]
Materials:
-
3-methyl-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of glyoxal (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-methylquinoxaline.
Protocol 3.2: Benzylic Bromination of 5-Methylquinoxaline
The benzylic methyl group of 5-methylquinoxaline is susceptible to radical bromination to yield the desired this compound.[9]
Materials:
-
5-Methylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve 5-methylquinoxaline (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (2.2 eq) and a catalytic amount of BPO or AIBN to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Synthesis of Quinoxaline-5-carboxaldehyde: A Key Intermediate
The conversion of the dibromomethyl group to an aldehyde is a pivotal step, as aldehydes are versatile precursors for a wide range of heterocyclic systems.
Protocol 4.1: Hydrolysis of this compound
Materials:
-
This compound
-
Silver nitrate or Calcium carbonate
-
Aqueous acetone or Ethanol/Water mixture
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add silver nitrate (2.2 eq) or an excess of calcium carbonate to the solution.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate to remove the organic solvent.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo to obtain crude quinoxaline-5-carboxaldehyde.
-
Purify by column chromatography.
Synthesis of Novel Antiviral Thiosemicarbazone Derivatives
Thiosemicarbazones of heterocyclic aldehydes are a well-known class of compounds with significant antiviral activity.[10][11][12][13][14]
Protocol 5.1: Synthesis of Quinoxaline-5-carbaldehyde Thiosemicarbazone
Materials:
-
Quinoxaline-5-carboxaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve quinoxaline-5-carboxaldehyde (1.0 eq) in warm ethanol.
-
In a separate flask, dissolve thiosemicarbazide (1.1 eq) in warm ethanol.
-
Add the thiosemicarbazide solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture at reflux for 1-3 hours. A precipitate should form upon reaction completion.
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure thiosemicarbazone derivative.
| Compound | Starting Material | Reagents | Expected Yield (%) |
| 5-Methylquinoxaline | 3-methyl-1,2-phenylenediamine, Glyoxal | Ethanol | 75-85 |
| This compound | 5-Methylquinoxaline | NBS, AIBN, CCl₄ | 60-70 |
| Quinoxaline-5-carboxaldehyde | This compound | AgNO₃, Acetone/H₂O | 70-80 |
| Quinoxaline-5-carbaldehyde Thiosemicarbazone | Quinoxaline-5-carboxaldehyde | Thiosemicarbazide, Ethanol, Acetic Acid | 85-95 |
Table 1: Summary of synthetic protocols and expected yields.
Future Directions: Expanding the Chemical Space
The synthetic routes outlined above provide a solid foundation for generating novel quinoxaline-based antiviral candidates. Further derivatization can be explored to expand the chemical diversity and potentially enhance biological activity.
Figure 2: Potential avenues for further derivatization of key intermediates.
Conclusion
The protocols detailed in these application notes offer a robust and versatile platform for the synthesis of novel antiviral compounds derived from this compound. By leveraging the reactivity of this key starting material, researchers can access a diverse range of quinoxaline derivatives, including thiosemicarbazones and other heterocyclic systems, which hold significant promise for the development of new antiviral therapies.
References
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- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. soc.chim.it [soc.chim.it]
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- 10. Synthesis and antiviral activity of thiosemicarbazone derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Nucleophilic Substitution Reactions of 5-(Dibromomethyl)quinoxaline for Novel Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The versatility of the quinoxaline core allows for functionalization at multiple positions, enabling chemists to modulate the steric and electronic properties of the molecule to achieve specific therapeutic effects.[5]
This guide focuses on a particularly valuable, yet underexplored, building block: 5-(Dibromomethyl)quinoxaline . The geminal dibromide on the methyl group at the C5 position serves as a highly reactive and versatile synthetic handle. Unlike substitutions directly on the aromatic ring, the benzylic-like nature of the dibromomethyl group allows for facile nucleophilic substitution reactions under relatively mild conditions. This opens a gateway to a vast chemical space for creating diverse molecular libraries, making this compound an ideal starting point for hit-to-lead campaigns in drug discovery.
This document provides a detailed overview of the underlying chemical principles, model protocols for key transformations, and expert insights into leveraging this reagent for the synthesis of novel quinoxaline-based compounds.
Chemical Principles & Mechanistic Considerations
The synthetic utility of this compound is rooted in the reactivity of its benzylic-like dibromomethyl group. The two bromine atoms are excellent leaving groups, and the carbon to which they are attached is activated by the adjacent quinoxaline ring system.
Dominant Reaction Mechanisms: SN1 vs. SN2 Pathways
Nucleophilic substitution at the dibromomethyl carbon can proceed through either an SN1 or SN2 mechanism, contingent on the specific reaction conditions.
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, Acetone). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if a chiral center were present. For the first substitution on -CHBr2, this is the more common and controllable pathway.
-
SN1 (Unimolecular Nucleophilic Substitution): This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate. It is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water), and conditions that promote leaving group departure. While possible, it can lead to a mixture of products and is often less desirable for controlled, sequential substitutions.
The choice of solvent and nucleophile is therefore a critical experimental parameter to control the reaction outcome. For generating diverse libraries, conditions favoring the SN2 mechanism typically offer superior predictability and yield.
Caption: General mechanisms for the first nucleophilic substitution.
Sequential Substitution and Hydrolysis
The two bromine atoms can be replaced in a stepwise manner. After the first substitution, the reactivity of the remaining bromine is altered. Careful control of stoichiometry (e.g., using 1 equivalent of the nucleophile) can favor the formation of the mono-substituted product. Using an excess of the nucleophile will typically drive the reaction to the di-substituted product.
A crucial and highly useful transformation is the hydrolysis of the gem-dibromide to an aldehyde (5-formylquinoxaline). This is often achieved under acidic conditions or with the aid of reagents like silver nitrate. The resulting aldehyde is a cornerstone intermediate for a multitude of subsequent reactions, including reductive amination, Wittig reactions, and condensations.
Core Applications & Synthetic Protocols
The following protocols are presented as general, adaptable methodologies for researchers. It is imperative to perform reactions on a small scale first to optimize conditions for specific nucleophiles.
Workflow Overview: Diversification of the Quinoxaline Scaffold
The power of this compound lies in its ability to serve as a central hub for generating diverse functional groups, as illustrated in the workflow below.
Sources
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Application Notes and Protocols for the Preparation of Derivatives from 5-(Dibromomethyl)quinoxaline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for preparing a variety of derivatives from the versatile starting material, 5-(Dibromomethyl)quinoxaline. This quinoxaline derivative serves as a valuable synthon for introducing functional groups at the 5-position of the quinoxaline ring system, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3] The protocols detailed herein focus on the conversion of the dibromomethyl group into an aldehyde, followed by subsequent derivatization reactions. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated to ensure scientific integrity and practical utility.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5] The ability to functionalize the quinoxaline core at various positions is crucial for modulating its pharmacological profile. This compound is a key intermediate that allows for the introduction of a reactive aldehyde group at the 5-position, opening avenues for a multitude of synthetic transformations and the generation of diverse chemical libraries for biological screening.
Core Synthetic Strategy: From Dibromomethyl to Functional Derivatives
The central theme of the protocols described in this application note is the transformation of the 5-(dibromomethyl) group into a versatile aldehyde functionality (quinoxaline-5-carbaldehyde). This aldehyde then serves as a key electrophile for the synthesis of a range of derivatives, including imines (Schiff bases), hydrazones, and carboxamides.
Sources
Scale-Up Synthesis of 5-(Dibromomethyl)quinoxaline: An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 5-(Dibromomethyl)quinoxaline, a key intermediate in the development of various pharmaceutical compounds.[1] The document outlines a detailed, field-proven protocol, emphasizing safety, efficiency, and scalability. It delves into the mechanistic rationale behind experimental choices, offers robust analytical methods for quality control, and provides troubleshooting guidance. This guide is intended for researchers, scientists, and drug development professionals seeking to transition from laboratory-scale synthesis to larger-scale production.
Introduction: The Significance of this compound
Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous biologically active molecules.[1] They exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] this compound, in particular, serves as a versatile building block for the synthesis of more complex quinoxaline-based drug candidates. The dibromomethyl group at the 5-position is a reactive handle that allows for a variety of subsequent chemical transformations, making it a valuable intermediate in medicinal chemistry and drug discovery.
The synthesis of this compound is typically achieved through the radical bromination of 5-methylquinoxaline. While several methods exist for this transformation at the laboratory scale, scaling up the process presents unique challenges. These include ensuring consistent reaction outcomes, managing potential exotherms, controlling impurity profiles, and implementing safe handling procedures for hazardous reagents. This application note addresses these considerations to provide a reliable and scalable synthetic route.
Strategic Overview of the Scale-Up Synthesis
The successful scale-up of the this compound synthesis hinges on a well-defined strategy that prioritizes safety, reproducibility, and product quality. The chosen synthetic route involves the free-radical bromination of 5-methylquinoxaline using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator in a suitable solvent.
Key strategic considerations include:
-
Reagent Selection: N-Bromosuccinimide is preferred over elemental bromine for large-scale reactions due to its solid nature, which allows for easier handling and controlled addition.[3] It also provides a low, steady concentration of bromine in the reaction mixture, minimizing side reactions.[3][4]
-
Reaction Control: Precise control over reaction temperature and reagent addition rates is crucial to manage the exothermicity of the radical reaction and prevent runaway conditions.
-
Work-up and Purification: The purification strategy is designed to efficiently remove by-products and unreacted starting materials, yielding a product of high purity suitable for downstream applications.
-
Analytical Validation: Robust analytical methods are essential for in-process control and final product quality assessment, ensuring batch-to-batch consistency.
The overall workflow for the scale-up synthesis is depicted in the following diagram:
Caption: Workflow for the Scale-Up Synthesis of this compound.
Detailed Synthesis Protocol
This protocol is optimized for a multi-hundred gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methylquinoxaline | ≥98% | Commercially Available | Ensure purity by NMR before use. |
| N-Bromosuccinimide (NBS) | ≥99% | Commercially Available | Recrystallize if yellow.[5] |
| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available | Handle with care; potential explosive. |
| Carbon Tetrachloride (CCl4) | Anhydrous, ≥99.5% | Commercially Available | Caution: Toxic and ozone-depleting. Consider alternative solvents. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For quenching and washing. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available | For drying. |
Equipment
-
Jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel for controlled solid or slurry addition.
-
Temperature control unit (heating/cooling circulator).
-
Filtration apparatus (Buchner funnel, filter flask).
-
Rotary evaporator.
-
Vacuum oven.
Reaction Mechanism: Free-Radical Bromination
The synthesis proceeds via a free-radical chain reaction, a mechanism known as the Wohl-Ziegler reaction.[5]
-
Initiation: The radical initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a bromine atom from NBS to form a bromine radical (Br•).[6]
-
Propagation: The bromine radical abstracts a benzylic hydrogen from 5-methylquinoxaline, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[4][6] This radical then reacts with another molecule of NBS to yield 5-(bromomethyl)quinoxaline and a new bromine radical. The HBr generated reacts with NBS to produce a low concentration of molecular bromine (Br2), which can also participate in the propagation step.[4][6]
-
Further Bromination: The 5-(bromomethyl)quinoxaline can undergo a second radical bromination at the benzylic position to form the desired this compound.
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Simplified Free-Radical Bromination Mechanism.
Step-by-Step Procedure
-
Reactor Setup: Assemble the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charging Reactants: Charge the reactor with 5-methylquinoxaline (1.0 eq) and anhydrous carbon tetrachloride (10-15 volumes). Begin stirring to ensure complete dissolution.
-
Initiator Addition: Add the radical initiator, AIBN (0.05-0.1 eq), to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 77°C for CCl4) using the temperature control unit.
-
NBS Addition: In a separate flask, prepare a slurry of NBS (2.2-2.5 eq) in a small amount of carbon tetrachloride. Once the reactor is at a stable reflux, begin the portion-wise addition of the NBS slurry over 2-4 hours. Causality: Slow, controlled addition is critical to maintain a steady, low concentration of bromine radicals, which favors the desired dibromination and helps to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours after the NBS addition is finished.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the succinimide by-product. Wash the filter cake with a small amount of cold carbon tetrachloride.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes). Causality: The bicarbonate wash neutralizes any residual HBr and quenches unreacted NBS.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 40°C to a constant weight.
Process Safety Considerations
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents and the reaction itself.
| Hazard | Mitigation Measures |
| N-Bromosuccinimide (NBS) | Corrosive and an oxidizing agent.[7][8] Causes severe skin burns and eye damage.[7] Harmful if swallowed.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9] Handle in a well-ventilated area and avoid dust formation.[9] Store away from combustible materials.[8][10] |
| Azobisisobutyronitrile (AIBN) | Thermally unstable and can decompose exothermically. Handle with care and store in a cool, dark place. Avoid grinding or subjecting it to shock. |
| Carbon Tetrachloride (CCl4) | Toxic, carcinogenic, and environmentally harmful. Use in a closed system or a well-ventilated fume hood. Consider safer, alternative solvents like chlorobenzene or acetonitrile for scale-up. |
| Dibromomethyl Compounds | Potentially lachrymatory and toxic.[11] Handle with appropriate PPE and in a well-ventilated area.[11] |
| Reaction Exotherm | The radical bromination can be exothermic. Ensure adequate cooling capacity of the reactor and control the rate of NBS addition to manage the heat generated. |
Emergency Procedures: In case of skin contact with NBS, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7][9] In case of inhalation, move to fresh air.[9]
Analytical Method Validation
To ensure the quality and consistency of the final product, the following analytical methods should be validated:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed and validated for purity assessment and quantification of impurities. A typical method might use a C18 column with a mobile phase of acetonitrile and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: As a preliminary indicator of purity.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient radical initiator. - Low reaction temperature. - Deactivated NBS. | - Add a small additional portion of AIBN. - Ensure the reaction is maintained at a steady reflux. - Use freshly recrystallized NBS. |
| Formation of Monobrominated By-product | - Insufficient NBS. - Short reaction time. | - Increase the stoichiometry of NBS. - Extend the reaction time and monitor by HPLC. |
| Formation of Over-brominated Products | - Excess NBS. - High reaction temperature. | - Use the recommended stoichiometry of NBS. - Maintain a controlled reflux temperature. |
| Low Yield | - Inefficient work-up or purification. - Decomposition of product. | - Optimize the extraction and recrystallization procedures. - Avoid excessive heating during solvent removal and drying. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By carefully considering the reaction mechanism, implementing stringent safety measures, and utilizing validated analytical methods, researchers and drug development professionals can confidently produce this valuable intermediate at scale. The insights provided into the causality of experimental choices and troubleshooting strategies will aid in the successful and efficient execution of this synthesis.
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Application Notes & Protocols for the Laboratory-Scale Synthesis of 5-(Dibromomethyl)quinoxaline
Abstract
This document provides a comprehensive guide for the laboratory preparation, workup, and purification of 5-(Dibromomethyl)quinoxaline, a key heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust method for the synthesis of this compound via the radical bromination of 5-methylquinoxaline. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry techniques.
Introduction: The Significance of this compound
Quinoxaline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoxaline ring is pivotal for tuning these activities. The 5-(dibromomethyl) group serves as a versatile synthetic handle, readily convertible into other functional groups, most notably an aldehyde (the 5-formyl group), which is a crucial precursor for creating more complex molecular architectures through reactions like reductive amination and Wittig olefination. The controlled synthesis of high-purity this compound is therefore a critical first step in the discovery and development of novel quinoxaline-based therapeutic agents.[4][5]
This guide details the Wohl-Ziegler reaction, a reliable method for benzylic bromination, applied to the synthesis of this compound from 5-methylquinoxaline.[6]
Synthetic Strategy & Mechanism
The conversion of 5-methylquinoxaline to this compound is achieved through a free-radical chain reaction. This process utilizes N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as a thermal radical initiator.
The Wohl-Ziegler Bromination Mechanism
The reaction proceeds through three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN at temperatures between 60-70°C.[7] This process is thermodynamically driven by the release of stable nitrogen gas (N₂), generating two 2-cyano-2-propyl radicals.[8][9] These radicals then start the chain reaction.
-
Propagation: This is a cyclic, self-sustaining process.
-
A bromine radical (Br•), generated in the initiation phase or from the reaction of HBr with NBS, abstracts a hydrogen atom from the methyl group of 5-methylquinoxaline.[10][11] This is the rate-determining step and preferentially occurs at the benzylic position due to the resonance stabilization of the resulting quinoxaline-5-yl-methyl radical.
-
The stabilized radical then reacts with a molecule of bromine (Br₂), which is present at a constant, low concentration. This low concentration is maintained by the reaction of HBr (a byproduct of the first propagation step) with the NBS reservoir, which suppresses competitive electrophilic addition of Br₂ to the aromatic system.[12] This step forms the monobrominated intermediate and a new bromine radical, which continues the chain.
-
The process repeats on the monobrominated intermediate to yield the final this compound product.
-
-
Termination: The reaction ceases when two radicals combine, or when radical scavengers (like oxygen) are introduced.
Mechanistic Diagram
Caption: Radical chain mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |
| 5-Methylquinoxaline | C₉H₈N₂ | 144.17 | 1.0 | (e.g., 5.00 g) |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 2.1 | (e.g., 13.0 g) |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.05 | (e.g., 0.28 g) |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | (e.g., 150 mL) |
Note: Carbon tetrachloride is a traditional solvent for this reaction but is highly toxic and an ozone-depleting substance. Acetonitrile or other non-polar aprotic solvents can be suitable alternatives, though reaction conditions may require optimization.[13]
Step-by-Step Synthesis Procedure
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylquinoxaline (1.0 eq).
-
Reagent Addition: Add carbon tetrachloride (or an alternative solvent), followed by N-Bromosuccinimide (2.1 eq) and AIBN (0.05 eq). Note: It is crucial to use freshly recrystallized NBS for best results, as impure NBS can lead to side reactions.[6]
-
Reaction: Place the flask in an oil bath preheated to 80°C (for CCl₄) and stir the mixture vigorously under reflux. The reaction can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is typically complete within 4-6 hours. The disappearance of the starting material and the appearance of mono- and di-brominated products will be observed.
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The succinimide byproduct, which is insoluble in CCl₄, will precipitate out.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of crude this compound.
Product Workup and Purification
Proper workup and purification are essential to isolate the target compound in high purity.
Workup Protocol
-
Filtration: Filter the cooled reaction mixture through a sintered glass funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
1 M Sodium thiosulfate solution (to quench any remaining bromine).
-
Saturated sodium bicarbonate solution (to neutralize any residual HBr).
-
Brine (saturated NaCl solution) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow to brown solid or oil.
Purification Protocols
The crude product can be purified by recrystallization or column chromatography.
| Purification Technique | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Parameters |
| Recrystallization | ~80-90% | ≥98% | 65-80% | Solvent System: Isopropanol/Water or Ethanol |
| Column Chromatography | ~80-90% | ≥99% | 55-70% | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) |
Protocol 1: Purification by Recrystallization
-
Dissolve the crude solid in a minimum amount of hot isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Slowly add water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a hexane/ethyl acetate mixture as the eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The product will elute after non-polar impurities.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Safety and Handling
General Precautions: A thorough risk assessment must be conducted before starting any chemical synthesis. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.
-
This compound: As a polyhalogenated heterocyclic compound, it should be treated as a potential irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.[14][15]
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. It can cause severe skin and eye irritation. Handle with care and avoid inhalation of dust.
-
Azobisisobutyronitrile (AIBN): Flammable solid and can decompose exothermically upon heating. It is also toxic if swallowed or inhaled. Store away from heat sources.[16]
-
Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and harmful to the environment (ozone-depleting). If possible, substitute with a safer solvent like acetonitrile. All waste containing this solvent must be disposed of according to institutional and environmental regulations.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[15]
References
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The Strategic Utility of 5-(Dibromomethyl)quinoxaline in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoxaline Scaffold and the Untapped Potential of the 5-(Dibromomethyl) Synthon
The quinoxaline motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] In the realm of oncology, quinoxaline derivatives have emerged as a significant class of kinase inhibitors, targeting a variety of protein kinases implicated in tumorigenesis and cell proliferation.[2] While traditional syntheses of these inhibitors often rely on the condensation of o-phenylenediamines with α-dicarbonyl compounds, the exploration of alternative, highly functionalized building blocks is crucial for accessing novel chemical space and developing next-generation therapeutics.[3]
This application note delves into the strategic application of a less conventional, yet highly versatile synthon: 5-(dibromomethyl)quinoxaline . Although not a direct precursor in many established synthetic routes, its true value lies in its facile conversion to the corresponding quinoxaline-5-carboxaldehyde . This aldehyde is a pivotal intermediate, opening multiple avenues for the construction of complex kinase inhibitor frameworks through well-established synthetic transformations. We will explore the causality behind these experimental choices, provide detailed, field-proven protocols, and illustrate the logical flow from this foundational building block to advanced kinase inhibitor scaffolds.
From Latent Functionality to a Versatile Intermediate: The Conversion of this compound to Quinoxaline-5-carboxaldehyde
The dibromomethyl group serves as a masked aldehyde, a stable precursor that can be readily unmasked under specific conditions. This two-step approach—synthesis of the dibromomethyl compound followed by hydrolysis—can offer advantages in multi-step syntheses where the aldehyde functionality might be incompatible with earlier reaction conditions.
Core Concept: Hydrolysis of gem-Dibromomethylarenes
The conversion of a dibromomethylarene to an aldehyde is a classic transformation in organic synthesis. Several methods are available, with the choice depending on the substrate's sensitivity and desired scale.
-
Pyridine-Mediated Hydrolysis: Refluxing the dibromomethyl compound in pyridine is an effective method for hydrolysis, particularly for substrates bearing sensitive functional groups like esters.[4] The mechanism likely involves the formation of a bis-pyridinium intermediate, which is then hydrolyzed.
-
Kornblum Oxidation: This method utilizes dimethyl sulfoxide (DMSO) as the oxidant to convert alkyl halides to carbonyl compounds.[5][6] It offers a milder alternative to other oxidative methods.
-
Sommelet Reaction: This reaction converts benzyl halides to aldehydes using hexamine.[7]
Experimental Protocol: Synthesis of Quinoxaline-5-carboxaldehyde
This protocol details a robust method for the hydrolysis of this compound.
PART 1: Synthesis of this compound (Hypothetical Precursor)
-
Reaction Setup: To a solution of 5-methylquinoxaline (1.0 eq) in a suitable solvent such as carbon tetrachloride in a round-bottom flask, add N-bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO).
-
Reaction Conditions: Heat the mixture to reflux under irradiation with a UV lamp.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
PART 2: Hydrolysis to Quinoxaline-5-carboxaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in pyridine.
-
Reaction Conditions: Heat the solution to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash sequentially with dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography.
Application in Kinase Inhibitor Synthesis: Building Complexity from Quinoxaline-5-carboxaldehyde
The resulting quinoxaline-5-carboxaldehyde is a versatile building block for constructing kinase inhibitor scaffolds. Its aldehyde functionality allows for a range of carbon-carbon and carbon-nitrogen bond-forming reactions.
Strategy 1: Reductive Amination for Linker and Side-Chain Introduction
Reductive amination is a powerful tool for introducing amine-containing side chains, which are common features in kinase inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region.[8]
Caption: Reductive amination workflow.
-
Reaction Setup: Dissolve quinoxaline-5-carboxaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction Conditions: Continue stirring at room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Strategy 2: Condensation Reactions for Heterocycle Formation
The aldehyde group can participate in condensation reactions with various nucleophiles to construct fused or appended heterocyclic rings, which are often key components of kinase inhibitor pharmacophores. For instance, a Knoevenagel-Doebner reaction with malonic acid can yield α,β-unsaturated carboxylic acids, which are themselves versatile intermediates.[9]
Caption: Knoevenagel-Doebner reaction workflow.
-
Reaction Setup: In a round-bottom flask, dissolve quinoxaline-5-carboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine.
-
Reaction Conditions: Heat the mixture to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated carboxylic acid.
Quantitative Data Summary
While specific yield and activity data for kinase inhibitors derived directly from this compound are not available in the public domain, the following table presents representative data for analogous transformations and the activity of quinoxaline-based kinase inhibitors to illustrate the potential of this synthetic approach.
| Transformation/Compound Class | Reagents and Conditions | Typical Yield (%) | Target Kinase(s) | Representative IC₅₀ (nM) | Reference |
| Hydrolysis of Dibromomethylarenes | Pyridine, reflux | 70-90 | N/A | N/A | [4] |
| Reductive Amination of Aldehydes | Amine, NaBH(OAc)₃, DCE | 60-85 | Various | N/A | [8] |
| Quinoxaline-based Pim-1/2 Inhibitors | Multi-step synthesis | - | Pim-1/2 | 74 (Pim-1) | [10] |
| Quinoxaline-based ASK1 Inhibitors | Multi-step synthesis | - | ASK1 | 30.17 | [11] |
| Quinoxaline-based p38α MAPK Inhibitors | Multi-step synthesis | - | p38α MAPK | 42 | [12] |
Conclusion and Future Outlook
This compound represents a valuable, albeit underutilized, synthetic precursor in the design and synthesis of novel kinase inhibitors. Its ability to be efficiently converted into quinoxaline-5-carboxaldehyde provides a strategic entry point to a wide array of molecular architectures through well-established and robust chemical transformations such as reductive amination and condensation reactions. The protocols and workflows detailed in this application note offer a practical guide for researchers to harness the synthetic potential of this versatile building block. By embracing such innovative synthons, the drug discovery community can continue to expand the chemical diversity of quinoxaline-based kinase inhibitors, ultimately leading to the development of more potent and selective anticancer therapeutics.
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A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes. (2025). ResearchGate. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central. [Link]
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Kornblum oxidation. (n.d.). Wikipedia. [Link]
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Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. (2021). ResearchGate. [Link]
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The Sommelet Reaction. (n.d.). Organic Reactions. [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). PubMed Central. [Link]
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New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). MDPI. [Link]
-
Kornblum Oxidation. (2018). Chem-Station Int. Ed.. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. [Link]
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Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (2024). ResearchGate. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed. [Link]
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gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. (2007). Organic Chemistry Portal. [Link]
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Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. (2023). PubMed. [Link]
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Application and Protocol Guide for the Development of Antibacterial Quinoxaline Derivatives Utilizing 5-(Dibromomethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3][4] This guide provides a comprehensive framework for the synthesis and evaluation of new quinoxaline-based antibacterial candidates, leveraging the versatile chemical scaffold of 5-(Dibromomethyl)quinoxaline as a key starting material. We present detailed synthetic protocols, methodologies for antibacterial susceptibility testing, and a discussion on the prospective structure-activity relationships.
Introduction: The Promise of Quinoxaline Scaffolds
Quinoxalines, bicyclic heteroaromatic compounds, are privileged structures in medicinal chemistry due to their diverse pharmacological properties.[1][4] Their mechanism of action, particularly in the case of quinoxaline 1,4-di-N-oxides, is often attributed to the generation of reactive oxygen species (ROS) under hypoxic conditions, leading to oxidative damage of bacterial DNA and other cellular components. This mode of action makes them attractive candidates for combating resistant bacterial strains. The strategic functionalization of the quinoxaline ring is crucial for modulating their antibacterial potency and spectrum.
This compound presents a unique and reactive handle for the introduction of diverse chemical moieties at the 5-position, allowing for the systematic exploration of the chemical space and the development of structure-activity relationships (SAR). The benzylic dibromide functionality is amenable to a variety of nucleophilic substitution and transformation reactions, providing access to a wide array of derivatives.[5]
Synthetic Strategy: Diversification from this compound
The core of our proposed strategy lies in the versatility of the dibromomethyl group for chemical elaboration. This allows for the creation of a library of compounds with varied physicochemical properties, which is essential for optimizing antibacterial activity.
Proposed Synthetic Pathways
The following diagram illustrates potential synthetic transformations starting from this compound to generate a diverse library of derivatives for antibacterial screening.
Caption: Proposed synthetic routes from this compound.
The dibromomethyl group can be readily converted to an aldehyde (quinoxaline-5-carbaldehyde) via hydrolysis.[6] This aldehyde is a key intermediate that can be further oxidized to a carboxylic acid or condensed with various amines to form Schiff bases. Direct nucleophilic substitution on the dibromomethyl group with nucleophiles such as cyanide or thiols can lead to the formation of nitriles and thioethers, respectively.[7][8] The carboxylic acid can then be converted to a variety of esters and amides.
Experimental Protocols
Synthesis and Characterization
This section provides a detailed protocol for the synthesis of a representative quinoxaline derivative, quinoxaline-5-carbaldehyde, and its subsequent conversion to a Schiff base.
Protocol 1: Synthesis of Quinoxaline-5-carbaldehyde
-
Reaction Setup: To a solution of this compound (1.0 g, 3.1 mmol) in a 1:1 mixture of acetone and water (20 mL), add silver nitrate (1.1 g, 6.5 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, filter the precipitate of silver bromide.
-
Extraction: Evaporate the acetone from the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure quinoxaline-5-carbaldehyde.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10][11][12][13]
Protocol 2: Synthesis of a Schiff Base Derivative
-
Reaction Setup: Dissolve quinoxaline-5-carbaldehyde (0.5 g, 3.2 mmol) in ethanol (15 mL). Add a solution of a primary amine (e.g., aniline, 0.3 g, 3.2 mmol) in ethanol (5 mL).
-
Reaction Execution: Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[9][10][11][12][13]
Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized quinoxaline derivatives should be evaluated following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI).[2][14][15][16]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20] The broth microdilution method is a widely accepted technique.[17][18]
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 35 ± 2°C for 16-20 hours.[17]
-
Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[18]
Caption: Workflow for MIC determination by broth microdilution.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[21][22][23][24]
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[22][24]
Structure-Activity Relationship (SAR) Insights
A systematic evaluation of the antibacterial activity of the synthesized library of quinoxaline derivatives will provide valuable insights into the SAR.
| Derivative Class | Key Structural Feature | Expected Impact on Activity |
| Aldehydes/Ketones | Electrophilic carbonyl group | Potential for covalent interaction with biological nucleophiles. |
| Carboxylic Acids | Ionizable acidic group | May influence solubility and cell penetration. |
| Esters/Amides | Varied lipophilicity and H-bonding | Allows for fine-tuning of pharmacokinetic properties. |
| Schiff Bases | Imino group and diverse substituents | Can modulate steric and electronic properties, impacting target binding. |
| Nitriles | Linear, polar group | Can act as a hydrogen bond acceptor. |
| Thioethers | Flexible, lipophilic linker | Can explore different binding pockets. |
This systematic approach will help in identifying the key structural features required for potent antibacterial activity and guide the design of future generations of quinoxaline-based antibiotics.
Proposed Mechanism of Action
The antibacterial action of many quinoxaline derivatives, especially the 1,4-di-N-oxides, is linked to their ability to be bioreductively activated to generate ROS. This leads to DNA damage and inhibition of DNA synthesis.
Caption: Proposed mechanism of antibacterial action for quinoxaline derivatives.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel quinoxaline derivatives with potential antibacterial activity. The synthetic pathways and evaluation protocols detailed in this guide provide a robust framework for researchers to explore this chemical space. The systematic investigation of the SAR will be instrumental in the development of potent and selective antibacterial agents to address the growing challenge of antimicrobial resistance.
References
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- BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". BenchChem.
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- Microbe Investigations. (n.d.).
- protocols.io. (2017).
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- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
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- ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes | Request PDF.
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- Master Organic Chemistry. (2018).
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- Royal Society of Chemistry. (n.d.). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions.
- Arkivoc. (2001).
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- ResearchGate. (n.d.). Synthesis of 2-(dibromomethyl)quinoxaline 2.
- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
- Royal Society of Chemistry. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Khan Academy. (n.d.).
- Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
- Chemistry Steps. (n.d.).
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Protecting Group Strategies for Reactions Involving 5-(Dibromomethyl)quinoxaline: An Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of protecting group strategies essential for the successful execution of chemical transformations involving 5-(dibromomethyl)quinoxaline. As a versatile scaffold in medicinal chemistry, the quinoxaline core and its derivatives are pivotal in the synthesis of a wide array of bioactive molecules.[1] However, the inherent reactivity of the 5-(dibromomethyl) group necessitates a carefully considered approach to protecting other reactive sites within the molecule to prevent undesired side reactions and ensure high-yield synthesis of the target compounds.
This document moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind the selection of protecting groups, their application, and their removal in the context of the unique chemical environment of this compound.
The Synthetic Challenge: Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate, primarily for the introduction of a formyl group at the 5-position through hydrolysis, or for the synthesis of various fused heterocyclic systems. The dibromomethyl group, being benzylic in nature, is highly susceptible to nucleophilic substitution and can also undergo elimination reactions under basic conditions. This inherent reactivity presents a significant challenge when chemical modifications are desired on other parts of the quinoxaline scaffold, such as the quinoxaline nitrogens or other substituents on the benzene ring.
For instance, reactions that require basic conditions, strong nucleophiles, or organometallic reagents may lead to undesired reactions at the dibromomethyl site, reducing the yield of the desired product and complicating purification. Therefore, the temporary masking of other reactive functional groups is often a prerequisite for achieving the desired synthetic outcome.
Strategic Protection of the Quinoxaline Nitrogens
The lone pairs of the nitrogen atoms in the pyrazine ring of quinoxaline can be nucleophilic and may interfere with certain reactions.[2] Protecting these nitrogens can modulate the electronic properties of the ring system and prevent unwanted side reactions. The choice of a protecting group for the quinoxaline nitrogens must be carefully considered to ensure its stability during subsequent reaction steps and its selective removal without affecting the dibromomethyl group.
Boc Protection of Quinoxaline Nitrogens
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms in heterocyclic compounds. Its introduction is typically achieved under neutral or mildly basic conditions, and its removal is readily accomplished with acid. This orthogonality makes it a suitable candidate for protecting quinoxalines in the presence of the acid-sensitive dibromomethyl group.
Protocol: Boc Protection of Quinoxaline
This protocol describes a general method for the protection of the quinoxaline nitrogen atoms.
Materials:
-
Quinoxaline derivative
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the quinoxaline derivative in DCM in a round-bottom flask.
-
Add DMAP (catalytic amount) to the solution.
-
Add (Boc)₂O (1.1 to 2.2 equivalents, depending on whether mono- or di-protection is desired and the specific reactivity of the substrate) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected quinoxaline.
Causality of Experimental Choices:
-
DMAP: Acts as a nucleophilic catalyst to activate the (Boc)₂O, facilitating the reaction with the less nucleophilic quinoxaline nitrogens.
-
DCM: An inert solvent that dissolves the reactants and does not interfere with the reaction.
-
Aqueous workup with sodium bicarbonate: Removes any unreacted (Boc)₂O and acidic byproducts.
Deprotection of N-Boc Quinoxaline
The removal of the Boc group is typically achieved under acidic conditions, which are generally compatible with the dibromomethyl group, provided that prolonged exposure to strong acids is avoided.
Protocol: Acid-Catalyzed Deprotection of N-Boc Quinoxaline
Materials:
-
N-Boc protected quinoxaline
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected quinoxaline in DCM.
-
Add TFA or a solution of 4M HCl in 1,4-dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the deprotected quinoxaline.
-
Purify further if necessary.
Causality of Experimental Choices:
-
TFA or HCl in dioxane: Strong acids that efficiently cleave the acid-labile tert-butyl carbamate.
-
Low temperature addition: Controls the initial exothermic reaction.
-
Neutralization: Quenches the acid and allows for safe handling and extraction of the product.
Orthogonal Protecting Group Strategies for Substituted Quinoxalines
In cases where this compound bears other reactive functional groups, such as hydroxyl or amino groups on the benzene ring, an orthogonal protecting group strategy is essential.[3][4][5] This approach allows for the selective removal of one protecting group in the presence of others, enabling a multi-step synthesis with precise control.
Table 1: Orthogonal Protecting Groups for Substituted Quinoxalines
| Functional Group | Protecting Group | Introduction Conditions | Deprotection Conditions | Orthogonal to Boc |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Yes |
| Hydroxyl (-OH) | Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C | Yes |
| Amino (-NH₂) | Benzyloxycarbonyl (Cbz) | Cbz-Cl, Base | H₂, Pd/C | Yes |
| Amino (-NH₂) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Base | Piperidine, DMF | Yes |
Protection of a Phenolic Hydroxyl Group with TBDMS
Protocol: TBDMS Protection of a Hydroxyquinoxaline
Materials:
-
Hydroxy-substituted this compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the hydroxyquinoxaline and imidazole in DMF.
-
Add TBDMS-Cl portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality of Experimental Choices:
-
Imidazole: Acts as a base to deprotonate the hydroxyl group and as a catalyst.
-
DMF: A polar aprotic solvent suitable for this type of reaction.
-
Aqueous workup: Removes excess reagents and DMF.
Deprotection of a TBDMS Ether
Protocol: TBAF-Mediated Deprotection of a TBDMS-Protected Quinoxaline
Materials:
-
TBDMS-protected quinoxaline
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve the TBDMS-protected quinoxaline in THF.
-
Add the TBAF solution dropwise at 0 °C.
-
Stir at room temperature until the reaction is complete (TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify as needed.
Causality of Experimental Choices:
-
TBAF: The fluoride ion has a high affinity for silicon, leading to the selective cleavage of the Si-O bond.
-
THF: A common solvent for reactions involving TBAF.
-
Ammonium chloride quench: Removes excess TBAF and helps in the workup.
Application in Multi-Step Synthesis: A Hypothetical Workflow
Consider a synthetic route where a nucleophilic aromatic substitution is planned on a chloro-substituted this compound that also contains a phenolic hydroxyl group.
In this scenario, the phenolic hydroxyl group is acidic and would interfere with the nucleophilic substitution. Therefore, it must be protected.
-
Protection: The hydroxyl group is first protected as a TBDMS ether using the protocol described in section 3.1. The TBDMS group is stable to the conditions of the subsequent nucleophilic substitution.
-
Nucleophilic Aromatic Substitution: The TBDMS-protected intermediate is then subjected to the nucleophilic aromatic substitution reaction. The dibromomethyl group is generally stable under these conditions, provided that strongly basic and high-temperature conditions are avoided.
-
Deprotection: Finally, the TBDMS group is removed using TBAF as detailed in section 3.2, yielding the desired functionalized product without affecting the dibromomethyl group or the newly introduced substituent.
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the strategic use of protecting groups. Understanding the reactivity of the dibromomethyl group and choosing orthogonal protecting groups for other functionalities are paramount. The protocols and strategies outlined in this application note provide a robust framework for researchers to navigate the synthetic challenges associated with this versatile building block, enabling the efficient and high-yield production of novel compounds for drug discovery and development.
References
-
Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16:131. [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Bader, M.Z.A., El-Naggar, G.M., El-Sherief, H.A.H., Abel-Rahman, A.E., & Aly, M.F. (1983). Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. Bull. Chem. Soc. Japan, 56(1), 326-330.
- Synthesis of 2-(dibromomethyl)quinoxaline 2. (n.d.).
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. (n.d.). Pharmacophore.
- Amino Acid Deriv
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Synthesis of quinoxaline in aqueous media using [C 8 dabco]Br IL as c
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. [Link]
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
-
A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. (2021). NIH. [Link]
-
Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (n.d.). MDPI. [Link]
- Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (n.d.). PMC.
- Benzyl quinoxaline. (n.d.). Sigma-Aldrich.
- Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities | Request PDF. (n.d.).
- Simple, one-step syntheses of tri- and tetracyclic B,N,S-heterocycles from reactions of a diboracumulene with thiols. (n.d.). NIH.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). NIH.
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one-pot synthesis of quinoxalines from o-phenylenediamines and α-halo ketones
Application Note: A-784
Topic: Robust One-Pot Synthesis of Quinoxalines from o-Phenylenediamines and α-Halo Ketones
For: Researchers, scientists, and drug development professionals.
Authored By: Gemini, Senior Application Scientist
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] This privileged heterocyclic scaffold, consisting of a benzene ring fused to a pyrazine ring, is a key structural component in numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-viral, anti-bacterial, and anti-inflammatory properties.[1][3] Notably, quinoxaline cores are found in antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various transplantable tumors.[1][4] Beyond pharmaceuticals, their unique electronic properties make them valuable in the development of dyes, organic semiconductors, and electroluminescent materials.[1][5]
The classical and most direct route to quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][6][7] However, this method can be limited by the stability and availability of the dicarbonyl starting materials. The one-pot synthesis from readily available o-phenylenediamines and α-halo ketones presents a highly efficient and versatile alternative. This protocol circumvents the need to handle often unstable dicarbonyl compounds by generating them in situ or proceeding through a direct condensation-oxidation pathway.[2][8] This application note provides a detailed, field-proven protocol for this synthesis, discusses the underlying mechanism, explores key reaction parameters, and offers practical guidance for researchers.
Reaction Mechanism: A Stepwise Perspective
The conversion of an o-phenylenediamine and an α-halo ketone into a quinoxaline is a robust transformation that proceeds through a logical sequence of nucleophilic substitution, cyclization, and aromatization. Understanding this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates.
The reaction is generally understood to proceed via two primary steps:
-
Initial Condensation: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of the α-halo ketone. This is followed by an intramolecular cyclization where the second amino group displaces the halide, forming a dihydroquinoxaline intermediate.
-
Oxidative Aromatization: The dihydroquinoxaline intermediate is then oxidized to the stable, aromatic quinoxaline ring system. In many protocols, the solvent (like DMSO) or atmospheric oxygen can serve as the oxidant, while in other cases, a mild oxidant is implicitly involved or the reaction proceeds via an alternative pathway that results in spontaneous aromatization.[8]
Certain catalytic systems, such as those employing pyridine or other bases, facilitate the initial nucleophilic attack and subsequent cyclization steps.[6]
Caption: Generalized mechanism for quinoxaline synthesis.
Key Parameters and Optimization
The success and efficiency of this one-pot synthesis are highly dependent on the careful selection of catalysts, solvents, and reaction conditions. Modern approaches often focus on green chemistry principles, utilizing milder conditions and environmentally benign reagents.[9][10]
Choice of Catalyst
While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst significantly improves reaction rates and yields under milder conditions.[7][11]
-
Lewis Acids: Catalysts like zirconium tungstate (5% WO₃/ZrO₂) have been shown to be highly efficient, reusable, and applicable to a wide variety of phenacyl bromides, resulting in excellent yields and shorter reaction times.[1]
-
Bases: Simple organic bases such as pyridine can effectively catalyze the reaction at room temperature in solvents like THF, facilitating the condensation steps.[6]
-
Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates offer the advantages of being easily separable by filtration and reusable, aligning with green chemistry principles.[7] Copper-alumina catalysts are also effective and can be recycled.[3]
Solvent Selection
The choice of solvent can dramatically influence reaction efficiency. Solvents must be capable of dissolving the reactants and are often chosen based on their boiling point to achieve the desired reaction temperature.
-
Protic Solvents: Ethanol is a common and effective solvent, often used under reflux conditions.[12] Water has also been explored as a green solvent, showing remarkable advantages in some systems.[10]
-
Aprotic Polar Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents for this reaction.[13][14] DMSO can also act as an oxidant to facilitate the final aromatization step.[8]
-
Aprotic Nonpolar Solvents: Toluene is used with certain heterogeneous catalysts at room temperature.[7]
Energy Sources: Conventional vs. Alternative
-
Conventional Heating: Refluxing is the traditional method and is highly effective, though it can require longer reaction times.
-
Microwave Irradiation: This technique dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing side product formation.[5][15][16][17]
-
Ultrasound Irradiation: Sonication provides an alternative energy source that can accelerate the reaction catalyst-free in various solvents at room temperature, offering a green and efficient pathway.[11][12]
| Parameter | Options | Typical Conditions & Rationale | Reference |
| Catalyst | Lewis Acids (e.g., 5% WO₃/ZrO₂), Bases (e.g., Pyridine), Heterogeneous (e.g., Cu-Al) | Catalytic amounts (5-30 mol%) are used to activate the ketone and facilitate cyclization, improving rates and yields. | [1][3][6] |
| Solvent | Ethanol, DMF, DMSO, Toluene, Water | Choice depends on catalyst and temperature. Ethanol is a good general-purpose solvent. DMSO can also serve as an oxidant. | [7][10][12][14] |
| Temperature | Room Temperature to Reflux (e.g., 80-120 °C) | Higher temperatures accelerate the reaction but may require catalyst-free conditions. Milder conditions are preferred with catalysts. | [6][7] |
| Energy Source | Conventional Heating, Microwave, Ultrasound | Microwave and ultrasound can drastically reduce reaction times to minutes compared to hours for conventional heating. | [12][16] |
Detailed Experimental Protocol
This section provides a generalized, robust protocol for the synthesis of 2-phenylquinoxaline from o-phenylenediamine and 2-bromoacetophenone (phenacyl bromide). This protocol is adaptable for various substituted substrates with minor modifications.
Safety Precautions:
-
o-Phenylenediamine is toxic and a suspected mutagen.
-
α-Halo ketones are lachrymatory and corrosive.
-
Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials and Reagents
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199 mg)
-
Pyridine (Catalyst, 0.1 mmol, 8 µL)[6]
-
Tetrahydrofuran (THF), anhydrous (5 mL)[6]
-
Ethyl Acetate (for extraction)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).
-
Solvent and Catalyst Addition: Add anhydrous THF (5 mL) to the flask, followed by the catalytic amount of pyridine (0.1 mmol).[6]
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates reaction completion.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (15 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (60-120 mesh) using a hexane-ethyl acetate gradient to yield the pure quinoxaline product.[1][14]
Caption: Step-by-step workflow for one-pot quinoxaline synthesis.
Product Characterization
The identity and purity of the synthesized quinoxaline derivatives must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region (typically 7.5-9.0 ppm) will show characteristic signals for the protons on both the benzene and pyrazine rings of the quinoxaline core. The integration and splitting patterns will confirm the substitution pattern.[1][18][19]
-
¹³C NMR: The spectrum will show signals for the quaternary carbons of the ring junctions in addition to the protonated carbons, providing definitive structural confirmation.[20]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation and formation of the target molecule. The molecular ion peak (M+) will correspond to the calculated mass of the quinoxaline derivative.
-
Infrared (IR) Spectroscopy: Will show characteristic C=N and C=C stretching vibrations of the aromatic heterocyclic system, while confirming the absence of N-H and C=O stretches from the starting materials.[1]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; impure starting materials; suboptimal catalyst/solvent. | Extend reaction time or switch to microwave/ultrasound. Recrystallize starting materials. Screen different catalysts and solvents (see Table 1). |
| Reaction Stalls | Deactivation of catalyst; poor solubility of reactants. | Add fresh catalyst. Try a different solvent system like DMF or DMSO to improve solubility. |
| Multiple Products | Side reactions; formation of regioisomers with unsymmetrical diamines. | Lower the reaction temperature. Use a milder catalyst. For unsymmetrical diamines, purification by chromatography is often necessary. |
| Difficulty in Purification | Product co-elutes with impurities; product is an oil. | Try a different solvent system for recrystallization. For column chromatography, use a shallower solvent gradient. If an oil, attempt to triturate with a non-polar solvent like hexane to induce crystallization. |
References
-
Shen, J., Wang, X., Lin, X., Yang, Z., Cheng, G., & Cui, X. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(6), 1378–1381. [Link]
-
(2015). Green synthesis of quinoxaline derivatives. ResearchGate. [Link]
-
Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Organic Chemistry: Current Research. [Link]
-
Wang, C., et al. (2007). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry. [Link]
-
Guo, L., et al. (2009). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. SciELO. [Link]
-
Vaitkeviciene, V., et al. (2021). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Omega. [Link]
-
Zhang, J., et al. (2018). One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calix[10]arene complex. Journal of the Iranian Chemical Society. [Link]
-
Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
-
Ramirez-Marquez, C., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry. [Link]
-
Chen, Y., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters. [Link]
-
Guo, L., et al. (2009). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation. ResearchGate. [Link]
-
Khan, K. M., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
-
Sasane, S. S., et al. (2023). An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. ACG Publications. [Link]
-
Varma, R. S., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society. [Link]
-
(2007). Microwave Chemistry: Quinoxalines via Ugi-Smiles Sequence, Tandem Bis-Aldol Reaction of Ketones, Highly Sulfated Scaffolds, Tetrasubstituted Pyrroles. Organic Chemistry Portal. [Link]
-
Sharma, S. D., et al. (2018). General Microwave-Assisted Protocols for the Expedient Synthesis of Quinoxalines and Heterocyclic Pyrazines. ResearchGate. [Link]
-
(2020). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate. [Link]
-
Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC. [Link]
-
Wan, J.-P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
De Leon, M. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]
-
Liu, H., et al. (2015). One-pot synthesis of quinoxalines from α-haloketones and aromatic 1,2-Diamines via an oxidation-condensation process. ResearchGate. [Link]
-
Guo, L., et al. (2009). An Efficient Catalyst-Free Protocol for the Synthesis of Quinoxaline Derivatives under Ultrasound Irradiation. ResearchGate. [Link]
-
Ewans, D. A. G., & Thirasasana, N. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Mohamed, G. G., et al. (2015). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. ResearchGate. [Link]
-
Kumar, A., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem. [Link]
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Application Notes & Protocols: Leveraging 5-(Dibromomethyl)quinoxaline in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 5-(Dibromomethyl)quinoxaline as a versatile building block in palladium-catalyzed cross-coupling reactions. Quinoxaline scaffolds are prevalent in numerous biologically active compounds, making the development of efficient synthetic methodologies for their functionalization a critical objective.[1][2] The gem-dibromomethyl group at the 5-position serves as a unique synthetic handle, offering a pathway to novel molecular architectures through the formation of carbon-carbon and carbon-heteroatom bonds. This guide details the mechanistic underpinnings, provides field-proven starting protocols, and offers troubleshooting insights for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Introduction: The Synthetic Potential of this compound
This compound (CAS 958994-25-7) is a specialized heterocyclic compound featuring a quinoxaline core functionalized with a dibromomethyl group.[3] While the quinoxaline moiety itself is a well-established pharmacophore found in antitumor, antibacterial, and antiviral agents, the gem-dibromo functionality offers a distinct advantage for synthetic diversification.[4][5] Unlike aryl halides, the benzylic-like reactivity of the dibromomethyl group allows for cross-coupling under conditions that can be tailored to form either mono- or di-substituted products, enabling the construction of complex molecular scaffolds from a single precursor.
The core principle of the reactions discussed herein is the palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized modern organic synthesis.[6] These reactions universally proceed through a catalytic cycle involving a palladium catalyst, typically in its Pd(0) oxidation state.[7][8]
The generalized catalytic cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the electrophile, this compound, forming a Pd(II) intermediate.[6][9][10]
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7][9][10]
This guide provides specific protocols adapted from established methodologies for analogous benzylic and aryl bromides, offering a robust starting point for reaction optimization.[11]
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally versatile method for forming carbon-carbon bonds by coupling an organic halide with an organoboron compound.[6][8] For this compound, this reaction enables the introduction of aryl or vinyl substituents, creating novel diarylmethyl or stilbene-like structures attached to the quinoxaline core.
Mechanistic Rationale
The reaction begins with the oxidative addition of the Pd(0) catalyst into one of the C-Br bonds of the dibromomethyl group. Following this, a base activates the boronic acid, facilitating the transmetalation step where the aryl group is transferred to the palladium complex. Reductive elimination then yields the mono-arylated product and regenerates the Pd(0) catalyst. The process can be repeated on the second C-Br bond to achieve di-arylation, often by adjusting stoichiometry and reaction conditions.
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle
Protocol: Mono-Arylation of this compound
This protocol is designed as a starting point for the mono-substitution reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Toluene and Water (e.g., 10:1 v/v)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(OAc)₂ (0.02 equiv.), PCy₃·HBF₄ (0.04 equiv.), and Cs₂CO₃ (3.0 equiv.).
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1) to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Notes |
| Catalyst System | Pd(OAc)₂ / PCy₃·HBF₄ | Highly selective for C(sp²)-Br coupling in related systems.[11] Pd(PPh₃)₄ is a viable alternative.[11] |
| Base | Cs₂CO₃ or K₂CO₃ | Weaker bases are often preferred to minimize side reactions with benzylic halides.[12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Aprotic polar solvents are common; water can be beneficial.[11][12] |
| Temperature | 80-100 °C | Moderate temperature is recommended due to the thermal sensitivity of benzylic bromides.[12] |
| Stoichiometry | ~1:1 (Substrate:Boronic Acid) | For mono-substitution. For di-substitution, increase boronic acid to >2.2 equivalents. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[8] This reaction is invaluable for introducing rigid alkynyl linkers, which are useful in materials science and as precursors for further synthetic transformations.
Mechanistic Rationale
The Sonogashira reaction follows a dual catalytic cycle involving both palladium and copper.[6] The palladium cycle mirrors that of other cross-couplings. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[6] This species then undergoes transmetalation with the organopalladium(II) intermediate, leading to the final product after reductive elimination.
Caption: Fig. 2: Sonogashira Dual Catalytic Cycle
Protocol: Mono-Alkynylation of this compound
Materials:
-
This compound
-
Terminal Alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (4.0 equivalents)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 equiv.) and CuI (0.05 equiv.).
-
Add the amine base (e.g., Et₃N, 4.0 equiv.) to the mixture. The reaction is typically run at room temperature to 50 °C.
-
Stir the reaction under an inert atmosphere until TLC or LC-MS analysis indicates consumption of the starting material.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
| Parameter | Recommended Starting Condition | Notes |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic catalyst system for Sonogashira couplings.[11] |
| Base | Et₃N or DIPA | Acts as both a base and a solvent in some cases. Must be anhydrous.[11] |
| Solvent | THF, DMF | Anhydrous, degassed polar aprotic solvents are crucial for success.[11] |
| Temperature | Room Temp to 50 °C | The reaction is often efficient at or near room temperature. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling amines with organic halides. This reaction is particularly relevant in pharmaceutical development, where aniline and related amine substructures are common. Applying this to this compound allows for the synthesis of novel benzylic amine derivatives.
Mechanistic Rationale
Similar to C-C couplings, the cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting Pd(II) complex then undergoes coordination with the amine. A strong base deprotonates the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex furnishes the C-N coupled product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of this reaction.[12]
Caption: Fig. 3: Buchwald-Hartwig Amination Cycle
Protocol: Mono-Amination of this compound
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or XPhos ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In an inert atmosphere glovebox, charge an oven-dried reaction vessel with Pd₂(dba)₃ (0.01-0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.02-0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., Toluene) and seal the vessel.
-
Heat the reaction mixture with stirring to 80-110 °C for the required duration (typically 4-24 hours), monitoring by LC-MS.
-
After cooling, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
| Parameter | Recommended Starting Condition | Notes |
| Catalyst System | Pd₂(dba)₃ / Xantphos or XPhos | Bulky phosphine ligands are crucial for this transformation.[11] Pre-catalysts like XPhos Pd G3 can also be used.[12] |
| Base | NaOtBu | A strong, non-nucleophilic base is required.[11] |
| Solvent | Toluene, Dioxane | Anhydrous aprotic solvents are essential. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for C-N bond formation. |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst; poor reagent quality. | Use a pre-catalyst or a fresh Pd(0) source like Pd(PPh₃)₄. Ensure rigorous degassing to prevent oxygen deactivation.[13] Use fresh, high-purity starting materials. |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen; inappropriate base or temperature. | Ensure the reaction is run under a strictly inert atmosphere. Screen different bases; a weaker base may reduce side reactions.[12] Optimize temperature, starting lower and gradually increasing. |
| Substrate Decomposition | Thermal instability of the benzylic bromide; base is too strong. | Run the reaction at the lowest effective temperature. Consider using microwave heating for shorter reaction times.[12] Screen milder bases like K₃PO₄ or Cs₂CO₃.[13] |
| Di-substitution Instead of Mono-substitution | High concentration of nucleophile relative to substrate over time. | Use a slight excess (~1.1 equiv.) of the nucleophile. Consider slow addition of the nucleophile to the reaction mixture to maintain a low instantaneous concentration. |
References
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3,5-Bis(bromomethyl)toluene. Benchchem.
- Synthesis of quinoxaline in aqueous media using [C 8 dabco]Br IL as catalyst.
- Technical Support Center: Catalyst Selection for 5-(Bromomethyl)isoindoline Cross-Coupling Reactions. Benchchem.
- CROSS-COUPLING reactions - everything YOU need to know! YouTube.
- Cross-coupling reaction. Wikipedia.
- Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
- Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents.
- α-Diimine-mediated C–H functionalization of arenes for aryl–aryl cross-coupling reactions. Royal Society of Chemistry.
- Cross Coupling.
- Synthesis of 2-(dibromomethyl)quinoxaline 2.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Exploring Potential of Quinoxaline Moiety.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- This compound (Cas 958994-25-7). Parchem.
- Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline. Benchchem.
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- 2. sphinxsai.com [sphinxsai.com]
- 3. parchem.com [parchem.com]
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- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Versatile Functionalization of the Quinoxaline Core via the 5-(Dibromomethyl)quinoxaline Synthon
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The strategic functionalization of the quinoxaline core is paramount for the development of novel therapeutic agents and advanced organic materials.[4][5] This application note details the utility of 5-(Dibromomethyl)quinoxaline as a versatile and powerful electrophilic synthon for introducing diverse functionalities at the C5-position. We provide a comprehensive guide, including detailed protocols, for the synthesis of this key intermediate and its subsequent conversion into high-value derivatives such as quinoxaline-5-carbaldehyde and complex fused heterocyclic systems. The methodologies presented are designed to be robust and scalable, empowering researchers in drug discovery and materials science to accelerate their synthetic programs.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a fused heterocycle of benzene and pyrazine, is a cornerstone in medicinal chemistry.[4][6] Its derivatives have demonstrated efficacy against a wide range of diseases, acting as kinase inhibitors, DNA intercalators, and receptor antagonists.[1][7] The biological activity is often exquisitely sensitive to the substitution pattern on the quinoxaline ring system. Consequently, developing efficient and versatile methods to modify specific positions of the scaffold is a critical endeavor in modern synthetic chemistry.[8]
The C5-position of the quinoxaline core is a strategic site for modification. However, direct C-H functionalization at this position can be challenging. The use of a pre-functionalized intermediate, such as this compound, provides a reliable and highly versatile alternative. The gem-dibromomethyl group serves as a masked aldehyde and a potent electrophile, enabling a range of high-yield transformations.
The Central Role of this compound
This compound is a stable, crystalline solid that acts as a central hub for a variety of synthetic transformations. Its utility stems from the reactivity of the dibromomethyl group, which can be readily converted into other key functional groups or used directly in cyclization reactions. This application note will focus on three primary applications:
-
Synthesis of the this compound Intermediate: A robust protocol for the preparation of the key building block.
-
Conversion to Quinoxaline-5-carbaldehyde: A fundamental transformation to access a crucial aldehyde intermediate.
-
Annulation to Fused Heterocyclic Systems: A powerful method for building molecular complexity through the formation of new rings.
The overall synthetic strategy is depicted in the workflow below.
Figure 1: General workflow for the functionalization of the quinoxaline core via the this compound intermediate.
Synthesis of this compound
The most direct route to this compound is via the radical bromination of 5-methylquinoxaline. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Figure 2: Synthesis of this compound. (Note: A placeholder image is used for the product structure).
Protocol 3.1: Synthesis of this compound
Materials:
-
5-Methylquinoxaline (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methylquinoxaline (1.0 eq), CCl₄ (approx. 0.1 M solution), NBS (2.2 eq), and AIBN (0.1 eq).
-
Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated aq. NaHCO₃ (1x), saturated aq. Na₂S₂O₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization or flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound as a crystalline solid.
Causality and Insights:
-
Choice of Reagents: NBS is a convenient and safe source of bromine radicals. AIBN is a reliable thermal initiator that decomposes at a predictable rate at the reflux temperature of CCl₄.
-
Solvent: CCl₄ is a classic solvent for radical halogenations due to its inertness and ability to dissolve the reactants. Alternative, less toxic solvents like chlorobenzene can also be explored.
-
Workup: The Na₂S₂O₃ wash is crucial to quench any unreacted bromine, preventing potential side reactions during concentration.
| Compound | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | Yield |
| This compound | 302.0 g/mol | ~8.9-9.1 (m, 2H), ~8.2 (d, 1H), ~7.8-8.0 (m, 2H), ~7.5 (s, 1H, -CHBr₂) | 75-85% |
Conversion to Quinoxaline-5-carbaldehyde
The gem-dibromomethyl group is a stable precursor to an aldehyde. Simple hydrolysis can effectively unmask the carbonyl functionality, providing access to quinoxaline-5-carbaldehyde, a versatile intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations.
Figure 3: Hydrolysis to Quinoxaline-5-carbaldehyde. (Note: Placeholder images are used).
Protocol 4.1: Synthesis of Quinoxaline-5-carbaldehyde
Materials:
-
This compound (1.0 eq)
-
Silver nitrate (AgNO₃) (2.5 eq)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add silver nitrate (2.5 eq) to the solution. The mixture will become cloudy as silver bromide precipitates.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the precipitated silver salts. Wash the pad with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the remaining aqueous solution with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude product.
-
Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield quinoxaline-5-carbaldehyde.
Causality and Insights:
-
Role of Silver Nitrate: AgNO₃ acts as a Lewis acid and a halide scavenger. It coordinates to the bromine atoms, facilitating their departure and promoting the attack of water to form a geminal diol, which rapidly dehydrates to the aldehyde. This method is often cleaner and more efficient than simple hydrolysis with water or base.
-
Alternative Methods: Other methods for converting gem-dihalides to aldehydes, such as the Sommelet reaction or using sodium carbonate in aqueous dioxane, can also be effective.[9][10]
| Compound | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | Yield |
| Quinoxaline-5-carbaldehyde | 158.16 g/mol | ~10.5 (s, 1H, -CHO), ~9.0 (d, 1H), ~8.9 (d, 1H), ~8.4 (d, 1H), ~8.1 (d, 1H), ~7.9 (t, 1H) | 80-90% |
Synthesis of Fused Heterocyclic Systems
A powerful application of this compound is its use in annulation reactions with binucleophiles to construct complex, fused polycyclic systems. For example, reaction with o-phenylenediamine derivatives leads to the formation of imidazo[1,2-a]quinoxalines fused to a benzene ring, a scaffold of significant interest in medicinal chemistry.[11][12][13]
Figure 4: Annulation to form a fused tetracyclic system. (Note: Placeholder images are used).
Protocol 5.1: Synthesis of Benzo[5][7]imidazo[1,2-a]quinoxaline
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), o-phenylenediamine (1.1 eq), and NaHCO₃ (3.0 eq) in anhydrous DMF.
-
Heat the mixture to 100°C under a nitrogen atmosphere for 8-12 hours. The reaction involves a tandem alkylation followed by cyclization and aromatization.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (3x) to remove DMF, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography (silica gel, hexanes/ethyl acetate or DCM/methanol gradient) to yield the desired fused product.
Causality and Insights:
-
Mechanism: The reaction proceeds via a tandem Sₙ2 mechanism. One amine of the o-phenylenediamine displaces the first bromide. The resulting secondary amine then undergoes an intramolecular Sₙ2 reaction, displacing the second bromide to form a dihydroimidazoline ring. An in-situ oxidation/aromatization, often facilitated by air or mild oxidants in the mixture, leads to the final fused aromatic system.
-
Base: NaHCO₃ is a mild base sufficient to neutralize the HBr generated during the reaction, preventing protonation of the nucleophilic amines.
Conclusion
This compound has been established as a highly effective and versatile synthon for the functionalization of the quinoxaline core at the C5-position. The protocols detailed in this application note provide reliable and scalable methods for its synthesis and subsequent transformation into valuable aldehydes and complex fused heterocyclic systems. These building blocks are critical for the exploration of new chemical space in drug discovery and materials science, enabling researchers to rapidly generate diverse libraries of novel quinoxaline derivatives for biological screening and materials characterization.
References
- BenchChem. (2025). Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols.
- Mondal, S., & Ganguly, S. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science Publishers.
- Asif, M. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Cardiovascular Disease Research.
- Drug Discovery Pro. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery.
-
Zarubaev, V. V., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]
-
Augustine, J. K., et al. (2007). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. Journal of Organic Chemistry. Available at: [Link]
-
Mironov, M. A., et al. (2018). Synthesis of aromatic aldehyde acetals from (dibromomethyl)arenes. Russian Chemical Bulletin. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]quinoxalines. Available at: [Link]
-
Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Synlett. Available at: [Link]
-
Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2013). A Novel Synthesis of Imidazo[1,2-a]quinoxalines. Available at: [Link]
-
Zhang, P., et al. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2022). Transition-Metal-Catalyzed Ortho C−H Functionalization of 2-Arylquinoxalines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wan, J-P., & Wei, L. (2017). Quinoxaline Synthesis by Domino Reactions. Synlett. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. Available at: [Link]
-
Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Wang, M., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. Available at: [Link]
-
Al-Ostath, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2022). 18: Reactions of Aromatic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
-
YouTube. (2022). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). Available at: [Link]
-
University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds. Available at: [Link]
Sources
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- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
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- 9. gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Dibromomethyl)quinoxaline
Welcome to the dedicated technical support guide for the synthesis of 5-(Dibromomethyl)quinoxaline. This resource is designed for researchers, chemists, and professionals in drug development and materials science. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing actionable troubleshooting advice and in-depth FAQs to improve your experimental outcomes. Our focus is on the widely used Wohl-Ziegler reaction, a free-radical bromination of 5-methylquinoxaline.
Reaction Overview: The Wohl-Ziegler Bromination Mechanism
The synthesis of this compound from 5-methylquinoxaline is typically achieved via a free-radical halogenation at the benzylic position. This reaction, known as the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, commonly 2,2'-Azobisisobutyronitrile (AIBN).
The reaction proceeds through a radical chain mechanism:
-
Initiation: Thermal decomposition of AIBN generates two 2-cyano-2-propyl radicals and nitrogen gas.[1][2][3] This is the rate-determining step for initiation and is highly temperature-dependent.
-
Propagation: A 2-cyano-2-propyl radical can abstract a bromine atom from NBS, but more critically, a trace amount of HBr in the system reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂).[4] Light or heat then cleaves Br₂ into two bromine radicals (Br•). A bromine radical abstracts a hydrogen atom from the methyl group of 5-methylquinoxaline, forming a stabilized benzylic radical. This radical then reacts with another molecule of Br₂ to yield the monobrominated product and another bromine radical, continuing the chain. The process repeats to form the dibrominated product.
-
Termination: The reaction ceases when two radicals combine.
This controlled, low-concentration approach to bromine generation is crucial for selectively brominating the benzylic position without significant competing reactions, such as electrophilic addition to the aromatic rings.[4]
Caption: Wohl-Ziegler Bromination Mechanism.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My overall yield is very low, and the crude product is a dark, intractable mixture. What are the likely causes?
A1: Low yields accompanied by dark, complex mixtures often point to issues with reaction control, specifically temperature and initiator concentration.
-
Causality: The Wohl-Ziegler reaction requires a careful balance. The temperature must be high enough to decompose the AIBN initiator at a steady rate but not so high that it promotes side reactions or product degradation.[5] Quinoxaline derivatives can be sensitive to harsh conditions. Excessive radical concentration (from adding all the initiator at once or too high a temperature) can lead to polymerization or other undesired pathways.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction temperature is stable and appropriate for AIBN's decomposition range (typically 70-80°C in CCl₄ or cyclohexane). Use an oil bath with a contact thermometer for precise control.
-
Initiator Addition: Instead of adding all the AIBN at the start, add it in portions. A good starting point is to add 1/3 of the total AIBN every hour. This maintains a more constant, low concentration of radicals, preventing runaway reactions.
-
Solvent Purity: Use anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. Protic or polar solvents can interfere with the radical mechanism. Ensure the solvent is free of stabilizers that might quench radicals.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.
-
Q2: My reaction has stalled. TLC analysis shows a significant amount of unreacted 5-methylquinoxaline starting material even after prolonged heating. Why?
A2: A stalled reaction is almost always due to a failure in radical initiation.
-
Causality: AIBN decomposes thermally with a specific half-life at a given temperature. If the temperature is too low, initiation is too slow. If all the initiator is added at the beginning of a long reaction, it can be completely consumed before the substrate is fully converted. The quality of the AIBN is also critical; it can degrade over time if not stored properly.
-
Troubleshooting Steps:
-
Verify Temperature: Double-check your reaction temperature at the flask, not just the bath setting. A temperature of 77°C (refluxing CCl₄) is ideal.
-
Check Initiator Quality: Use fresh AIBN. It should be a white crystalline solid. If it appears discolored, it may have partially decomposed. Store AIBN refrigerated and protected from light.
-
Staggered Initiator Addition: As mentioned in A1, adding AIBN portion-wise ensures a continuous supply of radicals throughout the reaction period. If the reaction stalls, a small additional portion of AIBN can often restart it.
-
Degas the Solvent: Dissolved oxygen can act as a radical scavenger. Before heating, bubble nitrogen or argon through your solvent for 15-20 minutes to remove dissolved gases.
-
Q3: I'm seeing two product spots on my TLC: the desired dibrominated product and a significant amount of the 5-(bromomethyl)quinoxaline intermediate. How can I push the reaction to completion?
A3: Formation of the monobrominated intermediate is expected, but its persistence indicates an issue with stoichiometry or reaction time.
-
Causality: The second bromination is often slower than the first. Insufficient NBS will naturally lead to incomplete reaction. Even with sufficient NBS, if the reaction time is too short or the radical chain is terminated prematurely, the conversion will be incomplete.
-
Troubleshooting Steps:
-
NBS Stoichiometry: Ensure you are using at least 2.2 equivalents of NBS relative to the 5-methylquinoxaline. This slight excess helps drive the reaction to completion. Use freshly recrystallized NBS for best results, as it can hydrolyze to succinimide over time.
-
Increase Reaction Time: Monitor the reaction by TLC. If you see the monobrominated intermediate being consumed (albeit slowly), simply extend the reaction time.
-
Add More Initiator: As the reaction progresses, the radical concentration may drop. A late-stage addition of a small amount of AIBN (e.g., 0.1 eq) can help convert the final traces of the intermediate.
-
Q4: My product is contaminated with a white solid that is difficult to remove. What is it and how do I get rid of it?
A4: The white, solid byproduct is almost certainly succinimide, the reduced form of NBS.
-
Causality: For every mole of NBS that provides a bromine atom to the reaction, one mole of succinimide is formed. Succinimide has some solubility in common non-polar solvents used for the reaction but is much less soluble upon cooling.
-
Troubleshooting Steps:
-
Hot Filtration: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The succinimide will precipitate. Filter the cold reaction mixture to remove the bulk of the succinimide.
-
Aqueous Wash: After filtration and removal of the solvent, dissolve the crude residue in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer thoroughly with water (2-3 times) and then with brine. Succinimide is water-soluble and will be extracted into the aqueous phase.
-
Recrystallization/Chromatography: For final purification, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate is often effective. If co-eluting impurities are present, silica gel column chromatography is the best option.
-
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
-
Q: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)?
-
A: NBS provides a low, constant concentration of Br₂ through its reaction with trace HBr, which is generated during the propagation step.[4] This is crucial for selectivity. Using liquid Br₂ directly would lead to a high concentration, favoring competitive and undesirable side reactions like electrophilic aromatic bromination on the quinoxaline rings.
-
-
Q: What is the specific role of the AIBN initiator?
-
A: AIBN is a thermal initiator. When heated, it decomposes to form carbon-centered radicals and nitrogen gas.[3][6] These radicals initiate the chain reaction by helping to generate the initial bromine radicals needed for the propagation steps. Its predictable decomposition rate allows for controlled initiation.[5]
-
-
Q: What are the best solvents for this reaction and why?
-
A: Non-polar, aprotic solvents are essential. Carbon tetrachloride (CCl₄) is the classic solvent due to its inertness and convenient reflux temperature (~77°C). However, due to its toxicity and environmental concerns, cyclohexane is a common alternative. The key is to use a solvent that will not react with radicals and in which the starting material is soluble.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate). You will be able to distinguish the non-polar starting material (5-methylquinoxaline), the slightly more polar monobrominated intermediate, and the even more polar dibrominated product. The reaction is complete when the starting material and intermediate spots are no longer visible.
-
-
Q: What are the key safety precautions?
-
A: Always work in a well-ventilated fume hood. NBS is a lachrymator and irritant. AIBN is toxic and flammable; it should be heated with care and never in a closed system, as it releases nitrogen gas upon decomposition.[5] Carbon tetrachloride is a known carcinogen and is toxic; handle with extreme caution and appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Experimental Protocols
Data Summary: Reaction Parameters
| Parameter | Protocol 1: Standard Method | Protocol 2: Optimized Method | Rationale for Optimization |
| NBS (eq.) | 2.2 | 2.2 | Standard stoichiometry is generally effective. |
| AIBN (eq.) | 0.2 | 0.2 (0.1 + 0.05 + 0.05) | Portion-wise addition maintains a steady radical flux. |
| Solvent | Carbon Tetrachloride (CCl₄) | Carbon Tetrachloride (CCl₄) | CCl₄ provides the ideal reflux temperature. |
| Temperature | Reflux (~77°C) | Reflux (~77°C) | Optimal for AIBN decomposition. |
| Initiator Addition | All at once at the start | Added in three portions | Prevents initial high radical concentration, reducing side reactions. |
| Work-up | Cool, filter, concentrate | Cool, filter, wash, concentrate | Aqueous wash is critical for removing water-soluble succinimide. |
| Typical Yield | 40-60% | 65-80% | Improved control and purification lead to higher, cleaner yields. |
Protocol 1: Standard Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-methylquinoxaline (1.0 eq.), N-Bromosuccinimide (2.2 eq.), and AIBN (0.2 eq.).
-
Add anhydrous carbon tetrachloride to achieve a substrate concentration of approximately 0.2 M.
-
Heat the mixture to reflux (~77°C) with vigorous stirring.
-
Monitor the reaction by TLC every hour. The reaction is typically complete in 3-5 hours.
-
Once complete, cool the reaction to 0°C in an ice bath to precipitate the succinimide byproduct.
-
Filter the cold suspension and wash the collected solid with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford this compound.
Protocol 2: Optimized Protocol for Improved Yield
-
To a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 5-methylquinoxaline (1.0 eq.) and N-Bromosuccinimide (2.2 eq.).
-
Add anhydrous carbon tetrachloride (substrate concentration ~0.2 M).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Begin heating the mixture to reflux (~77°C) under a nitrogen atmosphere with vigorous stirring.
-
Once refluxing, add the first portion of AIBN (0.1 eq.).
-
After 1.5 hours, add the second portion of AIBN (0.05 eq.).
-
After another 1.5 hours, add the final portion of AIBN (0.05 eq.). Continue refluxing for an additional 1-2 hours, monitoring by TLC until the starting material and monobromo intermediate are consumed.
-
Cool the reaction to 0°C and filter to remove the precipitated succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane (DCM). Wash the organic layer with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization (e.g., from ethanol) or column chromatography if necessary to yield pure this compound as a solid.
References
-
ResearchGate. The AIBN decomposition mechanism. [Link]
-
ADDTEK. 2,2'-Azobisisobutyronitrile. [Link]
-
Filo. mechanism of thermolysis of AIBN. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind AIBN: How it Initiates Polymerization. [Link]
-
Wikipedia. Azobisisobutyronitrile. [Link]
-
Bao, H., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]
-
ChemRxiv. Application in site-selective halogenation of quinoxalin-2(1H)-ones and synthesis of gem- dihaloketones. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Guchhait, S. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
- Asghari, S., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Chemical and Pharmaceutical Sciences.
-
Wan, J-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. [Link]
-
Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]
-
Royal Society of Chemistry. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
-
Chad's Prep. 10.3 Allylic Bromination and Benzylic Bromination with NBS. [Link]
- Google Patents. Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
-
Fossa, P., et al. (2020). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. [Link]
-
LookChem. This compound, CasNo.958994-25-7. [Link]
-
Jha, K. K., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]
-
Bautista, F. M., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]
-
ResearchGate. Synthesis of 2-(dibromomethyl)quinoxaline 2. [Link]
-
Liu, Q., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Chen, Y-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]
-
Ali, B., et al. (2022). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. Orbital: The Electronic Journal of Chemistry. [Link]
Sources
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- 2. mechanism of thermolysis of AIBN | Filo [askfilo.com]
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- 5. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Radical Bromination of 5-Methylquinoxaline
Welcome to the technical support center for the radical bromination of 5-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product, 5-(bromomethyl)quinoxaline. This key intermediate is valuable in the synthesis of various pharmacologically active compounds.[1][2]
This document provides in-depth, field-proven insights into the side reactions that can occur during this benzylic bromination and offers practical solutions to mitigate them.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the radical bromination of 5-methylquinoxaline, providing explanations and actionable protocols.
Question 1: My TLC analysis shows multiple spots, including what appears to be starting material, the desired mono-brominated product, and several unidentified byproducts. What are the likely side reactions?
Answer:
The observation of multiple spots on your TLC plate is a common issue in the radical bromination of activated methyl groups on heterocyclic systems. The primary side reactions in the bromination of 5-methylquinoxaline are over-bromination and aromatic ring bromination.
-
Over-bromination: The desired product, 5-(bromomethyl)quinoxaline, can undergo a second radical bromination to yield 5-(dibromomethyl)quinoxaline. This is especially prevalent if the concentration of the brominating agent is too high or the reaction is allowed to proceed for too long.
-
Aromatic Ring Bromination: Electrophilic bromination of the quinoxaline ring system can occur, leading to the formation of various bromo-5-methylquinoxaline isomers. This is more likely if there are acidic impurities or if the reaction conditions favor an ionic mechanism over a radical pathway.[1][3] The electron-rich nature of the quinoxaline ring makes it susceptible to electrophilic attack.
To identify these byproducts, it is recommended to isolate each spot via column chromatography and characterize them using NMR and mass spectrometry.
Question 2: How can I minimize the formation of the dibrominated byproduct, this compound?
Answer:
Minimizing over-bromination requires careful control of the reaction stoichiometry and conditions to favor the formation of the mono-brominated product.
Key Strategies:
-
Control Stoichiometry: Use N-bromosuccinimide (NBS) as the brominating agent. NBS is preferred because it provides a low, constant concentration of bromine radicals, which helps to improve selectivity for mono-bromination.[2] It is crucial to use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to the 5-methylquinoxaline.
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This helps to maintain a low concentration of the brominating agent and reduces the likelihood of the product reacting further.
-
Monitor the Reaction Closely: Track the progress of the reaction by TLC or GC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent the accumulation of the dibrominated product.
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl4) or benzene are traditionally used for radical brominations as they disfavor ionic side reactions.[4]
Question 3: I am observing significant amounts of bromination on the quinoxaline ring itself. How can I improve the selectivity for benzylic bromination?
Answer:
Improving selectivity for the benzylic position over the aromatic ring requires conditions that strongly favor a radical mechanism.
Key Strategies:
-
Use a Radical Initiator: Employ a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to initiate the reaction.[3][4] Light (photo-initiation) can also be used to promote the formation of bromine radicals.[5][6]
-
Solvent Purity: Ensure that your solvent is dry and free of acidic impurities. The presence of acid can catalyze electrophilic aromatic substitution.
-
NBS Purity: Use freshly recrystallized NBS. Impurities in NBS can sometimes lead to undesired side reactions.
-
Temperature Control: While radical reactions are often carried out at elevated temperatures (e.g., reflux), excessively high temperatures can sometimes promote side reactions. Optimize the temperature to find a balance between a reasonable reaction rate and selectivity.
Question 4: My reaction is sluggish and gives a low yield of the desired product, even with a radical initiator. What could be the problem?
Answer:
A sluggish reaction or low yield can be due to several factors, including inefficient initiation or the presence of radical inhibitors.
Key Strategies:
-
Initiator Concentration: Ensure you are using a catalytic amount of the radical initiator (typically 1-5 mol%). Too little may not effectively start the chain reaction.
-
Oxygen Inhibition: Oxygen can act as a radical scavenger and inhibit the reaction. It is good practice to degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Light Source: If using photo-initiation, ensure your light source is of the appropriate wavelength and intensity to cleave the Br-Br bond or activate the initiator.
-
Substrate Purity: Ensure your 5-methylquinoxaline starting material is pure. Certain impurities can interfere with the radical chain process.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the radical bromination of 5-methylquinoxaline.
What is the mechanism of radical bromination?
The radical bromination of the methyl group of 5-methylquinoxaline proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[7][8][9]
-
Initiation: The reaction is initiated by the homolytic cleavage of a weak bond in the radical initiator (e.g., AIBN or BPO) upon heating or exposure to UV light, generating radicals. These radicals then react with NBS to produce a bromine radical (Br•).[6][7]
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 5-methylquinoxaline to form a stable benzylic radical and hydrogen bromide (HBr).[6][7] This benzylic radical is stabilized by resonance with the quinoxaline ring system. The benzylic radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to form the desired product, 5-(bromomethyl)quinoxaline, and another bromine radical, which continues the chain reaction.[6][7]
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.[7][9]
Why is N-bromosuccinimide (NBS) the preferred brominating agent for this reaction?
NBS is the preferred reagent for allylic and benzylic brominations for several key reasons:[2][10]
-
Selectivity: NBS provides a low, constant concentration of molecular bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[2]
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[2]
-
Byproduct Removal: The byproduct of the reaction, succinimide, is a solid that can often be easily removed by filtration.
What are the optimal reaction conditions for the radical bromination of 5-methylquinoxaline?
While the optimal conditions can vary depending on the scale and specific laboratory setup, a general starting point is as follows:
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, controlled concentration of bromine radicals for improved selectivity.[2] |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Minimizes over-bromination. |
| Solvent | Carbon tetrachloride (CCl4) or Benzene | Non-polar solvents that disfavor ionic side reactions.[4] |
| Initiator | AIBN or Benzoyl Peroxide (1-5 mol%) or UV light | Promotes the formation of bromine radicals to initiate the chain reaction.[3][4] |
| Temperature | Reflux | Provides the necessary energy to initiate and sustain the radical chain reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from inhibiting the reaction. |
How can I purify the final product, 5-(bromomethyl)quinoxaline?
The purification of 5-(bromomethyl)quinoxaline typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is then dried over an anhydrous salt like sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified 5-(bromomethyl)quinoxaline.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 5-(bromomethyl)quinoxaline
Materials:
-
5-methylquinoxaline
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methylquinoxaline (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.02 eq) to the flask.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the solid succinimide and wash it with a small amount of cold CCl4.
-
Combine the filtrates and wash with 10% aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagrams
Caption: Mechanism of Radical Bromination.
Caption: Troubleshooting Workflow for Side Reactions.
References
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. Available at: [Link]
-
Mechanism of Free Radical Bromination. BYJU'S. Available at: [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at: [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]
-
The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. Available at: [Link]
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
Optimization of reaction conditions for the benzylic bromination of 1.... ResearchGate. Available at: [Link]
-
Radical substitution. Peter Norris. Available at: [Link]
-
Bromination of 1-alkyl-3-methyl-2-pyridones with N-bromosuccinimide. ACS Publications. Available at: [Link]
-
Explain the mechanism and significance of radical bromination in organic synthesis. Available at: [Link]
-
Application in site-selective halogenation of quinoxalin-2(1H)-ones and synthesis of gem- dihaloketones. ChemRxiv. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Quinoxaline Derivatives. ResearchGate. Available at: [Link]
-
18.4. Radical reactions in practice. Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Shengying Li. Available at: [Link]
-
5.1 Introduction - Radical Mechanism Overview. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Radical substitution [pnorris.people.ysu.edu]
- 7. byjus.com [byjus.com]
- 8. proprep.com [proprep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. suru-chem.com [suru-chem.com]
purification of crude 5-(Dibromomethyl)quinoxaline by recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 5-(Dibromomethyl)quinoxaline via recrystallization. Our focus is on delivering practical, field-proven insights to overcome common challenges and ensure the isolation of a high-purity final product.
Troubleshooting Guide
This section addresses specific issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Question 1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling, even in an ice bath. What's wrong?
Answer: This is a frequent and frustrating issue, typically pointing to one of two primary causes: excessive solvent use or a supersaturated solution that resists nucleation.
-
Cause A: Excessive Solvent. This is the most common reason for crystallization failure.[1][2] The goal is to create a saturated solution at the solvent's boiling point, so that as the temperature drops, the compound's solubility decreases, forcing it to crystallize. If too much solvent is used, the solution remains unsaturated even at low temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this.[1] Reduce the volume by 20-30% and then allow the solution to cool again. You are aiming for the point of "incipient turbidity," where the hot solution is just on the verge of becoming cloudy.
-
-
Cause B: Supersaturation. Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[1] The crystallization process needs a "nucleation event" to begin.
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for the initial crystals to form.[1][3]
-
Solution 2: Add a Seed Crystal. If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[3]
-
Solution 3: Flash-Cooling a Sample. Dip the end of a glass rod into the solution, remove it, and allow the solvent to evaporate quickly in the air. This should leave a small crystalline residue on the rod. Re-introducing this rod into the solution can provide the necessary seed crystals.[3]
-
Question 2: My compound isn't crystallizing; instead, an oily liquid is separating from the solution. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the melting point is significantly depressed by impurities.[1] The resulting oil is an impure, supercooled liquid.
-
Cause A: Solution is Too Concentrated or Cooled Too Quickly. If the solution is highly concentrated, the saturation point may be reached at a very high temperature. Rapid cooling exacerbates this.
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation temperature.[1][3] Allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or a few paper towels can help.[3]
-
-
Cause B: High Impurity Load. Significant amounts of impurities can lower the melting point of your compound, making it more prone to oiling out.
-
Solution: If slow cooling and solvent addition fail, it may be necessary to recover the crude material by evaporating the solvent and attempting purification by another method, such as column chromatography, to remove the bulk of the impurities before a final recrystallization.[1]
-
Question 3: My recrystallization worked, but my final yield is very low. Where did my product go?
Answer: A low yield can result from several procedural missteps. The key is to systematically evaluate each stage of the process.
-
Cause A: Using a large excess of solvent. As discussed in Question 1, this is a primary culprit. While some product will always remain in the "mother liquor," excessive solvent will dissolve a significant portion of your compound, which will be lost during filtration.[2][3]
-
Solution: Before discarding your filtrate (mother liquor), test it. Dip a glass rod into the liquid, let it dry, and observe the residue. A large amount of solid indicates substantial product loss.[4] You can attempt to recover this by concentrating the mother liquor and cooling it to obtain a second crop of crystals, though this crop may be less pure.
-
-
Cause B: Premature Crystallization. If the solution cools too quickly during the hot filtration step (used to remove insoluble impurities), the product will crystallize in the filter funnel, reducing the yield.
-
Solution: Use a pre-heated filter funnel and flask for the hot filtration. Work quickly and keep the solution at or near its boiling point. If crystals do form in the funnel, they can be redissolved by washing with a small amount of fresh, hot solvent.[5]
-
-
Cause C: Improper Washing of Crystals. Washing the collected crystals with room-temperature or warm solvent will redissolve some of your purified product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[2] This removes any residual impure mother liquor without dissolving a significant amount of the product.
-
Troubleshooting Flowchart
Here is a visual guide to diagnosing and solving common recrystallization problems.
Sources
Technical Support Center: Column Chromatography Conditions for Purifying 5-(Dibromomethyl)quinoxaline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 5-(Dibromomethyl)quinoxaline via column chromatography. As a Senior Application Scientist, my goal is to synthesize technical principles with practical, field-tested solutions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound. The advice provided is based on established chromatographic principles and experience with structurally related halogenated heterocyclic compounds.
Q1: My product seems to be degrading on the column. What's happening and how can I fix it?
A1: This is a primary concern with compounds like this compound. The dibromomethyl group can be labile, particularly in the presence of acidic media. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can catalyze the hydrolysis or decomposition of sensitive compounds.[1][2]
Root Causes & Solutions:
-
Acid-Catalyzed Degradation: The acidic nature of silica gel is the most likely culprit.
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, you can neutralize the acidic sites by treating the silica gel with a base. A common method is to slurry the silica gel in your starting eluent containing a small percentage (0.1-1%) of a volatile base like triethylamine (Et₃N) or pyridine. This is particularly useful for purifying basic compounds like purines and related heterocycles.[3]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is an excellent alternative that lacks the acidity of silica gel.[4][5] Florisil is another option for less polar compounds.[2]
-
Solution 3: Minimize Residence Time. Use flash column chromatography with positive air pressure to speed up the elution, reducing the time your compound is in contact with the stationary phase.
-
-
How to Confirm Degradation: You can quickly test for stability by performing a 2D TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[1] If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see off-diagonal spots.[2]
Q2: I'm seeing poor separation between my product and an impurity. How can I improve resolution?
A2: Achieving good separation is the core objective of chromatography. Poor resolution is typically due to an unoptimized mobile phase or improper column packing and loading.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on a TLC plate.[5][6]
-
If Rf is too high (>0.4): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system).
-
If Rf is too low (<0.2): Your eluent is not polar enough. Increase the proportion of the more polar solvent.
-
If spots are too close: The selectivity of the solvent system is poor. Try a different solvent combination entirely. For aromatic compounds, switching from ethyl acetate to dichloromethane or adding a small amount of toluene can alter the selectivity due to different interactions (e.g., π-π stacking) with the compound and stationary phase.
-
-
Use a Shallow Gradient: Instead of a large step-gradient (e.g., jumping from 5% to 20% ethyl acetate), use a shallow, linear gradient (e.g., increasing ethyl acetate by 1-2% increments).[4] This is highly effective for separating compounds with similar polarities.
-
Check Column Packing and Loading:
-
A poorly packed column with channels or cracks will lead to band broadening and mixed fractions. Ensure you are using a well-prepared slurry and that the stationary phase is uniformly settled.
-
Overloading the column is a common mistake. The amount of crude material should be 1-5% of the mass of the stationary phase (e.g., 100-500 mg of crude on a 10 g column).[5]
-
Load the sample in a minimal amount of solvent and ensure the initial band is narrow and concentrated.[6]
-
| Problem | Likely Cause | Recommended Solution |
| Poor Separation | Eluent polarity is not optimal. | Adjust solvent ratio to achieve an Rf of 0.2-0.4 for the target compound.[5][6] |
| Poor solvent selectivity. | Change solvent system (e.g., Hexane/DCM instead of Hexane/EtOAc). | |
| Column overloading. | Reduce sample load to 1-5% of silica gel weight.[5] | |
| Poorly packed column. | Repack the column using the slurry method to ensure homogeneity. |
Q3: My compound is not eluting from the column, or the yield is very low.
A3: This frustrating issue can be caused by several factors, ranging from incorrect solvent choice to irreversible adsorption or degradation.
-
Cause 1: Eluent is Not Polar Enough. If your solvent system is too nonpolar, the compound will remain strongly adsorbed to the silica gel.
-
Solution: After running your planned gradient, perform a "methanol purge" by flushing the column with 100% methanol or a mixture like 90:10 DCM:MeOH.[1] This highly polar wash will elute almost all organic compounds from the silica. Check these fractions for your product.
-
-
Cause 2: Irreversible Adsorption/Degradation. As discussed in Q1, the compound may have decomposed or is so strongly bound to the acidic silica that it cannot be eluted.
-
Cause 3: Sample Precipitation at the Top of the Column. If you dissolve your crude sample in a strong solvent (like pure DCM or ethyl acetate) and load it onto a column equilibrated with a weak solvent (like hexanes), the compound can precipitate out of solution when it contacts the weaker eluent, preventing it from moving down the column.
-
Solution: Always dissolve the crude material in the weakest possible solvent system it is soluble in, ideally the starting mobile phase of your gradient. If the compound is not very soluble, load it as a solid by adsorbing it onto a small amount of silica gel first.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice for flash column chromatography.[5][7] It is effective for a wide range of compounds, including many quinoxaline derivatives.[8] However, given the potential for degradation of the dibromomethyl group, you must validate its stability. If degradation is observed, neutral alumina is the recommended alternative.[4]
Q2: How do I select the best mobile phase (solvent system)?
A2: The selection process should always begin with Thin Layer Chromatography (TLC). A gradient of hexanes and ethyl acetate is a standard and effective mobile phase for purifying many bromo-heterocyclic compounds.[4][9]
-
Starting Point: Begin by testing TLC plates with solvent systems ranging from 5% to 50% ethyl acetate in hexanes.
-
Target Rf: Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4.[5][6] This range typically provides the best separation during a column run.
-
Alternative Solvents: If separation is poor, consider replacing ethyl acetate with dichloromethane (DCM). A hexane/DCM gradient can offer different selectivity.
| Solvent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Standard choice for many heterocyclic compounds.[4][10] |
| Hexane / Dichloromethane | Low to Medium | Good alternative if selectivity is an issue with EtOAc. |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds. Start with 1-5% MeOH in DCM. |
Q3: What is the ideal sample loading capacity for my column?
A3: For standard flash chromatography, a good rule of thumb is a stationary phase-to-analyte mass ratio between 20:1 and 100:1 .[5] For a difficult separation, use a higher ratio (e.g., 100:1, meaning 1 g of crude on 100 g of silica). For an easy separation, you can use a lower ratio (e.g., 30:1, meaning 1 g of crude on 30 g of silica).
Q4: Should I use a gradient or isocratic elution?
A4: For purifying a crude reaction mixture containing multiple components with different polarities, a gradient elution is almost always superior.
-
Isocratic Elution (constant solvent composition): Best for separating two compounds that are already very close in polarity and have been optimized by TLC.
-
Gradient Elution (solvent composition changes over time): More efficient for complex mixtures. It allows nonpolar impurities to elute quickly in a weak solvent, after which the polarity is gradually increased to elute the product and then more polar impurities. This saves time and solvent while often improving separation.[4]
Q5: Are there alternative purification methods to column chromatography?
A5: Yes. For solid compounds, recrystallization can be a highly effective and scalable purification technique, especially for removing small amounts of impurities from a large batch of material.[4] The key is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold, while the impurities have a different solubility profile.[10] For this compound, solvent systems like isopropanol/water or ethyl acetate/hexanes could be good starting points for recrystallization trials.[4][10]
Experimental Protocols
Protocol 1: TLC Method Development & Stability Test
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate. Make the spot small and concentrated.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 80:20 Hexane:EtOAc). Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system polarity until the Rf of the desired product is between 0.2 and 0.4.[6]
-
Stability Test (2D TLC): Spot the crude material in the bottom-left corner of a square TLC plate. Develop the plate as usual. Remove the plate and allow it to dry completely. Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system. A stable compound will appear on the diagonal line from the origin. Any spots below the diagonal indicate degradation.[1][2]
Protocol 2: Column Packing (Wet Slurry Method)
-
Setup: Secure a glass column of appropriate size vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., 5% EtOAc in hexanes) and stir to create a uniform, pourable slurry.
-
Packing: Pour the slurry into the column. Use a funnel to avoid spillage. Open the stopcock and allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Equilibration: Once all the silica has settled, add a protective layer of sand on top and flush the column with 2-3 column volumes of the initial eluent until the bed is stable and does not shrink further. Never let the top of the column run dry.[5]
Visualization of Workflows
Troubleshooting Poor Chromatographic Separation
Caption: A troubleshooting workflow for poor chromatographic separation.[6]
Decision-Making for Purification Method Selection
Caption: A decision-making workflow for selecting a purification method.[6]
References
-
SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). Purification techniques for 2-Bromobenzo[h]quinazoline.
-
El-Gazzar, A. R. B. A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(3), 655. Available from: [Link]
- Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Chemistry For Everyone. (2025, January 27).
-
Romanelli, G. P., et al. (2011). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 12(2), 1279–1289. Available from: [Link]
- BenchChem. (2025).
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
-
Reddit User Discussion. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available from: [Link]
-
ResearchGate. (2019). Reasons for decomposition of isolated compounds from plant extracts?. Available from: [Link]
-
Pascual, S., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics, 40(19), 3323–3335. Available from: [Link]
- Phenova. (n.d.). GC Troubleshooting Guide.
- ResearchGate. (2025).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]
- Supelco. (n.d.). Bulletin 916 Purge-and-Trap System Guide.
- ResearchGate. (2019).
- Teledyne ISCO. (n.d.).
- NASA. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
- Royal Society of Chemistry. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.
- BenchChem. (2025).
-
Walash, M. I., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 8(1), 3. Available from: [Link]
- Chavan, H. V., et al. (2018).
Sources
- 1. reddit.com [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. teledynelabs.com [teledynelabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low conversion in quinoxaline-5-carbaldehyde synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of quinoxaline-5-carbaldehyde. The following sections provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles and optimize your reaction outcomes.
Part 1: Troubleshooting Guide & FAQs
The synthesis of quinoxaline derivatives, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a cornerstone reaction in medicinal chemistry.[1][2] However, achieving high yields and purity can be challenging. This section addresses the most frequently encountered issues.
Question 1: My reaction shows low or no conversion of starting materials. What are the likely causes?
Low conversion is a common issue that can often be traced back to several key factors related to reagents and reaction conditions.[3][4]
Possible Causes & Solutions:
-
Reagent Purity, Especially o-Phenylenediamine: o-Phenylenediamines are susceptible to air oxidation, leading to dimerization and polymerization, which manifests as a darkening in color from light tan to dark brown or black.[5][6] These oxidized impurities can inhibit the reaction.
-
Troubleshooting:
-
Visual Inspection: Use only lightly colored starting materials. If your diamine is dark, it requires purification.
-
Purification: Recrystallize the o-phenylenediamine from a suitable solvent (e.g., water or ethanol with charcoal treatment) or purify by sublimation. Store the purified reagent under an inert atmosphere (Nitrogen or Argon) and in the dark.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[3] The classic condensation often requires elevated temperatures or the use of an acid catalyst to proceed efficiently.[1][2]
-
Troubleshooting:
-
Temperature: If running at room temperature, consider gentle heating. A typical range is 60-100 °C, depending on the solvent.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid product degradation at higher temperatures.
-
Solvent Choice: While ethanol or acetic acid are common, other solvents like acetonitrile or even water can be effective, sometimes with a catalyst.[1][8] Fluorinated alcohols such as hexafluoroisopropanol (HFIP) have been shown to dramatically accelerate the reaction, sometimes allowing it to proceed at room temperature in under an hour.[1]
-
Catalysis: If not already using one, consider adding a catalytic amount of a mild acid (e.g., acetic acid). For more robust catalysis, solid acid catalysts or Lewis acids like Cerium(IV) ammonium nitrate (CAN) have proven effective.[1][9]
-
-
-
Inadequate Mixing: In heterogeneous reactions (e.g., if a reagent is not fully dissolved), poor mixing can lead to low conversion rates.[3]
-
Troubleshooting: Ensure the stir rate is sufficient to maintain a homogeneous suspension. For very viscous mixtures, mechanical stirring may be necessary.
-
Question 2: My TLC shows multiple spots, and the desired product is a minor component. How can I suppress side reactions?
The formation of multiple byproducts often points to issues with stoichiometry, reagent degradation, or competing reaction pathways.
Possible Causes & Solutions:
-
Oxidation of Starting Material: As mentioned, o-phenylenediamine can oxidize to form 2,3-diaminophenazine, which can complicate the reaction mixture and purification.[5][10]
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxidation.[3]
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
-
Incorrect Stoichiometry: An excess of either the diamine or the dicarbonyl compound can lead to side reactions.
-
Troubleshooting: Ensure an accurate 1:1 molar ratio of the reactants. Weigh the reagents carefully and ensure complete transfer to the reaction vessel.
-
-
Self-Condensation/Polymerization of Glyoxal: The dicarbonyl source (e.g., glyoxal) can be unstable and prone to polymerization, especially under basic conditions or at high temperatures.[11]
-
Troubleshooting:
-
Use a Stable Glyoxal Source: Use a freshly opened bottle of aqueous glyoxal or a stable derivative like glyoxal sodium bisulfite addition compound.[12]
-
Order of Addition: Consider adding the glyoxal solution slowly to the solution of the diamine to maintain a low instantaneous concentration, minimizing self-condensation.
-
-
Question 3: The reaction seems to work by TLC, but my isolated yield is very low. Where am I losing the product?
Significant product loss often occurs during the workup and purification stages.[13]
Possible Causes & Solutions:
-
Inefficient Extraction: Quinoxaline derivatives can have varying polarities. If the product has moderate polarity, it may not extract efficiently from an aqueous phase into a nonpolar organic solvent.
-
Troubleshooting:
-
Solvent Selection: Use a more polar extraction solvent like dichloromethane (DCM) or ethyl acetate.
-
Multiple Extractions: Perform multiple extractions (e.g., 3-5 times) of the aqueous layer to ensure complete recovery.
-
Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product and drive it into the organic phase.
-
-
-
Product Precipitation/Crystallization Issues: The product may be partially soluble in the reaction solvent and crash out, or it may require specific conditions to crystallize effectively after workup.
-
Troubleshooting:
-
Cooling: After the reaction is complete, try cooling the reaction mixture in an ice bath to induce crystallization before filtration.
-
Solvent for Recrystallization: The choice of recrystallization solvent is critical. Ethanol is often a good starting point for quinoxalines.[1] If the product is too soluble, a mixed solvent system (e.g., ethanol/water, DCM/hexanes) may be required.
-
-
-
Loss During Chromatography: The product may be adsorbing irreversibly to the silica gel or streaking, leading to poor recovery.
-
Troubleshooting:
-
Deactivate Silica: For basic compounds like quinoxalines, it can be beneficial to use silica gel that has been treated with a small amount of triethylamine (~1%) in the eluent to prevent streaking.
-
Alternative Purification: If column chromatography is problematic, consider recrystallization, which can be more efficient for crystalline solids.[1][14]
-
-
Part 2: Data & Protocols
Table 1: Troubleshooting Summary for Low Conversion
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Conversion | Degraded o-phenylenediamine | Purify diamine by recrystallization or sublimation; store under inert gas. | [5][6] |
| Suboptimal temperature | Monitor by TLC while gradually increasing heat (e.g., to 60-80 °C). | [3][7] | |
| Inappropriate solvent | Switch to a solvent known to promote the reaction, such as ethanol, acetic acid, or HFIP. | [1] | |
| Lack of catalysis | Add a catalytic amount of acetic acid or a more potent catalyst like CAN. | [1][9] | |
| Multiple Byproducts | Air oxidation of diamine | Run the reaction under an inert atmosphere (N₂ or Ar). | [3] |
| Glyoxal instability | Use a fresh, high-quality source of glyoxal; consider slow addition. | [11][12] | |
| Low Isolated Yield | Poor extraction | Use a more polar solvent (DCM, EtOAc); perform multiple extractions; use brine. | [12][13] |
| Loss on silica column | Deactivate silica with ~1% triethylamine in the eluent or opt for recrystallization. | [1] |
Experimental Protocol: Synthesis of a Quinoxaline Derivative
This protocol describes a general method for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, which can be adapted for the synthesis of quinoxaline-5-carbaldehyde.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol, 1.0 equiv)
-
1,2-dicarbonyl compound (e.g., glyoxal, 40% in water) (1.0 mmol, 1.0 equiv)
-
Ethanol (5-10 mL)
-
Glacial Acetic Acid (optional, 2-3 drops)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-phenylenediamine (1.0 mmol).
-
Dissolution: Add ethanol (5-10 mL) and stir until the diamine is fully dissolved. If desired, add the catalytic acetic acid at this stage.
-
Reactant Addition: Slowly add the 1,2-dicarbonyl compound (1.0 mmol) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature and then in an ice bath.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure (rotary evaporation).
-
Partition the residue between water and ethyl acetate (or DCM). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.[9][14]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Visual & Mechanistic Guides
Reaction Mechanism
The synthesis of the quinoxaline ring system proceeds via a double condensation reaction. The more nucleophilic amine of the o-phenylenediamine first attacks one of the carbonyl carbons, followed by dehydration to form an imine. An intramolecular cyclization then occurs, followed by a second dehydration step to yield the aromatic quinoxaline ring.[15]
Caption: General mechanism for quinoxaline formation.
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is the most effective way to identify and solve the problem.
Caption: A decision tree for troubleshooting low yields.
Key Parameter Relationships
The success of the synthesis is a balance of several interconnected variables. Understanding their interplay is key to optimization.
Caption: Relationship between parameters and outcome.
References
- Benchchem. "Troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem Technical Support.
-
Shaikh, R. A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. "Quinoxaline synthesis". Organic Chemistry Portal. Available at: [Link]
- Google Patents. (2013). "Improved methods for the preparation of quinoxaline derivatives". EP2581375A2.
- Benchchem. "Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide". Benchchem Technical Support.
-
ResearchGate. (2014). "Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2". ResearchGate. Available at: [Link]
- Wan, J.-P., & Wei, L. "QUINOXALINE SYNTHESIS BY DOMINO REACTIONS". College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
-
National Institutes of Health. (2013). "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates". NIH National Library of Medicine. Available at: [Link]
-
ACS Omega. (2021). "Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization". ACS Publications. Available at: [Link]
-
ResearchGate. (2017). "Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives". ResearchGate. Available at: [Link]
-
ACS Publications. (1990). "Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus". Biochemistry. Available at: [Link]
- Google Patents. (2017). "A kind of o-phenylenediamine Schiff base derivatives and the preparation method and application thereof". CN106496065B.
- Google Patents. (2006). "Preparation of high purity substituted quinoxaline". WO2006090236A1.
-
ResearchGate. (2022). "The suggested mechanism to explain the formation of quinoxalines 20". ResearchGate. Available at: [Link]
- Chemical Land21. "o-PHENYLENEDIAMINE". Chemical Land21.
- Reddit. (2022). "What are some common causes of low reaction yields?". r/Chempros.
-
ResearchGate. (2006). "o-Phenylenediamine as a New Catalyst in the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens". ResearchGate. Available at: [Link]
- El-Nahas, F., et al. (2022).
- Avula, B., et al. (2022). "Recent Advances in the Synthesis of Quinoxalines. A Mini Review".
- ResearchGate. (2019). "Reaction of o-phenylenediamine with organic acids".
- Quora. (2015). "What could be reason for getting a very low yield in organic chemistry?". Quora.
- ResearchGate. (2012). "Green synthesis of quinoxaline and substituted quinoxalines".
- International Journal of Scientific Research. (2023).
- ACS Publications. (2010). "Solvent-Free Heterocyclic Synthesis". Chemical Reviews.
Sources
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- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Substitutions on 5-(Dibromomethyl)quinoxaline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(dibromomethyl)quinoxaline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of substitution reactions on this versatile quinoxaline derivative. The insights provided herein are grounded in established principles of organic chemistry and field-proven experience to ensure scientific integrity and practical applicability.
Introduction: The Chemistry of this compound
This compound is a valuable synthetic intermediate, primarily utilized for the introduction of a formyl group or for further functionalization at the 5-position of the quinoxaline scaffold. The dibromomethyl group, being benzylic in nature, is susceptible to nucleophilic substitution and oxidation reactions. However, its reactivity can also lead to undesired side products if reaction conditions are not carefully optimized. This guide will address common challenges and provide systematic approaches to achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and offers step-by-step solutions.
Issue 1: Low Yield of Quinoxaline-5-carbaldehyde via Hydrolysis or Kornblum Oxidation
Question: I am attempting to synthesize quinoxaline-5-carbaldehyde from this compound, but the yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the conversion of this compound to quinoxaline-5-carbaldehyde are a common challenge. The two primary methods for this transformation are direct hydrolysis and the Kornblum oxidation. Here’s a breakdown of potential issues and optimization strategies for each.
A. For Direct Hydrolysis (e.g., using water, with or without a base):
-
Causality: The benzylic dibromide is prone to both SN1 and SN2 type reactions.[1] In aqueous conditions, the reaction can be sluggish, and over-hydrolysis or decomposition of the starting material or product can occur, especially under harsh basic or acidic conditions. The quinoxaline nitrogen atoms can also be protonated, affecting the electron density of the ring and the reactivity of the side chain.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
-
Step-by-Step Optimization:
-
Solvent System: Instead of water alone, consider a biphasic system (e.g., water/toluene) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve solubility and reaction rate. Alternatively, a mixture of water and a polar aprotic solvent like acetone or THF can be used.
-
Base Selection: If using a base, opt for a mild, non-nucleophilic base like sodium bicarbonate or sodium carbonate. Strong bases like sodium hydroxide can promote side reactions.
-
Temperature Control: Start the reaction at a lower temperature (e.g., room temperature or 40-50 °C) and monitor the progress by TLC. Gradually increase the temperature if the reaction is slow. High temperatures can lead to decomposition.
-
Starting Material Purity: Ensure your this compound is pure. Impurities from its synthesis (e.g., monobrominated species) will lead to a mixture of products.
-
B. For Kornblum Oxidation (using DMSO and a base):
-
Causality: The Kornblum oxidation converts alkyl halides to carbonyl compounds using dimethyl sulfoxide (DMSO) as the oxidant.[2][3] The first step is an SN2 displacement of a bromide by the oxygen of DMSO, followed by an elimination reaction promoted by a base.[2] The reactivity of benzylic bromides in this reaction is generally good, but issues can arise from incomplete reaction, side reactions, or product degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Kornblum oxidation.
-
Step-by-Step Optimization:
-
DMSO Quality: Use anhydrous DMSO. The presence of water can lead to competing hydrolysis reactions.
-
Base: A mild, non-nucleophilic base is crucial. Sodium bicarbonate is commonly used. Triethylamine can also be effective.[2] The base facilitates the final elimination step to form the aldehyde.
-
Temperature and Reaction Time: The reaction often requires heating. A temperature range of 100-150 °C is typical.[4] Monitor the reaction by TLC to avoid prolonged heating, which can cause decomposition of the product.
-
Work-up Procedure: The product should be isolated carefully. Quenching the reaction mixture with water followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is standard. A gentle aqueous workup is recommended to avoid any potential degradation of the aldehyde.
-
| Parameter | Hydrolysis | Kornblum Oxidation |
| Reagents | Water, optional mild base (e.g., NaHCO₃) | Anhydrous DMSO, NaHCO₃ or Et₃N |
| Temperature | 25-80 °C | 100-150 °C |
| Common Issues | Sluggish reaction, over-hydrolysis | Incomplete reaction, product decomposition |
| Key to Success | Optimal solvent system, mild conditions | Anhydrous conditions, careful temperature control |
Issue 2: Formation of Multiple Products in Nucleophilic Substitution with Amines
Question: I am trying to react this compound with a primary amine to form a diamino-substituted product, but I'm getting a complex mixture of products. How can I achieve selective disubstitution?
Answer:
Reacting a dibromomethyl group with an amine can indeed be challenging due to the potential for mono- and di-substitution, as well as the possibility of elimination reactions. The basicity of the amine also plays a crucial role.
-
Causality: The first substitution of a bromide with an amine is generally faster than the second due to the deactivating effect of the first amino group. However, under forcing conditions, disubstitution can occur. The amine also acts as a base, which can neutralize the HBr formed during the reaction, leading to the formation of an ammonium salt that may precipitate and hinder the reaction. It can also promote E2 elimination, especially with sterically hindered amines.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting for amine substitution.
-
Step-by-Step Optimization:
-
Amine Stoichiometry: Use a sufficient excess of the amine (at least 4 equivalents: 2 to react and 2 to act as a scavenger for the HBr produced).
-
External Base: A better approach is to use a non-nucleophilic external base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) in a slight excess (e.g., 2.2 equivalents) to neutralize the HBr formed. This allows for the use of a more precise stoichiometry of the reacting amine (e.g., 2.1 equivalents for disubstitution).
-
Solvent: A polar aprotic solvent such as acetonitrile, DMF, or THF is generally suitable. The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: Start at room temperature and gently heat if necessary. High temperatures can favor elimination and other side reactions. Monitor the reaction closely by TLC.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform a Grignard reaction on this compound?
A1: It is not advisable to directly perform a Grignard reaction on this compound. The Grignard reagent would likely be quenched by the acidic alpha-protons of the dibromomethyl group or react with the quinoxaline nitrogen atoms. For C-C bond formation, it is recommended to first convert the dibromomethyl group to the aldehyde (quinoxaline-5-carbaldehyde) and then perform the Grignard reaction on the aldehyde.
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate can be helpful for visualizing spots if they are not UV-active. For more quantitative analysis, HPLC or GC-MS can be employed.
Q3: I am observing a significant amount of an elimination product. How can I minimize this?
A3: Elimination is a common side reaction with benzylic halides, especially with bulky or strongly basic nucleophiles.[5] To minimize elimination:
-
Use a less sterically hindered and less basic nucleophile if possible.
-
Employ a non-basic nucleophile in the presence of a non-nucleophilic base to scavenge the acid produced.
-
Keep the reaction temperature as low as possible.
-
Choose a polar aprotic solvent, which generally favors substitution over elimination.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: this compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood. It is likely a lachrymator and an irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocol: Synthesis of Quinoxaline-5-carbaldehyde via Kornblum Oxidation
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add sodium bicarbonate (2.5 eq).
-
Heat the reaction mixture to 130-140 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford quinoxaline-5-carbaldehyde.
References
-
Ali, B., Ahmed, F., Shafiq, N., & Nasrula, M. (2022). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. Orbital: The Electronic Journal of Chemistry, 12(1), 30-33. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. [Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. [Link]
- Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.
-
Wikipedia. (n.d.). Kornblum oxidation. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Ali, M. M., et al. (2011). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 7, 1373-1386.
- Badr, M. Z. A., et al. (1983). Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. Bulletin of the Chemical Society of Japan, 56(1), 326-330.
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
ResearchGate. (2017). Synthesis and Antimicrobial Activity of Some Quinoxaline Derivatives. [Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
- Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1304.
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. [Link]
Sources
long-term stability and storage conditions for 5-(Dibromomethyl)quinoxaline
Welcome to the technical support center for 5-(Dibromomethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this reagent. The following information is synthesized from established chemical principles and data from structurally related molecules to provide the most reliable guidance in the absence of specific long-term stability studies for this exact compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The structure of this compound contains two key features that make it susceptible to degradation: the dibromomethyl group and the quinoxaline core. The primary degradation pathways are:
-
Hydrolysis: The dibromomethyl group is susceptible to hydrolysis, particularly in the presence of moisture. This is a common reaction for benzylic halides. The presence of water can lead to the formation of the corresponding aldehyde or carboxylic acid, rendering the reagent inactive for its intended purpose.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light.[1][2] Exposure to UV or even ambient light over extended periods can lead to the cleavage of the carbon-bromine bonds, generating radical species that can lead to a variety of decomposition products.
-
Thermal Decomposition: While many quinoxaline derivatives exhibit good thermal stability, elevated temperatures can promote degradation.[3] For compounds with reactive functional groups like the dibromomethyl group, thermal stress can accelerate hydrolysis and other decomposition reactions.
-
Oxidation: The quinoxaline ring system and the dibromomethyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen and light. This can lead to the formation of N-oxides or other oxidized byproducts.
Q2: What are the ideal storage conditions for long-term stability?
A2: To mitigate the degradation pathways mentioned above, the following storage conditions are strongly recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows the rate of potential hydrolytic and oxidative reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | In the Dark (Amber Vial/Opaque Container) | Protects the compound from photodegradation.[1][2] |
| Moisture | Dry (Store in a desiccator) | Prevents hydrolysis of the dibromomethyl group. |
Q3: How can I assess the quality and purity of my this compound, especially after long-term storage?
A3: Regular quality control is crucial. Here are some recommended techniques:
-
Visual Inspection: A change in color from a pale yellow or off-white solid to a darker yellow or brown hue can indicate degradation. Clumping of the powder may suggest moisture absorption.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot. The appearance of additional spots is indicative of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structural integrity of the molecule. The characteristic signals for the dibromomethyl proton and the aromatic protons of the quinoxaline ring should be present and in the correct integration ratios. The appearance of new signals would indicate the presence of degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity. A decrease in the area of the main peak and the appearance of new peaks over time would signify degradation.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Compound has darkened in color (e.g., from pale yellow to brown). | Photodegradation or Oxidation: The compound has likely been exposed to light or oxygen. | 1. Ensure the compound is stored in an amber or opaque vial. 2. For long-term storage, purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Before use in a critical reaction, verify the purity using TLC or NMR. |
| The powder has become clumpy or appears wet. | Hydrolysis: The compound has been exposed to moisture. | 1. Store the compound in a desiccator. 2. Handle the compound in a glove box or under a dry, inert atmosphere. 3. If clumping is minor, the material can be dried under high vacuum. However, it is crucial to re-analyze for purity as some hydrolysis may have already occurred. |
| Inconsistent or poor results in subsequent reactions. | Degradation of the starting material: The this compound has likely degraded, leading to a lower effective concentration of the active reagent. | 1. Confirm the purity of the this compound using TLC, NMR, or HPLC before proceeding with further reactions. 2. If degradation is confirmed, it is recommended to use a fresh batch of the reagent for optimal and reproducible results. |
| Solubility issues not previously observed. | Formation of insoluble degradation products: Degradation can lead to the formation of polymeric or other insoluble materials. | 1. Attempt to dissolve a small sample in the intended reaction solvent. If insolubles are observed, this is a strong indicator of degradation. 2. It is not recommended to filter and use the soluble portion, as the concentration of the active reagent will be unknown. Use a fresh batch of the compound. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a suitable solvent such as dichloromethane or ethyl acetate (0.5 mL).
-
Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.
-
Elution: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate, starting with a 9:1 ratio and adjusting as needed for optimal separation).
-
Visualization: Visualize the spots under a UV lamp (254 nm).
-
Interpretation: A single spot indicates a high degree of purity. The presence of additional spots suggests the presence of impurities or degradation products.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the reactivity of its functional groups.
Caption: Potential degradation pathways for this compound.
Conclusion
The long-term stability of this compound is critically dependent on proper storage and handling. By controlling the exposure to moisture, light, and elevated temperatures, researchers can ensure the integrity and reactivity of this valuable reagent. Regular purity assessment is strongly advised, especially for older batches or when unexpected experimental results are obtained.
References
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
- Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. Journal of Organic Chemistry.
- Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Royal Society of Chemistry.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
- Isotope experiment of benzyl bromide with water‐¹⁸O.
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
- Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols | Request PDF.
- Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- (PDF) NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
- Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applic
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. PubMed.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines. Royal Society of Chemistry.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Synthesis of an N-Heterocylic Boryl-Stabilized Disilyne and Its Application to the Activation of Dihydrogen and C-H Bonds. PubMed.
- Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for tre
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI.
- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Bentham Science.
Sources
how to remove N-bromosuccinimide (NBS) byproducts from bromination reactions
Technical Support Center: Post-Bromination Work-up for NBS Reactions
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It directly addresses common challenges encountered during the removal of N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from bromination reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities after a bromination reaction using N-bromosuccinimide (NBS)?
The primary impurities are unreacted NBS and its main byproduct, succinimide.[1][2] Depending on the specific reaction conditions and the substrate, side-products from over-bromination or other ancillary reactions may also be present.[1]
Q2: Why is it crucial to remove unreacted NBS and succinimide?
Complete removal of these impurities is essential for several reasons:
-
Product Purity: Residual NBS and succinimide will contaminate the final product, which can significantly affect its purity and potentially interfere with biological assays or subsequent characterization.[1]
-
Accurate Characterization: The presence of these impurities can complicate analytical techniques such as NMR and mass spectrometry, leading to incorrect structural elucidation.[1]
-
Downstream Reactions: Unreacted NBS is a potent reactive reagent and can interfere with or cause unwanted side reactions in subsequent synthetic steps.[1]
-
Crystallization Issues: Succinimide is known to co-crystallize with desired products, making purification by recrystallization challenging.[1]
Q3: What are the primary methods for removing NBS and its byproduct, succinimide?
The most common and effective methods, often used in combination, are:
Q4: What is the absolute first step in the work-up, and why is it so important?
The critical first step is to quench the reaction to neutralize any remaining, highly reactive NBS. This is typically achieved by adding an aqueous solution of a mild reducing agent. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are commonly used for this purpose.[1][3] These reagents rapidly reduce NBS to the more stable and easily removed succinimide, preventing unwanted side reactions during the work-up process.[1][2]
Q5: How do I choose the best removal method for my specific reaction?
The choice of method is dictated by the physical properties (solubility, stability) of your desired product.[1]
-
If your product is soluble in an organic solvent that is immiscible with water, a thorough aqueous workup is the most straightforward initial approach.[1]
-
If the reaction is conducted in a solvent where succinimide has low solubility (e.g., carbon tetrachloride, chloroform, hexane), it will often precipitate and can be removed by filtration .[1][4][5]
-
If aqueous workup proves insufficient to achieve the desired purity, silica gel column chromatography is a more rigorous purification method.[1]
-
For solid products, recrystallization can be an excellent final purification step, provided a suitable solvent can be identified where the product's solubility significantly differs from that of the remaining impurities.[1][2]
Q6: My desired product is sensitive to basic conditions. How can I effectively remove succinimide?
If your product contains base-labile functional groups (e.g., esters that could hydrolyze), you must avoid washes with strong bases like NaOH.[1][3] In this scenario, you can leverage the moderate water solubility of succinimide by performing multiple washes with deionized water or brine.[1] Alternatively, a wash with a very mild base like saturated aqueous sodium bicarbonate (NaHCO₃) is often well-tolerated and highly effective at converting succinimide to its more water-soluble sodium salt.[2]
Core Purification Methodologies & Protocols
The optimal purification strategy often involves a combination of the methods below. The following workflow diagram illustrates a typical decision-making process.
Caption: Decision workflow for post-NBS bromination purification.
Method 1: Standard Aqueous Workup
This is the most common and fundamental technique for removing the bulk of water-soluble impurities. The key principle is partitioning the impurities into an aqueous phase while the desired organic product remains in an immiscible organic solvent.
Protocol 1: Standard Aqueous Workup
-
Quench: Cool the reaction mixture to room temperature or 0 °C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the characteristic yellow color of bromine, if present, disappears.[1]
-
Dilution: Dilute the reaction mixture with a volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate) equal to the volume of the quench solution added.[1]
-
Extraction: Transfer the entire mixture to a separatory funnel.
-
Wash 1 (Reducing Agent): Shake the funnel, allow the layers to separate, and drain the aqueous layer.[1]
-
Wash 2 (Base - if product is stable): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution.[1] Shake and separate the layers. This step is crucial as it deprotonates the succinimide (pKa ~9.6), forming the highly water-soluble sodium succinimide salt, dramatically enhancing its removal from the organic phase.[1]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride (brine) solution, shake, and separate the layers. This wash helps to remove residual water and break up potential emulsions.[1]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[1]
Method 2: Filtration/Precipitation
This method is highly effective when the reaction solvent is chosen strategically. Succinimide is largely insoluble in non-polar solvents like carbon tetrachloride (CCl₄), chloroform, and hexane.[1][4][6]
Protocol 2: Pre-Workup Filtration
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath. This will further decrease the solubility of succinimide, maximizing its precipitation.
-
Filtration: Set up a Büchner funnel with a filter paper and filter the cold reaction mixture under vacuum.[2] The succinimide byproduct will be collected as a solid on the filter paper.
-
Washing: Wash the collected solid with a small amount of the cold reaction solvent to recover any product that may have been occluded.
-
Combine Filtrates: Combine the initial filtrate and the washings. This solution, now largely free of succinimide, can be carried forward to a standard aqueous workup (Method 1) to remove any remaining unreacted NBS and trace impurities.[2]
Method 3: Silica Gel Column Chromatography
Chromatography is employed when simpler methods fail to provide adequate purity, particularly if the product and succinimide have similar solubilities or if other side-products are present.
Protocol 3: Chromatographic Purification
-
Pre-treatment: It is highly recommended to perform a basic aqueous workup (Method 1) before chromatography. This removes the majority of the succinimide, preventing column overloading and poor separation.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system is a good starting point).[1]
-
Column Packing: Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to isolate the desired product.[7]
Method 4: Recrystallization
For solid products, recrystallization is a powerful technique for achieving high purity by removing impurities that remain soluble in the crystallization solvent.[2][8]
Protocol 4: Purification by Recrystallization
-
Solvent Selection: The key is to find a solvent (or a mixed-solvent system) in which your product is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures, while succinimide remains soluble.[2] Common choices for purifying organic compounds include hexane/ethyl acetate mixtures, ethanol, or acetonitrile.[2][9]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.[8]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[10]
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent to rinse away any adhering impurities.[8]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[8]
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Best For | Advantages | Limitations |
| Aqueous Workup | Differential solubility & partitioning between aqueous and organic phases. | Nearly all NBS reactions where the product is water-insoluble. | Simple, fast, removes large quantities of polar impurities and quenched NBS.[2] | May not completely remove succinimide, especially with chlorinated solvents; risk of emulsion formation.[1][3] |
| Filtration | Insolubility of succinimide in specific non-polar solvents. | Reactions run in CCl₄, CHCl₃, hexane, or other non-polar solvents. | Very simple and effective for removing the bulk of the main byproduct early in the process.[2] | Only effective if succinimide precipitates from the chosen reaction solvent.[2] |
| Chromatography | Differential adsorption onto a stationary phase (silica). | Separating complex mixtures or when impurities have similar solubility to the product. | High resolving power, can separate multiple components. | Time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Recrystallization | Differential solubility of the product and impurities at varying temperatures. | Final purification of solid products. | Can yield highly pure crystalline material, effectively removes soluble impurities.[2] | Requires the product to be a solid; finding a suitable solvent can be trial-and-error; potential for yield loss.[10] |
Troubleshooting Guide
Caption: Troubleshooting flowchart for removing residual succinimide.
Issue 1: Succinimide is still present in the organic layer after an aqueous wash.
-
Possible Cause: Succinimide has moderate water solubility and may not be fully extracted with a single water wash, especially when using chlorinated solvents like dichloromethane (DCM).[1][3]
-
Troubleshooting Steps:
-
Increase Washes: Perform multiple extractions (3-5 times) with deionized water.[1]
-
Use a Base: If your product is stable, wash the organic layer with a saturated sodium bicarbonate or dilute sodium hydroxide solution. This converts succinimide to its highly water-soluble sodium salt, making it much easier to remove.[1][2]
-
Issue 2: An emulsion formed during the aqueous extraction, preventing layer separation.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of a stable emulsion at the interface.
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.[1]
-
Add Brine: Add a small amount of saturated NaCl (brine) solution, which can help to increase the density of the aqueous layer and disrupt the emulsion.[1]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool to break up the emulsion.[1]
-
Issue 3: The product co-elutes with succinimide during silica gel chromatography.
-
Possible Cause: The polarity of your product and succinimide are too similar in the chosen eluent system.[11]
-
Troubleshooting Steps:
-
Pre-wash: Ensure a thorough aqueous workup (preferably with a base wash) was performed before running the column to remove the bulk of the succinimide.[1]
-
Adjust Eluent: Modify the solvent system. A less polar eluent may increase the retention of the more polar succinimide on the silica gel, allowing your product to elute first. Experiment with different solvent ratios.
-
Issue 4: Significant product loss occurs during recrystallization.
-
Possible Cause: Too much solvent was used, meaning the product remains in the mother liquor even after cooling. Alternatively, the solution may have been cooled too rapidly, trapping impurities.[10]
-
Troubleshooting Steps:
-
Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[10]
-
Optimize Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[10]
-
Induce Crystallization: If crystals do not form, try introducing a seed crystal or scratching the inside of the flask with a glass rod to provide a nucleation site.[10]
-
References
-
Organic Syntheses Procedure. (2011). 3,5-Dibromo-2-pyrone. Organic Syntheses. [Link]
-
Various Authors. (2017). How to do workup after doing bromination with NBS?. ResearchGate. [Link]
-
Various Authors. (2013). N-bromosuccinimide removal at workup. Sciencemadness.org. [Link]
-
ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
SURU Chemical. (n.d.). N bromosuccinimide solubility. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Various Authors. (2018). How to separate succinimide from a bromination product when using NBS?. ResearchGate. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Organic Process Research & Development. (2015). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society. [Link]
-
The Royal Society of Chemistry. (2014). Bromosuccinimide-based Bromination and Subsequent Functionalization of Hydrogen-terminated Silicon Quantum Dots. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
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- 5. rsc.org [rsc.org]
- 6. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
preventing decomposition of 5-(Dibromomethyl)quinoxaline during aqueous workup
Technical Support Center: 5-(Dibromomethyl)quinoxaline
Welcome to the technical support guide for handling this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability of this compound, particularly its susceptibility to decomposition during aqueous workup procedures. Our goal is to equip researchers with the knowledge to maximize yield and purity by understanding and controlling the underlying chemical principles.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section addresses common problems encountered during the workup of reactions involving this compound.
Problem 1: Significant Yield Loss and Appearance of a More Polar Impurity on TLC after Aqueous Workup.
-
Symptom: After performing a standard aqueous workup (e.g., washing with water or brine), you observe a low yield of the desired this compound. Thin-Layer Chromatography (TLC) analysis of the crude product shows a new, more polar spot (lower Rf value), often with streaking from the baseline.
-
Probable Cause: This is the classic signature of hydrolysis. The dibromomethyl group is analogous to a benzylic halide, making it highly susceptible to nucleophilic attack by water.[1][2] This reaction is often catalyzed by residual acid from the preceding reaction step (e.g., HBr generated during bromination). The primary decomposition product is typically the corresponding aldehyde, 5-formylquinoxaline, which is significantly more polar.
-
Solutions & Scientific Rationale:
-
Strict Temperature Control: Perform the entire workup sequence at 0-5 °C. Use an ice bath for all solutions (separatory funnel, beakers, etc.). The lower temperature significantly decreases the rate of the hydrolysis reaction.
-
Immediate Acid Neutralization: The first wash should not be with neutral water or brine, but with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4]
-
Causality: Sodium bicarbonate is a weak base, effective at neutralizing strong acids like HBr without creating a strongly basic environment that could promote other side reactions.[4] The neutralization must be performed promptly, as the presence of acid accelerates decomposition.[3] Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8) before proceeding.[3]
-
-
Minimize Contact Time: Reduce the duration of the aqueous workup. Do not let the biphasic mixture sit for extended periods. Perform washes and separations efficiently.
-
Use of Brine: After the bicarbonate wash, perform a final wash with cold, saturated sodium chloride (brine) solution.
-
Causality: Brine helps to remove bulk water from the organic layer by reducing the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out." This prepares the organic layer for the final drying step.
-
-
Problem 2: Product Decomposes During Chromatographic Purification on Silica Gel.
-
Symptom: The crude product appears relatively clean by NMR or TLC, but after purification by column chromatography on standard silica gel, the isolated yield is low, and fractions contain the hydrolyzed aldehyde impurity.
-
Probable Cause: Standard silica gel is inherently acidic (pH ~4.5-5.5) due to the presence of silanol groups (Si-OH). This acidic surface can catalyze the hydrolysis of the acid-sensitive dibromomethyl group, especially if the eluent contains nucleophilic solvents like methanol or residual water.[5]
-
Solutions & Scientific Rationale:
-
Neutralize the Stationary Phase: Deactivate the silica gel before use. This can be achieved by flushing the packed column with the chosen eluent system containing 1-3% triethylamine (Et₃N) or another suitable base like pyridine.[5] Discard the initial solvent that passes through. This process neutralizes the acidic sites on the silica surface.
-
Alternative Purification Methods:
-
Recrystallization: If the crude product is of sufficient purity, recrystallization is a non-destructive alternative to chromatography.
-
Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for chromatography.
-
-
Dry Loading: Avoid wet-loading the sample in a highly polar or protic solvent. Instead, dry-load the crude product by adsorbing it onto a small amount of deactivated silica gel or Celite before carefully adding it to the top of the column.[5]
-
Visualizing the Decomposition Pathway
The primary decomposition route for this compound in aqueous media is hydrolysis to 5-formylquinoxaline.
Caption: Hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of this compound?
A1: The instability stems from the dibromomethyl group's position at C5 of the quinoxaline ring. This position is analogous to a benzylic position in toluene. The proximity to the aromatic system stabilizes potential carbocation-like transition states during nucleophilic substitution (hydrolysis), making the bromine atoms effective leaving groups.[6] The presence of water, a nucleophile, leads to the substitution of the bromines, ultimately forming an aldehyde.[1]
Q2: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture?
A2: It is strongly discouraged. While NaOH is an effective acid neutralizer, it is a strong base and a strong nucleophile. It can aggressively promote hydrolysis and potentially other unwanted side reactions on the electron-deficient quinoxaline ring system. A weak, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the preferred choice to neutralize acid without causing product degradation.[4]
Q3: My reaction solvent is water-miscible (e.g., THF, Dioxane, Acetonitrile). How should I modify the workup?
A3: This scenario requires a different approach to avoid exposing your sensitive product to a large volume of water.
-
Solvent Removal: First, remove the water-miscible solvent under reduced pressure using a rotary evaporator.[7] This step is critical.
-
Partitioning: Redissolve the resulting residue in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Proceed with Caution: You can now proceed with the recommended cold, neutralized aqueous workup as described in the Troubleshooting Guide. Because you are adding the aqueous phase in a controlled manner, you minimize the risk of uncontrolled hydrolysis.[7]
Q4: Are there any non-aqueous workup alternatives?
A4: Yes. If your reaction is relatively clean and the byproducts are non-ionic, a non-aqueous workup is a superior strategy.
-
Filtration: Dilute the reaction mixture with a non-polar solvent (e.g., dichloromethane) and filter it through a pad of Celite® or silica gel to remove solid reagents or catalysts.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Purification: The resulting crude material can then be purified by recrystallization or deactivated-silica chromatography. This method completely avoids contact with water, thus preventing hydrolysis.
Recommended Workup Conditions: A Quick Reference
| Parameter | Recommendation | Rationale (Why it's important) |
| Temperature | 0–5 °C | Slows the kinetics of the hydrolysis reaction. |
| Neutralizing Agent | Cold, Saturated NaHCO₃ (aq) | Neutralizes residual acid catalyst without introducing a harsh, nucleophilic base.[3][4] |
| Washing Solutions | 1. Sat. NaHCO₃ (aq)2. Saturated NaCl (Brine) | The bicarbonate wash removes acid. The brine wash removes bulk water and improves layer separation. |
| Contact Time | Minimal | Reduces the opportunity for the desired product to react with water. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes trace water from the organic phase before solvent evaporation.[3] |
Troubleshooting Workflow: A Decision Guide
Caption: Decision-making flowchart for workup selection.
References
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
-
How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]
-
Water Sensitive Reactions. Utah Tech University. [Link]
- Preparation method of benzyl bromide.
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide... The Journal of Organic Chemistry. [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Amsterdam. [Link]
-
Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (2019). ResearchGate. [Link]
-
The mechanism of the hydrolysis of benzyl chloride. SciSpace. [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst and Solvent for Quinoxaline Ring Formation
Welcome to our dedicated support center for the optimization of quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency, yield, and purity of quinoxaline ring formation reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
The formation of the quinoxaline ring, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a cornerstone reaction in medicinal chemistry due to the broad pharmacological relevance of quinoxaline derivatives.[1][2] However, achieving optimal results can be challenging, often necessitating careful selection and optimization of both the catalyst and the solvent system.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of quinoxalines and provides actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A common frustration in quinoxaline synthesis is a lower-than-expected yield or the complete absence of the desired product.[3] This can often be traced back to suboptimal catalyst selection or inappropriate reaction conditions.
Q: My reaction is showing very low conversion of starting materials to the quinoxaline product. What are the likely causes and how can I improve the yield?
A: Low yields in quinoxaline synthesis are frequently due to slow reaction kinetics or unfavorable reaction equilibria. The uncatalyzed reaction, especially at room temperature, may show no product formation at all.[5] Here’s a systematic approach to troubleshooting:
1. Catalyst Selection and Optimization:
-
The Problem: The absence of a catalyst or the use of an inappropriate one can lead to sluggish reactions. The traditional method often requires high temperatures and strong acid catalysts, which can lead to degradation.[5]
-
The Solution: The introduction of a suitable catalyst is often essential to accelerate the reaction. A wide array of catalysts have proven effective:
-
Lewis Acids: Catalysts such as cerium(IV) ammonium nitrate (CAN), zinc triflate, and copper(II) sulfate pentahydrate can significantly enhance reaction rates and yields.[1][6] For instance, zinc triflate has been used to achieve yields of up to 90% in acetonitrile at room temperature.[7][8]
-
Brønsted Acids: Organocatalysts like camphor-10-sulfonic acid (CSA) and oxalic acid offer a metal-free alternative, promoting the reaction under mild conditions.[9][10]
-
Heterogeneous Catalysts: Solid-supported catalysts, including alumina-supported heteropolyoxometalates or silica nanoparticles, simplify product purification as they can be easily filtered off.[3][5] These are also often recyclable, aligning with green chemistry principles.[11][12]
-
2. Solvent Choice:
-
The Problem: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism and rate. An inappropriate solvent can hinder the reaction.
-
The Solution: Experiment with a range of solvents with varying polarities.
-
Polar Protic Solvents: Ethanol and methanol are commonly used and often provide good results, sometimes in combination with water.[2][13]
-
Polar Aprotic Solvents: Solvents like DMSO and DMF can be effective, particularly in reactions involving charged intermediates.[14][15]
-
Non-Polar Solvents: Toluene is another viable option, especially when using certain heterogeneous catalysts.[5][16]
-
Green Solvents: In line with sustainable chemistry, consider using water or polyethylene glycol (PEG-400) as environmentally benign reaction media.[6][17]
-
3. Reaction Temperature and Time:
-
The Problem: Insufficient thermal energy can lead to slow reaction rates. Conversely, excessively high temperatures can cause decomposition of reactants or products.
-
The Solution:
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired quinoxaline.
Q: I'm observing multiple products in my reaction mixture. How can I improve the selectivity towards the desired quinoxaline?
A: Side product formation is often a consequence of the reaction conditions favoring alternative reaction pathways. Both the catalyst and solvent can influence the chemoselectivity.
1. Catalyst-Mediated Selectivity:
-
The Problem: A highly active or non-selective catalyst can promote undesired reactions.
-
The Solution:
-
Milder Catalysts: If you are using a strong acid catalyst, consider switching to a milder one like iodine or a Lewis acid.[15]
-
Heterogeneous Catalysts: These can sometimes offer higher selectivity due to steric constraints imposed by the solid support. Transition metal-doped carbon aerogels have shown to be selective catalysts.[16]
-
2. Solvent-Controlled Selectivity:
-
The Problem: The solvent can influence the stability of intermediates and transition states, thereby directing the reaction towards a particular product.
-
The Solution:
Experimental Workflow for Catalyst and Solvent Optimization
To systematically optimize your reaction, a structured approach is recommended. The following workflow can guide your experimental design.
Caption: A stepwise workflow for optimizing quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed formation of quinoxalines?
A1: The most commonly accepted mechanism involves the initial activation of one of the carbonyl groups of the 1,2-dicarbonyl compound by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by one of the amino groups of the o-phenylenediamine. A series of proton transfer and dehydration steps then lead to the formation of the dihydropyrazine ring, which subsequently aromatizes to the stable quinoxaline product.[10][21]
Caption: Proposed mechanism for acid-catalyzed quinoxaline formation.
Q2: Are there any "green" or environmentally friendly methods for quinoxaline synthesis?
A2: Yes, significant research has focused on developing greener synthetic routes for quinoxalines.[11][22] These methods often employ:
-
Green Solvents: Water, ethanol, and polyethylene glycol (PEG) are excellent alternatives to hazardous organic solvents.[2][17]
-
Reusable Catalysts: Heterogeneous catalysts, such as those supported on silica or alumina, can be recovered and reused, minimizing waste.[5][9]
-
Energy-Efficient Techniques: Microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[19][22]
Q3: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
A3: The electronic nature of the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl compound can influence the reaction rate. Generally, electron-donating groups on the diamine increase its nucleophilicity and can accelerate the initial condensation step.[1] Conversely, electron-withdrawing groups on the dicarbonyl compound increase its electrophilicity, which can also favor the reaction. However, strong electron-withdrawing groups on the diamine can decrease its reactivity.[1]
Data Summary: Catalyst and Solvent Effects
The following table summarizes the performance of various catalysts and solvents in the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview to guide your experimental choices.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Toluene | 25 | 2 h | 0 | [5] |
| AlCuMoVP (100 mg) | Toluene | 25 | 2 h | 92 | [5] |
| Zn(OTf)₂ (0.2 mmol) | CH₃CN | Room Temp | - | 85-91 | [7][8] |
| CuSO₄·5H₂O | Ethanol | Room Temp | - | - | [1] |
| Phenol (20 mol%) | EtOH/H₂O | Room Temp | - | High | [23] |
| Cellulose Sulfuric Acid | Solvent-free | Room Temp | - | High | [9] |
| CAN (5 mol%) | Tap Water | Room Temp | - | Excellent | [6] |
References
- Troubleshooting low yield in quinoxaline synthesis from diamines. Benchchem.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
-
Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Bentham Science. Available at: [Link]
- Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. UNED.
- Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. IJIRT.
- optimizing reaction conditions for quinoxalinone synthesis. Benchchem.
- Technical Support Center: Solvent Effects on Quinoxaline Functionalization. Benchchem.
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available at: [Link]
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. Benchchem.
-
An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Taylor & Francis Online. Available at: [Link]
-
Plausible mechanism for the formation of quinoxaline. ResearchGate. Available at: [Link]
-
To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. Available at: [Link]
-
Metal-catalyzed assembly of quinoxalines. a) Metal-catalyzed... ResearchGate. Available at: [Link]
- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature.
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications. Available at: [Link]
-
The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate. Available at: [Link]
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
-
Green and selective protocol for the synthesis of quinoxalines. Prime Scholars. Available at: [Link]
-
Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available at: [Link]
-
Solvent effect on the quinoxaline 3a synthesis a. ResearchGate. Available at: [Link]
-
to study the effect of solvent on the synthesis of novel quinoxaline derivatives. Omics. Available at: [Link]
-
Optimization of catalyst for quinoxaline synthesis a. ResearchGate. Available at: [Link]
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Bentham Science.
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. Available at: [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers. Available at: [Link]
-
Efficient Synthesis of Quinoxaline Derivatives Using A Camforsulfonic Acid As An Organocatalyst. IJRAR.org. Available at: [Link]
-
Switchable synthesis of benzimidazoles/quinoxalines C-glycoside with o-phenylenediamines and sulfoxonium ylide glyco-reagents. Chemical Communications (RSC Publishing). Available at: [Link]
Sources
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- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
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- 23. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
Technical Support Center: Navigating the Challenges of Regioselective Quinoxaline Functionalization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the regioselective functionalization of the quinoxaline ring. This guide is designed for researchers, medicinal chemists, and materials scientists who are actively working with this versatile heterocyclic scaffold. Quinoxaline derivatives are cornerstones in drug discovery and materials science, exhibiting a vast range of biological activities and valuable photophysical properties.[1][2] However, the selective introduction of functional groups onto the quinoxaline core is a significant synthetic challenge due to the presence of multiple, electronically distinct C-H bonds.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. We aim to explain the causality behind experimental choices, helping you to diagnose issues in your own reactions and rationally design more effective synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My C-H functionalization reaction is producing a mixture of regioisomers. How can I target a single position?
Problem: You are attempting a direct C-H functionalization (e.g., arylation, alkylation) on a quinoxaline substrate and obtaining a difficult-to-separate mixture of products, typically functionalized at different positions on the pyrazine and/or benzene rings.
Potential Causes & Solutions:
The regiochemical outcome of a C-H functionalization is dictated by the reaction mechanism. The quinoxaline ring has several potential reaction sites, and their intrinsic reactivity depends on whether the reaction proceeds through a radical, organometallic, or ionic intermediate. The key is to choose a methodology that inherently favors one position over others.
-
Cause A: Competing Radical Attack Sites. Minisci-type reactions, which involve the addition of a nucleophilic carbon radical to an electron-deficient heterocycle, are a powerful tool.[3][4] However, on an unsubstituted quinoxaline, attack can occur at multiple positions.
-
Solution 1: Modify the Substrate. The most effective strategy is to use a quinoxalin-2(1H)-one substrate. The electronics of this system strongly favor radical addition at the C3 position, almost exclusively.[5][6]
-
Solution 2: Tune Reaction Conditions. For some substrates like quinoline (a related heterocycle), tuning the acid and solvent combination can steer regioselectivity between the C2 and C4 positions, a principle that can be cautiously applied to quinoxaline systems.[3]
-
-
Cause B: Lack of a Directing Group for Metal Catalysis. Transition metal-catalyzed reactions can activate C-H bonds, but without a directing group, they may react at the most sterically accessible or electronically favorable position, leading to mixtures.
-
Solution: Employ a Chelation-Assisted Strategy. To target the C8 position , use a substrate with a coordinating group at the C2 position, such as 2-arylquinoxaline. The N1 atom of the quinoxaline ring acts as a built-in directing group, forming a stable five-membered palladacycle intermediate that positions the catalyst for exclusive C-H activation at the ortho-C8 position.[7][8][9] Similarly, the N1 atom can direct the functionalization of the ortho-position of the 2-aryl substituent itself.[10][11]
-
Q2: I'm trying a nucleophilic aromatic substitution (S_N_Ar) on unsubstituted quinoxaline, but my yields are disappointingly low or zero.
Problem: You are reacting a strong nucleophile with quinoxaline, expecting to displace a hydrogen atom (a Vicarious Nucleophilic Substitution, or VNS), but the reaction is inefficient.
Potential Causes & Solutions:
This is a common issue rooted in the electronics of the quinoxaline core.
-
Cause: Insufficient Electrophilicity of the Quinoxaline Ring. While the pyrazine ring is electron-deficient, the unsubstituted quinoxaline core can be insufficiently electrophilic to react with many nucleophiles in a VNS reaction.[12] The resulting anionic σH adduct is often not stable enough to proceed to the final product, and side reactions can occur.[12]
-
Solution 1: Activate the Ring with an N-Oxide. The most reliable solution is to convert the quinoxaline into its corresponding quinoxaline N-oxide . The N-oxide group is strongly electron-withdrawing, which dramatically increases the electrophilicity of the ring and facilitates nucleophilic attack.[12] This strategy has been shown to enable VNS reactions with a much wider range of carbanions.[12]
-
Solution 2: Install a Leaving Group. Instead of a VNS reaction, consider a traditional S_N_Ar pathway. Starting with a 2-chloro- or 2,3-dichloroquinoxaline provides a good leaving group (Cl⁻) that is readily displaced by a wide variety of nucleophiles (N, O, S, and C-based).[12][13][14] This is often a more robust and predictable approach.
-
Q3: My palladium-catalyzed C8-arylation of 2-phenylquinoxaline is failing. What are the most common points of failure?
Problem: You are attempting the chelation-assisted C-H activation at the C8 position using a 2-arylquinoxaline substrate, but you are recovering starting material or observing catalyst decomposition.
Potential Causes & Solutions:
This powerful reaction depends on the precise coordination of the catalyst. Failure can often be traced to reaction parameters.
-
Cause A: Incorrect Catalyst, Base, or Ligand Combination. The formation of the key palladacycle intermediate is sensitive to the electronic and steric environment.
-
Solution: For this specific transformation, a phosphine-free system using Pd(OAc)₂ as the catalyst and an inexpensive carboxylate base like KOAc or K₂CO₃ is often effective.[11] Phosphine ligands can sometimes interfere with the desired catalytic cycle. Ensure all reagents are anhydrous, as water can inhibit the catalyst.
-
-
Cause B: Inappropriate Solvent. The reaction often requires elevated temperatures to facilitate C-H activation.
-
Solution: Use a high-boiling, non-coordinating solvent such as toluene, xylene, or 1,4-dioxane . Protic solvents or strongly coordinating solvents like DMF can interfere with the catalyst's activity.
-
-
Cause C: Electronic Effects of Substituents. Strongly electron-withdrawing groups on the quinoxaline core can sometimes disfavor the initial coordination of the palladium catalyst to the N1 atom, hindering the reaction.
-
Solution: If your substrate is highly electron-deficient and the reaction is failing, consider using a more electron-rich catalyst precursor or adding specific additives that can promote the initial C-H activation step. However, in many reported cases, the reaction is tolerant of a wide range of electronic groups.[11]
-
Frequently Asked Questions (FAQs)
-
Q: What is the general hierarchy of C-H bond reactivity on the quinoxaline ring?
-
A: There is no single universal order; it is entirely dependent on the reaction mechanism.
-
For Radical/Nucleophilic Attack: The electron-deficient C2 and C3 positions are the most reactive.
-
For Electrophilic Attack (e.g., nitration): The pyrazine ring is strongly deactivating. Therefore, substitution occurs on the benzene ring, primarily at the C5 and C8 positions, which are para and ortho to the ring junction, respectively.
-
For Directed Metalation: The site of functionalization is controlled by the directing group. An N1-directing group on the quinoxaline core will always direct to C8.[8] A directing group on the benzene portion of the molecule will control reactivity there.
-
-
-
Q: How can I achieve selective C2 vs. C3 functionalization on a bare quinoxaline core?
-
A: This is extremely challenging via direct C-H activation. The most practical approach is to use a substrate that differentiates the two positions.
-
Sequential S_N_Ar: Start with 2,3-dichloroquinoxaline. The two chlorine atoms have different reactivities, allowing for sequential substitution. The first substitution often occurs at the more reactive position, and by controlling stoichiometry and temperature, you can isolate the mono-substituted product before introducing a second, different nucleophile.[14]
-
Use Quinoxalin-2(1H)-one: As mentioned, this substrate provides near-perfect C3 selectivity for many C-H functionalization reactions.[6]
-
-
-
Q: Is it possible to functionalize the benzene ring (C5-C8) without altering the pyrazine ring?
-
A: Yes, this is achievable through several strategies:
-
Chelation-Directed C-H Activation: As detailed in the troubleshooting guide, this is the premier method for selectively functionalizing the C8 position.[8][9]
-
Classical Electrophilic Aromatic Substitution: Reactions like nitration, sulfonation, or Friedel-Crafts acylation will occur preferentially on the more electron-rich benzene ring. However, conditions must be carefully controlled, as the strongly acidic media can lead to substrate degradation.
-
Directed ortho-Metalation (DoM): If you have a directing group (e.g., -OMe, -CONR₂) already on the benzene ring, you can use strong bases like LDA or n-BuLi to deprotonate the ortho position, followed by quenching with an electrophile.
-
-
Data & Method Comparison
The table below summarizes common strategies for regioselective C-H functionalization, allowing for easier comparison.
| Methodology | Target Position(s) | Typical Reagents & Conditions | Advantages | Limitations |
| Minisci-Type Radical Addition | C3 (on quinoxalin-2-one) | Photocatalyst (Eosin Y, Ru(bpy)₃²⁺), Radical Precursor, Light | Excellent C3 selectivity on quinoxalinones, mild conditions, high functional group tolerance.[5] | Poor regioselectivity on unsubstituted quinoxalines. |
| Chelation-Directed C-H Activation | C8 (on 2-arylquinoxalines) | Pd(OAc)₂, KOAc, Toluene, 110 °C | High to perfect C8 regioselectivity, predictable outcomes.[8][11] | Requires a directing group at C2, high temperatures often needed. |
| Nucleophilic Aromatic Substitution (S_N_Ar) | C2/C3 | 2-Chloroquinoxaline, Nucleophile, Base (e.g., K₂CO₃), DMF | Robust, predictable, wide range of nucleophiles can be used.[13] | Requires pre-functionalization with a leaving group. |
| VNS on N-Oxide | C2 | Quinoxaline N-oxide, Carbanion, Base (e.g., t-BuOK), DMSO | Direct C-H functionalization, avoids pre-functionalization.[12] | Requires synthesis of the N-oxide, can have a limited substrate scope. |
Visualized Workflows and Mechanisms
Decision Workflow for Regioselective Functionalization
This diagram provides a logical pathway for selecting the appropriate synthetic strategy based on your desired target position.
Caption: Mechanism for Pd-catalyzed C8-arylation.
Key Experimental Protocols
Protocol 1: Regioselective C3-Arylation of Quinoxalin-2(1H)-one via Photocatalysis
This protocol is adapted from visible-light-mediated Minisci-type reactions. [5] Materials:
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
Arylhydrazine hydrochloride (2.0 equiv)
-
Eosin Y (1-2 mol%)
-
Potassium iodide (KI) (20 mol%)
-
Solvent (e.g., Acetonitrile or DMSO)
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add quinoxalin-2(1H)-one (e.g., 0.2 mmol, 1.0 equiv), arylhydrazine hydrochloride (0.4 mmol, 2.0 equiv), Eosin Y (0.004 mmol, 2 mol%), and KI (0.04 mmol, 20 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times. Note: Some protocols may use air, which should be optimized. [5]3. Add the anhydrous solvent (e.g., 2.0 mL of acetonitrile) via syringe.
-
Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. Ensure the reaction is cooled, if necessary, with a fan to maintain room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-arylated quinoxalin-2(1H)-one.
Protocol 2: Regioselective C8-Arylation of 2-Phenylquinoxaline via Pd-Catalysis
This protocol is based on chelation-assisted C-H activation methodologies. [11] Materials:
-
2-Phenylquinoxaline (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium acetate (KOAc, 2.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylquinoxaline (e.g., 0.2 mmol, 1.0 equiv), aryl bromide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and KOAc (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (Argon) three times.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the Celite pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenyl-8-arylquinoxaline.
References
-
[Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. [15]- ResearchGate]([Link])
Sources
- 1. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. researchgate.net [researchgate.net]
- 4. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: recent advances and sanguine future - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Transition-metal-catalyzed ortho C-H functionalization of 2-arylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Quinoxaline as an integrated directing group in palladium-catalyzed ortho-C–H bond arylation of the aryl unit of 2-arylquinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ecommons.udayton.edu [ecommons.udayton.edu]
- 15. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Thermal Instability of Dibromomethyl Compounds
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with dibromomethyl compounds. It addresses common challenges related to their inherent thermal instability through a series of troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to handle these reagents safely and effectively, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Dibromomethyl Compounds
Dibromomethyl compounds are valuable reagents in organic synthesis. However, their utility is often challenged by their thermal instability. Decomposition can lead to inconsistent reaction yields, the formation of hazardous byproducts, and potential safety risks. Understanding and mitigating this instability is crucial for reproducible and safe laboratory work.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the handling, storage, and use of dibromomethyl compounds.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Question: I'm using a dibromomethyl-containing starting material, and my reaction yields are highly variable. What could be the cause?
Answer: The primary suspect is the degradation of your dibromomethyl compound. These compounds can decompose during storage, especially if not maintained under optimal conditions.[1]
Root Cause Analysis & Mitigation Strategy:
-
Decomposition Pathway: A common decomposition route for dibromomethyl compounds is the homolytic cleavage of the carbon-bromine bond, which is often the weakest bond in the molecule.[2][3] This process can be initiated by heat or light and generates radical species that can lead to a cascade of secondary reactions, including the formation of hydrogen bromide (HBr) and polymeric materials.[2][3]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent reaction yields.
-
Detailed Protocol: Purity Assessment by ¹H NMR
-
Prepare a sample of your dibromomethyl compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Integrate the signal corresponding to the -CHBr₂ proton and compare it to other signals in the molecule to assess purity.
-
The presence of new, unidentified peaks may indicate degradation products.
-
Issue 2: Pressure Buildup in Storage Vials or Reaction Vessels
Question: I've noticed pressure buildup in a vial containing a dibromomethyl derivative. Is this a cause for concern?
Answer: Yes, this is a significant safety hazard. Pressure buildup is a direct result of decomposition, which can generate gaseous byproducts like hydrogen bromide (HBr).[4] This can lead to vial rupture and the release of corrosive materials.
Immediate Actions & Preventative Measures:
-
Safety First: Handle the pressurized vial in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
-
Careful Venting: Cool the vial (e.g., in an ice bath) to reduce internal pressure before slowly and carefully opening it.
-
Neutralization: Have a neutralizing agent, such as a sodium bicarbonate solution, readily available.
Mechanism of Pressure Buildup:
Caption: Decomposition pathway leading to HBr gas evolution.
-
Best Practices for Storage:
-
Temperature: Store dibromomethyl compounds at low temperatures, as recommended by the manufacturer, often refrigerated.[4]
-
Inert Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.[5]
-
Light Protection: Use amber vials or other light-blocking containers.[1][7]
-
Ventilation: Ensure storage areas are well-ventilated.[5][6][8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent choices for reactions involving dibromomethyl compounds?
A1: The choice of solvent is critical. Aprotic solvents are generally preferred. Protic solvents like alcohols or water can lead to solvolysis. The use of aqueous solutions of hydrobromic acid has been described for specific bromomethylation reactions.[9]
| Solvent Class | Suitability | Rationale |
| Aprotic, Non-polar | Excellent | e.g., Toluene, Hexane. Inert and less likely to react. |
| Aprotic, Polar | Good | e.g., Dichloromethane, THF. Ensure they are dry and free of impurities. |
| Protic | Poor | e.g., Alcohols, Water. Can lead to solvolysis and decomposition.[10] |
Q2: Are there any additives that can be used to stabilize dibromomethyl compounds?
A2: In some cases, stabilizers can be effective. For instance, commercial chloroform is often stabilized with ethanol or amylene to prevent the formation of phosgene.[11] The applicability of a stabilizer is highly dependent on the specific compound and its intended application.
Q3: How can I safely quench a reaction containing a dibromomethyl compound?
A3: Quenching should be performed cautiously, typically at low temperatures. A common method is the slow addition of a suitable quenching agent.
Step-by-Step Quenching Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a quenching agent, such as a saturated aqueous solution of sodium bicarbonate, to neutralize acidic byproducts.
-
Allow the mixture to slowly warm to room temperature with stirring.
-
Proceed with the standard aqueous workup and extraction.
Q4: What analytical techniques are best for monitoring the stability of these compounds?
A4: A combination of techniques is often most informative for detecting and quantifying degradation.[12]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for separating, identifying, and quantifying degradation products.[13]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS provides structural information about degradation products.[13]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the parent compound and its degradation products.[13]
-
UV-Visible Spectroscopy: Can be used to monitor changes in the concentration of the compound over time.[13]
-
FTIR Spectroscopy: Useful for identifying changes in functional groups, which can indicate degradation.[13]
-
Sources
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. fishersci.es [fishersci.es]
- 9. US20040242799A1 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]
- 10. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 11. Chloroform - Wikipedia [en.wikipedia.org]
- 12. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ijmr.net.in [ijmr.net.in]
Technical Support Center: Analytical Methods for Monitoring 5-(Dibromomethyl)quinoxaline Reaction Progress
Welcome to the technical support center for the analysis of 5-(Dibromomethyl)quinoxaline synthesis. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to monitor the progress of reactions involving this critical heterocyclic intermediate. Quinoxaline derivatives are foundational in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] The specific functionalization to this compound introduces a reactive handle for further synthetic transformations, making precise monitoring of its formation and purity essential for successful downstream applications.
This document moves beyond generic protocols to provide a question-and-answer-based troubleshooting guide, grounded in the physicochemical properties of halogenated quinoxalines. We will explore the causality behind method selection and optimization to empower you with the expertise to overcome common analytical challenges.
Quick Guide: Comparing Analytical Techniques
Choosing the right analytical tool is the first step toward reliable reaction monitoring. The decision depends on the required level of detail (qualitative vs. quantitative), speed, and available resources.
| Technique | Primary Use | Speed | Cost/Run | Quantitative Capability | Key Considerations for this compound |
| Thin-Layer Chromatography (TLC) | Rapid qualitative checks, reaction completion | Very Fast (5-20 min) | Very Low | Semi-quantitative at best | Excellent for quick, on-the-fly checks of starting material consumption.[2][3][4] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment | Moderate (15-45 min) | Moderate | Excellent | The gold standard for accurate kinetic analysis and impurity profiling.[5][6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile byproducts, purity of thermally stable compounds | Moderate (20-60 min) | Moderate-High | Good | Risk of thermal degradation of the dibromomethyl group.[8][9] Best for analyzing starting materials or potential side products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, reaction kinetics | Slow (for kinetics) | High | Excellent (in-situ) | Unambiguously confirms structure by tracking specific proton signals.[10][11] Can be used for in-situ monitoring.[12] |
| In-situ Spectroscopy (FTIR/Raman/MS) | Real-time, continuous monitoring | Real-Time | High | Good-Excellent | Provides immediate feedback for process optimization and mechanistic studies without sampling.[13][14][15] |
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What is the fastest way to check if my starting material is consumed?
Answer: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for rapid, qualitative monitoring of your reaction's progress.[16][17] By comparing the spotting of your reaction mixture over time against your starting material and product standards, you can visually assess the conversion.
TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). Less polar compounds travel further up the plate. In the bromination of 5-methylquinoxaline to this compound, you should observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Plate Preparation: Use a silica gel 60 F254 plate. Draw a faint pencil line ~1 cm from the bottom (the origin).
-
Spotting:
-
On the origin, spot your starting material (SM) as a reference.
-
Spot a co-spot (starting material and reaction mixture in the same spot) to confirm identity.
-
Spot your reaction mixture. Take aliquots at different time points (e.g., T=0, 1h, 2h, etc.).
-
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase (eluent). A good starting point for quinoxaline derivatives is a mixture of n-hexane and ethyl acetate.[2]
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and dry the plate. Visualize the spots under a UV lamp at 254 nm.[3]
-
Interpretation: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
| Problem | Probable Cause | Solution |
| Spots are streaking | Sample is too concentrated; compound is highly polar or acidic/basic. | Dilute your sample. Add a small amount of acetic acid or triethylamine to the mobile phase to improve the spot shape. |
| Poor separation (spots are too close) | Incorrect mobile phase polarity. | If spots are near the origin (low Rf), increase eluent polarity (more ethyl acetate). If spots are near the solvent front (high Rf), decrease polarity (more hexane). |
| No spots are visible under UV | Compounds are not UV-active; sample is too dilute. | Try a different visualization method (e.g., potassium permanganate stain). Concentrate your sample before spotting. |
FAQ 2: How can I accurately quantify reaction conversion and product purity?
Answer: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the industry-standard method for precise, quantitative analysis.[7] It allows for the separation and quantification of the starting material, product, and any potential impurities or byproducts in a single run.
This compound is a moderately polar aromatic heterocycle, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[5] Its quinoxaline core possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry (typically around 215-254 nm).[5]
Caption: HPLC Method Development Workflow.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/PDA detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm, or equivalent C18 column.[5]
-
Mobile Phase A: Water (Ultrapure/HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 215 nm.[5]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 50% B
-
26-30 min: Equilibrate at 50% B
-
| Problem | Probable Cause | Solution |
| Peak Tailing | Secondary interactions with silica; column degradation. | Use a mobile phase buffer (e.g., 0.1% formic acid or ammonium acetate) to suppress silanol activity.[5] Replace the column if it's old. |
| Shifting Retention Times | Inconsistent mobile phase preparation; temperature fluctuations; column equilibration issue. | Prepare fresh mobile phase daily. Use a column oven for temperature control. Ensure the column is fully equilibrated before injection. |
| Ghost Peaks | Contamination in the mobile phase or injector; sample carryover. | Use high-purity solvents. Run blank injections with a strong solvent (e.g., 100% Acetonitrile) to clean the system. |
FAQ 3: My reaction might generate volatile byproducts. Is GC-MS a suitable technique?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying unknown volatile or semi-volatile compounds. However, it should be used with caution for the primary analysis of this compound due to the compound's potential for thermal degradation.
Many polyhalogenated organic molecules, especially those with benzylic bromides like this compound, can be thermally labile.[8][18] The high temperatures of the GC injection port (often >250°C) can cause decomposition, leading to inaccurate quantification and the appearance of artifact peaks in your chromatogram. LC-MS is often a more suitable alternative for thermally sensitive compounds.[9][19]
If GC-MS is necessary (e.g., to analyze a thermally stable precursor or a suspected volatile byproduct), method optimization is critical.
-
GC-MS System: Agilent 7890 GC with 5975C MS or equivalent.
-
Column: DB-5MS capillary column (30 m, 0.25 mm ID, 0.5 µm film thickness).[20]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injection:
-
Start with a lower inlet temperature: Begin at 200°C and increase only if peak shape is poor.
-
Use splitless injection for trace analysis to maximize sensitivity.[20]
-
-
Oven Program:
-
Initial Temp: 90°C, hold for 2 min.
-
Ramp: 20°C/min to 260°C.
-
Hold: 3 min at 260°C.[20]
-
-
MS Detection: Use Electron Ionization (EI) in full scan mode (e.g., m/z 50-500) for identification. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be a key identifier for bromine-containing fragments.
FAQ 4: How can I get unambiguous structural confirmation during the reaction?
Answer: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for absolute structural elucidation. By taking a small, quenched aliquot from your reaction, you can quickly confirm the conversion of the starting material's methyl group to the product's dibromomethyl group.
-
Starting Material (5-methylquinoxaline): Look for a singlet corresponding to the methyl protons (-CH₃), typically in the δ 2.5-3.0 ppm range.
-
Product (this compound): The methyl singlet will disappear and be replaced by a new singlet for the dibromomethyl proton (-CHBr₂). This proton is significantly deshielded by the two bromine atoms and will appear further downfield, likely in the δ 6.5-7.5 ppm range.
-
Monitoring Progress: The relative integration of the starting material's methyl peak versus the product's methine peak provides a direct measure of the reaction conversion.
For advanced kinetic analysis, specialized in-situ NMR techniques can monitor the reaction continuously inside the spectrometer, providing high-quality kinetic data without the need for sampling and quenching.[12][21]
Caption: Decision tree for selecting the appropriate analytical method.
References
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. [Link]
-
In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
-
Madani A, Pieber B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem. [Link]
-
In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering. [Link]
-
Novel Synthesis of Some Quinoxaline Derivatives. (2017). International Journal of Chemistry Studies. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). Molecules. [Link]
-
Studies about newly synthesized quinoxaline fused 1,2,4-triazine derivatives. (2015). Der Pharma Chemica. [Link]
-
Electronic Supporting Information (ESI) for Visible-Light-Mediated Aerobic Oxidative Annulation of o-Phenylenediamines with Benzylamines for the Synthesis of Quinoxalines. The Royal Society of Chemistry. [Link]
-
A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2024). Molecules. [Link]
-
Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (2007). Journal of Chromatography A. [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. (2020). Journal of Donghua University (English Edition). [Link]
-
Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (2007). PubMed. [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Current Organic Chemistry. [Link]
-
Thin–layer Chromatography (TLC). (2000). Clarke's Analysis of Drugs and Poisons. [Link]
-
Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2018). Letters in Drug Design & Discovery. [Link]
-
Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. (2015). Analytical Methods. [Link]
-
Derivatization of glyoxal to quinoxaline (a) for the purpose of GC... (2023). ResearchGate. [Link]
-
Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. (2019). Journal of the Science of Food and Agriculture. [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2023). Toxics. [Link]
-
Synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. (2021). Biochemical and Cellular Archives. [Link]
-
Sustainable bromination of organic compounds: A critical review. (2024). ResearchGate. [Link]
-
Search Results. Beilstein Journal of Organic Chemistry. [Link]
-
A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside. (2022). SciSpace. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis. [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (2015). Targets in Heterocyclic Systems. [Link]
-
Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. (2013). Iranian Journal of Pharmaceutical Research. [Link]
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- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. connectjournals.com [connectjournals.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
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- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
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dealing with insoluble impurities during 5-(Dibromomethyl)quinoxaline synthesis
Technical Support Center: 5-(Dibromomethyl)quinoxaline Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate a common but critical challenge encountered during this synthesis: the formation of insoluble impurities. By understanding the root causes and implementing the targeted troubleshooting strategies outlined below, you can significantly improve the purity, yield, and consistency of your synthesis.
The radical bromination of 5-methylquinoxaline is a powerful transformation, but it is often accompanied by the formation of intractable, insoluble materials. This guide provides in-depth, experience-driven advice to diagnose, resolve, and prevent these issues.
Troubleshooting Guide: Insoluble Impurities
This section directly addresses specific issues you may encounter during the synthesis and workup of this compound.
Q1: My reaction mixture has turned dark brown/black, and a tar-like, insoluble solid has formed. What is it, and how can I remove it?
A1: Root Cause Analysis & Resolution
The appearance of dark, tarry, and insoluble solids is a classic indicator of polymerization. This occurs when the radical reaction conditions, intended for benzylic bromination, initiate the polymerization of the quinoxaline starting material or product.[1] The quinoxaline ring system can be susceptible to uncontrolled radical reactions, especially under prolonged heating or in the presence of excess radical initiator.
Immediate Action: Purification via Hot Filtration
The most effective method to remove these polymeric byproducts is hot gravity filtration.[2][3] This technique leverages the differential solubility of your desired product and the polymeric impurity in a hot solvent. The product should be soluble, while the polymer remains insoluble.
Protocol 1: Hot Gravity Filtration for Removal of Polymeric Impurities
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Dichloromethane (DCM) or a mixture of ethyl acetate and hexanes are often suitable choices.[4]
-
Apparatus Setup:
-
Place an Erlenmeyer flask (the receiving flask) containing a small amount of the chosen solvent on a hot plate and bring it to a gentle boil.
-
Clamp a short-stemmed or stemless funnel over the receiving flask.[5] A stemless funnel is crucial to prevent premature crystallization in the stem.[3]
-
Place a fluted filter paper in the funnel. A fluted paper increases the surface area and speeds up the filtration process, which is critical to prevent cooling.[2]
-
-
Pre-heating the Funnel: Allow the boiling solvent vapors from the receiving flask to heat the funnel and filter paper for several minutes. This prevents premature crystallization of your product on the cold filter paper.
-
Dissolution of Crude Product: In a separate flask, dissolve your crude product (containing the tarry impurity) in a minimal amount of the same solvent and bring it to a boil.
-
Filtration: Working quickly but safely, pour the boiling solution of your crude product through the pre-heated, fluted filter paper in portions. Keep both flasks heated during the process. The soluble product will pass through the filter, while the insoluble polymer will be trapped.
-
Rinsing: Rinse the original flask with a small amount of hot solvent and pour it through the filter to recover any residual product. Also, rinse the filter paper with a small portion of hot solvent.
-
Crystallization: Allow the filtrate in the receiving flask to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the purified this compound.
-
Isolation: Collect the pure crystals by vacuum filtration.
Q2: My crude product is a powder, but it's contaminated with another fine, insoluble solid that remains even after trying to dissolve the product for recrystallization. What is this second solid?
A2: Root Cause Analysis & Resolution
This scenario often points to two possibilities:
-
Succinimide: The N-bromosuccinimide (NBS) reagent is converted to succinimide as a byproduct of the bromination reaction.[6] While succinimide has some solubility in common organic solvents, it can precipitate out during workup if the concentration is high.
-
Over-brominated Byproducts: Formation of 5-(tribromomethyl)quinoxaline can occur. This species may have different solubility characteristics and could co-precipitate or be less soluble than the desired dibromo- product.
Resolution Strategy: Optimized Washing and Recrystallization
A carefully chosen solvent wash and a well-executed recrystallization are key.
-
Initial Wash: Before recrystallization, wash the crude solid with a solvent that will dissolve the succinimide but not your product. Cold water or a cold, dilute aqueous solution of sodium bicarbonate can be effective for removing succinimide.
-
Optimized Recrystallization: If an insoluble solid persists, it is likely an over-brominated or other organic byproduct. A hot filtration (as described in Protocol 1 ) prior to allowing the solution to cool for crystallization will effectively remove it.[2][3] Ethanol can be a good solvent for recrystallizing quinoxaline derivatives, as many impurities may be less soluble in it.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of insoluble impurities in this synthesis?
The synthesis of this compound via radical bromination of 5-methylquinoxaline with NBS is prone to a few key side reactions that generate insoluble materials:
-
Polymerization: The most common source of dark, tar-like solids. It is initiated by radicals and exacerbated by high temperatures, long reaction times, or high concentrations of the radical initiator.[1]
-
Reagent Byproducts: Succinimide, the byproduct of NBS, can precipitate if not adequately removed during the workup.[6]
-
Over-bromination: The formation of 5-(tribromomethyl)quinoxaline can occur, which may have limited solubility.
Q2: How can I proactively modify my reaction conditions to prevent the formation of these impurities?
Preventing impurity formation is always preferable to removing them. Consider the following critical parameters:
-
Control Radical Concentration: Use a radical initiator like AIBN or benzoyl peroxide in catalytic amounts (1-5 mol%).[9] Avoid large excesses. The key is a slow, steady generation of bromine radicals.
-
Maintain Low Bromine Concentration: N-Bromosuccinimide (NBS) is used precisely because it maintains a low, constant concentration of molecular bromine (Br2) in the reaction mixture, which favors the desired radical substitution over other side reactions.[10][11]
-
Solvent Choice: The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane.[9] These solvents help to minimize ionic side reactions.
-
Temperature and Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material (5-methylquinoxaline) is consumed, stop the reaction by cooling it down. Over-refluxing can lead to decomposition and polymerization.
-
Purity of Reagents: Use recrystallized NBS. Impure, yellowish NBS can sometimes give unreliable results.[6]
Q3: Is there a visual workflow I can follow to troubleshoot these issues?
Yes, the following flowchart provides a decision-making process for identifying and resolving issues with insoluble impurities during this synthesis.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of 5-(Dibromomethyl)quinoxaline
For researchers, scientists, and professionals in the field of drug development, the rigorous characterization and validation of novel synthesized compounds are paramount. This guide provides an in-depth technical overview of 5-(Dibromomethyl)quinoxaline, a molecule of interest for its potential applications as a versatile synthetic intermediate and a biologically active agent. We will delve into its synthesis, comprehensive characterization, and a comparative validation of its potential cytotoxic effects, drawing upon established methodologies and data from related quinoxaline derivatives.
Introduction to this compound: A Bifunctional Scaffold
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The introduction of a dibromomethyl group at the 5-position of the quinoxaline scaffold creates a bifunctional molecule with both a reactive handle for further chemical modification and the potential for inherent biological activity. The two bromine atoms can be substituted by various nucleophiles, making this compound a valuable building block for the synthesis of more complex molecules.
This guide will provide a comprehensive framework for the synthesis, characterization, and validation of this compound, enabling researchers to confidently utilize this compound in their drug discovery and development pipelines.
Synthesis and Characterization
A plausible and efficient synthetic route to this compound involves the radical bromination of 5-methylquinoxaline. The starting material, 5-methylquinoxaline, can be synthesized through the condensation of 2,3-diaminotoluene and glyoxal.[3]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of 5-Methylquinoxaline [3]
-
To a solution of 2,3-diaminotoluene (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of glyoxal (11 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-methylquinoxaline.
Part 2: Synthesis of this compound (Proposed)
-
Dissolve 5-methylquinoxaline (5 mmol) in carbon tetrachloride (50 mL).
-
Add N-Bromosuccinimide (NBS) (11 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture and irradiate with a UV lamp for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data
| Technique | Predicted Data for this compound | Rationale/Comparison |
| ¹H NMR | δ (ppm): 9.0-8.8 (m, 2H, H-2, H-3), 8.2-8.0 (m, 2H, H-6, H-8), 7.9-7.7 (m, 1H, H-7), 7.5 (s, 1H, -CHBr₂) | The protons on the quinoxaline ring will appear in the aromatic region. The dibromomethyl proton is expected to be a singlet significantly downfield due to the strong deshielding effect of the two bromine atoms. For comparison, the methyl protons of 5-methylquinoxaline appear around 2.8 ppm.[5] The bromomethyl protons of benzylic bromides are typically found around δ 4.5-5.0 ppm.[8][9] |
| ¹³C NMR | δ (ppm): 150-140 (aromatic C), 135-125 (aromatic CH), 50-40 (-CHBr₂) | The carbons of the quinoxaline ring will resonate in the aromatic region. The carbon of the dibromomethyl group will be shifted upfield compared to the aromatic carbons but downfield relative to a standard methyl group due to the electronegative bromine atoms.[7] |
| Mass Spec (EI) | m/z: 302, 304, 306 (M⁺, isotopic pattern for 2 Br), 223, 225 ([M-Br]⁺), 144 ([M-2Br]⁺) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, M⁺+4). Fragmentation will likely involve the loss of one or both bromine atoms. The mass spectrum of 5-methylquinoxaline shows a molecular ion peak at m/z 144.[5] |
| Melting Point | Solid | 5-methylquinoxaline is a low-melting solid or liquid.[3] The introduction of the larger, more polarizable dibromomethyl group is expected to result in a higher melting point. 5-(Bromomethyl)quinoxaline is a pale-yellow to yellow-brown solid.[10] |
Validation of Biological Activity: A Comparative Approach
Quinoxaline derivatives have been extensively studied for their anticancer properties.[11][12][13] The validation of this compound's biological activity can be benchmarked against other substituted quinoxalines with known cytotoxic effects.
Experimental Workflow for Cytotoxicity and Cell Cycle Analysis
Caption: A typical workflow for the initial biological validation of a novel compound.
Detailed Experimental Protocols
1. Cell Viability Assessment: MTT Assay [14]
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the compound.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[15]
-
Complete cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates and a microplate reader.
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. Cell Cycle Analysis [14]
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with the compound.
-
Materials:
-
Cancer cells treated with this compound.
-
Phosphate-Buffered Saline (PBS).
-
70% ice-cold ethanol.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells with PBS and stain with PI solution.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Comparative Performance with Alternative Quinoxaline Derivatives
The potential of this compound as an anticancer agent can be contextualized by comparing its hypothetical IC₅₀ values with those of other reported quinoxaline derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound VIIIc | HCT-116 (Colon) | 2.5 | [12] |
| Compound 3 | MCF-7 (Breast) | 2.89 | [15] |
| Compound 4m | A549 (Lung) | 9.32 | [14] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 | [11] |
| Dibromo substituted quinoxaline 26e | ASK1 enzyme inhibition | IC₅₀ = 30.17 nM | [16][17] |
This comparative data highlights the potent anticancer activity of various quinoxaline scaffolds. The validation of this compound will determine its position within this landscape of promising therapeutic candidates. The presence of the dibromomethyl group may confer unique biological activities or improved potency. For instance, some studies have shown that the introduction of bromo groups can enhance the anticancer activity of quinoxaline derivatives.[13]
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis, characterization, and validation of this compound. The proposed synthetic route is practical, and the predicted characterization data offers a solid basis for structural confirmation. The outlined validation protocols, benchmarked against known quinoxaline derivatives, will enable a thorough assessment of its biological potential.
Future research should focus on the experimental execution of the proposed synthesis and a detailed spectroscopic analysis to confirm the structure of this compound. Subsequent biological validation against a panel of cancer cell lines will be crucial to ascertain its therapeutic potential. Furthermore, the reactive dibromomethyl group opens avenues for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies, which could lead to the discovery of even more potent and selective anticancer agents.[1] The potential of this compound as a linker in bioconjugation, as an alternative to traditional linkers, also warrants investigation.[18][19]
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SpectraBase. (n.d.). 5-Methyl quinoxaline. Retrieved from [Link]
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FooDB. (2010). Showing Compound 5-Methylquinoxaline (FDB011188). Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-6-isothiocyanatoquinoxaline. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for the Benzylic Bromination of Methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
The selective bromination of the methyl group in methylquinoxaline is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. The resulting bromomethylquinoxaline serves as a versatile building block for further molecular elaboration. While N-bromosuccinimide (NBS) has traditionally been the reagent of choice for this benzylic-type bromination, the pursuit of more efficient, cost-effective, and environmentally benign synthetic methods has led to the exploration of several alternative reagents.
This guide provides an in-depth technical comparison of viable alternatives to NBS for the side-chain bromination of methylquinoxaline. We will delve into the performance, mechanistic nuances, and practical considerations of each alternative, supported by available experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Benchmark: N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a widely used reagent for free-radical bromination of allylic and benzylic C-H bonds.[1] Its popularity stems from its crystalline nature, ease of handling compared to liquid bromine, and its ability to provide a low, constant concentration of bromine in the reaction mixture, which helps to suppress side reactions such as addition to double bonds.[1]
The reaction with methylquinoxaline typically proceeds via a free-radical chain mechanism, initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The key steps involve the homolytic cleavage of the N-Br bond, abstraction of a benzylic hydrogen from the methyl group of methylquinoxaline to form a resonance-stabilized quinoxalinyl-methyl radical, and subsequent reaction of this radical with a bromine source.
Alternative Reagents: A Head-to-Head Comparison
While NBS is a reliable workhorse, several alternatives present compelling advantages in terms of atom economy, cost, and environmental impact. Here, we evaluate three promising alternatives: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), molecular bromine (Br₂), and the in-situ generation of bromine from hydrogen peroxide and hydrobromic acid (H₂O₂/HBr).
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH has emerged as a highly attractive alternative to NBS for benzylic brominations.[2] It is a stable, crystalline solid with a significantly higher bromine content by weight compared to NBS (55.6% vs. 44.9%), leading to improved atom economy.[1]
Performance and Mechanistic Insights:
DBDMH is known to have reactivity comparable to NBS and is often used in similar radical-mediated reactions.[1] The reaction mechanism for benzylic bromination with DBDMH is analogous to that of NBS, proceeding through a free-radical chain pathway.[2] One of the key advantages of DBDMH is that it contains two bromine atoms, meaning one equivalent of DBDMH can theoretically brominate two equivalents of the substrate, making it more cost-effective.[1] The byproduct, 5,5-dimethylhydantoin, is also often less soluble in common organic solvents, which can simplify purification.[3]
While direct comparative data for methylquinoxaline is scarce in the literature, studies on the benzylic bromination of methylarenes demonstrate the efficacy of DBDMH, often providing yields comparable to or even exceeding those obtained with NBS under similar conditions.[4]
Experimental Protocol: Benzylic Bromination of a Methylarene with DBDMH
This protocol for a general methylarene can be adapted for methylquinoxaline.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the methylarene (1.0 equiv.), 1,3-dibromo-5,5-dimethylhydantoin (0.55 equiv.), and a radical initiator such as AIBN (0.05 equiv.).
-
Solvent Addition: Add a suitable solvent, such as acetonitrile or a non-polar solvent like cyclohexane.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the precipitated 5,5-dimethylhydantoin.
-
Isolation: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualization of the Radical Bromination Workflow
Caption: General workflow for benzylic bromination using DBDMH.
Molecular Bromine (Br₂)
Direct use of molecular bromine for benzylic bromination is a classic method, though it often presents challenges with selectivity, particularly in heterocyclic systems.
Performance and Mechanistic Insights:
The reaction of Br₂ with methyl-substituted arenes can proceed via two competing pathways: free-radical substitution on the side chain or electrophilic aromatic substitution on the ring. To favor side-chain bromination, the reaction is typically carried out in the presence of a radical initiator (light or chemical) and in a non-polar solvent. For an electron-deficient heterocycle like quinoxaline, electrophilic aromatic substitution is generally less favorable than for electron-rich systems. However, the nitrogen atoms can be protonated or complexed by Lewis acids, which can influence the regioselectivity.
Controlling the stoichiometry of bromine is crucial to avoid over-bromination to di- and tri-bromomethyl derivatives. The handling of highly corrosive and volatile liquid bromine also requires stringent safety precautions.
Experimental Protocol: Photobromination of a Methyl-Substituted Heterocycle with Br₂
This protocol for a related heterocycle, 2-methylpyridine, leading to ring bromination, highlights the challenges in achieving selective side-chain bromination. For selective benzylic bromination of methylquinoxaline, photochemical initiation in a non-polar solvent would be a more appropriate starting point.
-
Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and a gas outlet leading to a trap for HBr, dissolve the methyl-substituted heterocycle in a suitable non-polar solvent like carbon tetrachloride.
-
Initiation: Irradiate the flask with a UV lamp or a high-wattage incandescent bulb.
-
Bromine Addition: Add a solution of molecular bromine (1.0 equiv.) in the same solvent dropwise to the refluxing mixture.
-
Reaction: Continue refluxing and irradiating until the bromine color disappears.
-
Work-up: Cool the reaction mixture and wash it with an aqueous solution of sodium thiosulfate, followed by a saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer, concentrate it, and purify the product by distillation or chromatography.
Visualization of Competing Bromination Pathways
Caption: Competing pathways in the bromination of methylquinoxaline with Br₂.
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr)
The H₂O₂/HBr system is an attractive "green" alternative for benzylic bromination that generates bromine in situ, avoiding the handling of elemental bromine and the use of chlorinated solvents.[5]
Performance and Mechanistic Insights:
Experimental Protocol: Benzylic Bromination of a Toluene Derivative with H₂O₂/HBr
This protocol can be adapted for the bromination of methylquinoxaline.
-
Setup: To a round-bottom flask, add the toluene derivative (1.0 equiv.), an aqueous solution of hydrobromic acid (48%, ~1.1 equiv.), and an aqueous solution of hydrogen peroxide (30%, ~2.0 equiv.).
-
Reaction: Stir the biphasic mixture vigorously at room temperature while irradiating with a visible light source (e.g., a 40W incandescent bulb) for 24 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and dilute with water. Quench any unreacted bromine with a small amount of aqueous sodium bisulfite.
-
Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualization of the H₂O₂/HBr Bromination Cycle
Caption: In-situ generation of bromine radicals using the H₂O₂/HBr system.
Comparative Performance Summary
The following table summarizes the key performance indicators for NBS and its alternatives in the context of benzylic bromination. It is important to note that the data for methylquinoxaline with the alternative reagents is extrapolated from studies on analogous substrates, and experimental validation is recommended.
| Reagent | Key Advantages | Potential Disadvantages | Typical Conditions | Expected Selectivity for Methylquinoxaline Side-Chain |
| N-Bromosuccinimide (NBS) | Well-established, good selectivity, easy to handle solid. | Lower atom economy, formation of succinimide byproduct. | AIBN or BPO, reflux in CCl₄ or CH₃CN. | High |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Higher atom economy, cost-effective, byproduct is often less soluble. | Less literature precedent for specific substrates. | AIBN or BPO, reflux in various solvents. | High |
| Molecular Bromine (Br₂) | High reactivity, readily available. | Low selectivity (ring vs. side-chain), hazardous to handle, over-bromination is common. | UV light or radical initiator in non-polar solvents. | Moderate to High (highly condition dependent) |
| H₂O₂/HBr | "Green" reagent system, in-situ bromine generation, water as a byproduct. | Biphasic reaction may require vigorous stirring, acidic conditions. | Visible light, room temperature, often neat or in water. | Moderate to High (potential for ring bromination) |
Conclusion
While N-bromosuccinimide remains a reliable and widely used reagent for the benzylic bromination of methylquinoxaline, several promising alternatives offer distinct advantages. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) stands out as a more atom-economical and potentially cost-effective option with comparable reactivity and selectivity to NBS. For researchers prioritizing green chemistry principles, the H₂O₂/HBr system presents an environmentally benign pathway, avoiding halogenated solvents and hazardous reagents. The direct use of molecular bromine offers high reactivity but requires careful control of reaction conditions to achieve the desired side-chain selectivity and ensure safety.
The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, safety protocols, and desired environmental impact. This guide provides a foundational understanding of the available alternatives, encouraging further experimental exploration to identify the most suitable brominating agent for the synthesis of bromomethylquinoxaline and its derivatives.
References
- Ismail, M. F., & Sayed, G. H. (1976). Reactions of 2-methyl- and 2-phenyl-4-aryl-6-quinazolones. Acta Chimica Academiae Scientiarum Hungaricae, 89(3), 253-260.
- Podgornik, A., & Iskra, J. (2006). Free radical bromination by the H2O2–HBr system on water. Tetrahedron Letters, 47(47), 8319-8322.
- Ishikawa, H., Sugiyama, T., & Yokoyama, A. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical & Pharmaceutical Bulletin, 61(4), 438-444.
- Katritzky, A. R., & Lunt, E. (1970). The chemistry of the pyridyl radical. Part I. Formation and reactions of the 2-pyridyl radical. Tetrahedron, 26(18), 4291-4302.
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Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions: N-bromo compounds(9): Discussion series on bromination/iodination reactions 9. Retrieved from [Link]
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Hamilton, C. E. (1954). Further studies of the reactions of quinoxaline, 2-methyl-, and 2,3-dimethylquinoxaline. Theses and Dissertations. 5074. [Link]
- Togo, H., & Shimojo, H. (2015). Benzylic C–H Amination, Azidation, and Etherification of Methylarenes with N-Bromoimides and Nucleophiles. Synfacts, 11(07), 0743.
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Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis. Retrieved from a relevant BenchChem technical guide.
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A Comparative Guide to the Biological Activity of 5-(Dibromomethyl)quinoxaline Derivatives and Their Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad and potent biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antifungal properties.[3][4][5][6] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse array of analogues with distinct pharmacological profiles.[1] This guide focuses on a specific derivative, 5-(Dibromomethyl)quinoxaline, and provides a comparative analysis of its potential biological activity against its positional isomers.
The Critical Role of Substituent Position: A Primer on Quinoxaline Structure-Activity Relationships (SAR)
The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on both the benzene and pyrazine rings.[1] General SAR studies have revealed several key principles:
-
Substitutions on the Benzene Ring (Positions 5, 6, 7, and 8): The electronic properties and steric bulk of substituents at these positions can significantly modulate the compound's interaction with biological targets. For instance, electron-withdrawing groups like nitro (NO2) at the 7-position have been shown to decrease anticancer activity, while electron-releasing groups on an aromatic ring fused at other positions can enhance it.[1] The placement of a guanidinomethyl substituent at the 5-position has been demonstrated to notably increase antibacterial activity.
-
Substitutions on the Pyrazine Ring (Positions 2 and 3): These positions are frequently modified to optimize biological activity. The introduction of various functional groups, often via a 2,3-dichloroquinoxaline precursor, is a common strategy in the design of novel quinoxaline-based drugs.[1] The nature of linkers (e.g., NH-CO) and the presence of aryl or heteroaryl moieties at these positions are critical determinants of cytotoxic activity.[1]
This understanding of SAR is crucial for predicting how the placement of the dibromomethyl group on the quinoxaline scaffold might influence its biological profile.
Comparative Analysis of this compound and Its Positional Isomers: A Predictive Overview
In the absence of direct experimental comparisons, we can hypothesize the potential differences in biological activity between this compound and its isomers (e.g., 2-, 6-, and 7-(Dibromomethyl)quinoxaline) based on general SAR principles and data from related halomethyl-substituted quinoxalines.
Potential Biological Activities of Interest
Based on the broader class of quinoxaline derivatives, the primary biological activities of interest for (Dibromomethyl)quinoxaline isomers would likely be:
-
Antimicrobial and Antifungal Activity: Halogenated compounds often exhibit potent antimicrobial properties.
-
Anticancer Activity: Many quinoxaline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1][7]
The Influence of the Dibromomethyl Group
The dibromomethyl (-CHBr2) group is a lipophilic and electrophilic moiety. Its presence is expected to enhance the molecule's ability to penetrate cell membranes. The electrophilic nature of the carbon atom in the dibromomethyl group could potentially allow for covalent interactions with nucleophilic residues in biological targets such as enzymes or DNA, which could be a mechanism for its biological activity.
Hypothetical Comparison of Isomers
dot
Caption: Positional Isomerism in Dibromomethylquinoxaline.
-
This compound: Substitution at the 5-position places the dibromomethyl group in the "bay region" of the quinoxaline ring system. This could lead to steric interactions with the hydrogen atom at the 4-position, potentially influencing the planarity of the molecule. This altered conformation might affect how the molecule intercalates with DNA or binds to the active site of an enzyme.
-
2- or 3-(Dibromomethyl)quinoxaline: Substitution on the pyrazine ring would directly impact the electronic properties of this electron-deficient ring. This could be crucial for activities that involve metal chelation or interactions with specific enzyme active sites.
-
6- or 7-(Dibromomethyl)quinoxaline: Substitution at these positions is generally less sterically hindered compared to the 5-position. This might allow for more favorable interactions with the binding pockets of target proteins.
Supporting Experimental Data from Related Compounds
While direct data is lacking, a study by Ishikawa et al. on 2,3-bis(halomethyl)quinoxaline derivatives provides valuable insights. Their research demonstrated that the antimicrobial and antifungal activities of these compounds are influenced by the nature of the halogen and other substituents on the quinoxaline ring. This supports the hypothesis that the position and nature of the halomethyl group are critical determinants of biological activity.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoxaline derivatives.
Antimicrobial and Antifungal Susceptibility Testing
1. Agar Disk Diffusion Method
This method is a widely used preliminary screening tool for antimicrobial activity.
-
Media Preparation: Prepare sterile nutrient agar and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized microbial suspension (e.g., 0.5 McFarland standard) over the agar surface.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
dot
Caption: Agar Disk Diffusion Workflow.
2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Dilutions: Prepare a serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each dilution with a standardized suspension of the test microorganism.
-
Incubation: Incubate the tubes or microplates under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound with no visible turbidity (growth).
In Vitro Cytotoxicity Assay
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
dot
Caption: MTT Assay Workflow.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of this compound and its isomers. Based on established SAR principles, it is evident that the position of the dibromomethyl substituent is likely to have a profound impact on the compound's biological profile. The 5-substituted isomer may exhibit unique properties due to steric effects, while isomers with substitutions on the pyrazine or at the 6- and 7-positions will have their activities governed by different electronic and steric factors.
To validate these predictions, further research is imperative. The synthesis of this compound and its positional isomers, followed by a systematic evaluation of their antimicrobial and anticancer activities using the standardized protocols outlined in this guide, would provide invaluable data. Such studies would not only elucidate the specific roles of these isomers but also contribute to the rational design of more potent and selective quinoxaline-based therapeutic agents.
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An Improved Understanding of the Reaction of Bis(bromomethyl)quinoxaline 1-N-Oxides with Amines Using Substituent Effects. (2025). Request PDF. [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
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Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (n.d.). PMC. [Link]
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Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing. [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC. [Link]
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Exploring Potential of Quinoxaline Moiety. (n.d.). PharmaTutor. [Link]
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). MDPI. [Link]
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Synthesis and Antimicrobial Activity of Some Quinoxaline Derivatives | Request PDF. (n.d.). ResearchGate. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Iraqi National Journal of Chemistry. [Link]
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Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (n.d.). PubMed. [Link]
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Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. (2012). PubMed. [Link]
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Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. (2010). PubMed. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. [Link]
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New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. [Link]
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Synthesis of quinoxaline in aqueous media using [C 8 dabco]Br IL as catalyst. a. (n.d.). ResearchGate. [Link]
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Identification of the mutagenic quinoxaline isomers from fried ground beef. (n.d.). PubMed. [Link]
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Institutes of Health. [Link]
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Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. (n.d.). PubMed. [Link]
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A Senior Application Scientist's Guide to Confirming Novel Quinoxaline Derivative Structures by X-ray Crystallography
For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. In the development of novel quinoxaline derivatives—a class of heterocyclic compounds renowned for their broad pharmacological activities—this structural confirmation underpins all further investigation.[1][2][3] While a suite of analytical techniques can provide structural insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive, atomic-resolution picture of a molecule's solid-state conformation, bond lengths, and stereochemistry.[4][5][6]
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of novel quinoxaline derivatives. It offers field-proven insights into the experimental workflow, from crystal growth to data interpretation, and addresses common challenges encountered in the process.
The Decisive Power of a Single Crystal
Before delving into protocols, it is crucial to understand why X-ray crystallography is often the ultimate arbiter in structural chemistry. When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[7][8] This diffraction creates a unique, three-dimensional pattern of spots of varying intensities.[9][10] By analyzing this pattern, we can reconstruct an electron density map of the molecule and, from that, build an atomic model with unparalleled precision.[9]
This method's power lies in its ability to:
-
Provide Unambiguous Connectivity: It directly maps the positions of atoms, confirming the molecular constitution.
-
Determine Absolute Stereochemistry: It can definitively resolve the 3D arrangement of atoms at chiral centers, which is critical for pharmacological activity.[4]
-
Reveal Solid-State Conformation and Packing: It provides invaluable data on intermolecular interactions, which influences properties like solubility and stability.
While indispensable, obtaining a single-crystal structure is contingent on the most challenging step: growing a high-quality, single crystal suitable for diffraction.[10]
The Crystallography Workflow: From Powder to Structure
The path from a newly synthesized quinoxaline derivative to a refined crystal structure is a multi-step process that demands patience and precision.
Caption: High-level overview of the single-crystal X-ray diffraction workflow.
Experimental Protocol: Growing Diffraction-Quality Crystals
The success of the entire endeavor hinges on this initial phase. For planar, aromatic systems like quinoxalines, slow crystallization methods are often most effective.
1. Purity is Paramount:
-
Causality: Impurities can disrupt the crystal lattice, preventing the formation of a well-ordered single crystal.
-
Action: Ensure the synthesized quinoxaline derivative is of the highest possible purity (>98%). Recrystallization or column chromatography may be necessary.[11]
2. Solvent Selection:
-
Causality: The ideal solvent system is one in which the compound is moderately soluble.[11] If solubility is too high, the compound will remain in solution; if too low, it will precipitate as an amorphous powder or microcrystals.
-
Action: Screen a range of solvents. For quinoxalines, common choices include dichloromethane, chloroform, ethyl acetate, methanol, ethanol, and acetonitrile, or mixtures thereof.
3. Setting up the Crystallization:
-
Method: Slow Evaporation
-
Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.[11]
-
Filter the solution to remove any particulate matter.
-
Cover the vial with a cap, or with parafilm perforated with a few pinholes. This slows the rate of evaporation, which is key to growing larger, more ordered crystals.[12]
-
Place the vial in a vibration-free location and leave it undisturbed.[11]
-
-
Method: Vapor Diffusion
-
Vial-in-Beaker Setup: Dissolve the compound in a small amount of a relatively low-boiling-point solvent (e.g., dichloromethane). Place this vial, uncapped, inside a larger beaker containing a small amount of a higher-boiling-point "anti-solvent" in which the compound is poorly soluble (e.g., hexane or methanol).
-
Seal the beaker. The anti-solvent vapor will slowly diffuse into the vial, gradually reducing the solubility of the compound and promoting slow crystallization.
-
4. Crystal Inspection and Harvesting:
-
Causality: Not all crystalline solids are single crystals. Conglomerates, twinned crystals, or cracked specimens will not yield high-quality diffraction data.[12]
-
Action:
-
Inspect the crystals under a polarizing microscope. A good single crystal should have smooth faces, sharp edges, and should uniformly go extinct (turn dark) every 90 degrees of rotation under cross-polarized light.[12]
-
Once suitable crystals have grown (typically 0.1-0.3 mm in at least one dimension), carefully harvest one using a cryo-loop and immediately flash-cool it in liquid nitrogen to prevent solvent loss and minimize radiation damage during data collection.[13]
-
Comparative Analysis: Choosing the Right Tool
While X-ray crystallography is definitive, it is not always the first or only technique used. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable partners in structural elucidation.
Caption: Decision matrix for selecting a structure elucidation technique.
Data Summary: Technique Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Output | 3D atomic coordinates, bond lengths/angles, absolute configuration | Atom connectivity, through-space proximities (NOE) | Mass-to-charge ratio (Molecular Formula) |
| Key Advantage | Unambiguous and definitive 3D structure.[4][6] | Provides data on structure in solution, which can be more biologically relevant.[14] | High sensitivity, confirms molecular weight and elemental composition. |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[12] | ~1-5 mg dissolved in deuterated solvent. | <1 mg, can be solid or in solution. |
| Common Challenge | Growing a suitable crystal can be a major bottleneck.[10] | Signal overlap in complex molecules; ambiguity in determining relative stereochemistry for non-coupled centers.[4] | Cannot distinguish between isomers; provides no stereochemical information. |
| Time to Result | Days to weeks (dominated by crystallization time). | Hours. | Minutes. |
Interpreting the Data: What to Look For
Once diffraction data is collected and the structure is solved, a Crystallographic Information File (CIF) is generated. Key metrics validate the quality of the structure:
-
R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. For small molecules, a final R1 value below 5% (0.05) is considered excellent.
-
Goodness-of-Fit (GooF): This value should be close to 1.0. Significant deviations can indicate a poor model or issues with the data.
-
Displacement Ellipsoids (ORTEP plots): These thermal ellipsoids represent the atomic positions. They should be reasonably sized and shaped. Excessively large or flattened ellipsoids may indicate disorder in the crystal structure.
For quinoxaline derivatives, it is crucial to verify the planarity of the aromatic rings and the geometry of any substituent groups. The Cambridge Crystallographic Data Centre (CCDC) maintains a vast repository of crystal structures, which can be used to compare bond lengths and angles with known, related compounds.[15][16][17][18]
Conclusion
For the development of novel quinoxaline derivatives, single-crystal X-ray crystallography is an unparalleled tool for providing the definitive structural proof required for patents, publications, and regulatory submissions. While NMR and MS are essential for routine characterization, crystallography delivers the unambiguous, three-dimensional atomic map that resolves complex stereochemical questions and confirms molecular architecture. The primary challenge remains the art and science of crystal growth, a process that requires meticulous care but ultimately yields data of the highest authority and integrity.
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Why is crystallography still used in some cases for small molecule structure determination? (2017). Stack Exchange. [Link]
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Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
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From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
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From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). National Institutes of Health. [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). National Institutes of Health. [Link]
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Radiation damage in small-molecule crystallography: fact not fiction. (2019). National Institutes of Health. [Link]
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Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (2014). International Journal of Chemical and Pharmaceutical Sciences. [Link]
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Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. (2023). ResearchGate. [Link]
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Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. [https://www.creative-biostructure.com/blog/common-problems-in-protein-x-ray-crystallography-and-how-to-solve-them/]([Link] crystallography-and-how-to-solve-them/)
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Assessing the Cytotoxicity of 5-(Dibromomethyl)quinoxaline-Derived Compounds on Cancer Cell Lines: A Comparative Guide
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold in Oncology
The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry due to the diverse biological activities of its derivatives.[1] In the realm of oncology, quinoxaline-based compounds have emerged as a significant class of therapeutic agents, demonstrating a broad spectrum of anticancer activities.[2][3] Their mechanisms of action are multifaceted, ranging from the inhibition of critical cellular enzymes like kinases and topoisomerases to the induction of programmed cell death, or apoptosis.[4][5] This guide focuses on the cytotoxic potential of a specific subset of these compounds: 5-(Dibromomethyl)quinoxaline derivatives. While direct experimental data on this precise substitution pattern is emerging, the presence of halogenated methyl groups on the quinoxaline core is a promising feature for enhanced anticancer activity. For instance, studies on related brominated quinoxaline derivatives have shown significant cytotoxic effects, suggesting that the dibromomethyl moiety could be a key pharmacophore.[6][7]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a comparative overview of the cytotoxic effects of relevant quinoxaline derivatives, detailed protocols for essential cytotoxicity assays, and an exploration of the potential molecular mechanisms underpinning their anticancer activity.
Comparative Cytotoxicity of Brominated Quinoxaline Derivatives
While specific data for this compound is limited, the following table summarizes the cytotoxic activity of various brominated quinoxaline derivatives against a panel of human cancer cell lines. This comparative data provides a valuable benchmark for evaluating the potential efficacy of novel analogs. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[g]quinoxaline derivative with dibromo substitution (Compound 9) | MCF-7 (Breast) | 8.84 | [6][8] |
| 2,3-Bis(bromomethyl)benzo[g]quinoxaline-5,10-dione (Compound 6c) | Sarcoma Cell Lines | Highly Active | [7] |
| Quinoxaline Derivative (Compound IV) | PC-3 (Prostate) | 2.11 | [5] |
| Quinoxaline Derivative (Compound III) | PC-3 (Prostate) | 4.11 | [5] |
Note: The data presented are from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Methodologies for Assessing Cytotoxicity
A thorough evaluation of a compound's cytotoxic effects requires a multi-faceted approach, employing assays that probe different aspects of cell health, from metabolic activity to membrane integrity and the induction of apoptosis. Here, we provide detailed protocols for three widely accepted and robust cytotoxicity assays.
MTT Assay: Measuring Metabolic Activity as an Indicator of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-derived compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Caption: Workflow for the MTT cell viability assay.
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that measures the release of LDH from cells with compromised membrane integrity.[12] LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon cell lysis. The amount of LDH released is proportional to the number of dead cells.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).[12]
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate. Be cautious not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. This typically involves mixing a substrate solution with a dye solution.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add a stop solution if required by the kit protocol.
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader. A reference wavelength of 650 nm is often used.
-
Caption: Workflow for the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells.[13] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity, staining their nuclei.[15]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or T25 flask and treat with the quinoxaline derivatives as described previously.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[13]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the stained cells by flow cytometry as soon as possible.
-
The cell population can be distinguished into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Potential Mechanisms of Action of Quinoxaline Derivatives
The cytotoxic effects of quinoxaline derivatives are often attributed to their ability to interfere with fundamental cellular processes. While the specific mechanism of this compound is yet to be elucidated, related compounds have been shown to induce apoptosis through various signaling pathways.
One of the key pathways implicated in quinoxaline-induced apoptosis is the inhibition of Topoisomerase II (Topo II).[5] Topo II is an essential enzyme that modulates DNA topology and is crucial for DNA replication and chromosome segregation. Its inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Another potential mechanism involves the modulation of the PI3K/AKT/mTOR signaling pathway, which plays a central role in cell survival, proliferation, and growth.[17] Inhibition of this pathway by quinoxaline derivatives can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors.
Simplified Apoptosis Pathway
Caption: Simplified overview of potential apoptotic pathways targeted by quinoxaline derivatives.
Conclusion and Future Directions
This guide provides a framework for assessing the cytotoxicity of this compound-derived compounds. While direct experimental evidence for this specific class of molecules is still needed, the data from related brominated quinoxalines suggest a promising avenue for anticancer drug discovery. The detailed protocols for MTT, LDH, and Annexin V/PI assays offer a robust starting point for in vitro evaluation. Future research should focus on synthesizing and testing this compound derivatives against a broad panel of cancer cell lines to establish their cytotoxic profile and elucidate their precise mechanisms of action. Such studies will be instrumental in determining their potential as novel chemotherapeutic agents.
References
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Belgrad, T. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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El-Sayed, N. A. E., & El-Bendary, E. R. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals, 14(8), 853. [Link]
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Promega Corporation. (2024, December 11). LDH cytotoxicity assay. Protocols.io. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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3H Biomedical. (n.d.). LDH Cytotoxicity Assay. [Link]
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MaxDiscovery™. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
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Chung, W. J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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Musil, Z., et al. (2020). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules, 25(24), 5922. [Link]
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El-Sayed, N. A. E., & El-Bendary, E. R. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. PubMed Central. [Link]
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Asensio, M. A., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]
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Sargın, Z., et al. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. European Journal of Medicinal Chemistry, 44(4), 1579-91. [Link]
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Gomaa, A. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]
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Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1633. [Link]
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Yoo, H. W., et al. (1998). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Archiv der Pharmazie, 331(10), 331-3. [Link]
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Szałaj, N., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296. [Link]
-
El-Sayed, N. A. E., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1-19. [Link]
-
Kim, H. J., et al. (2012). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Journal of Cancer Research and Clinical Oncology, 138(10), 1735-43. [Link]
-
Alsaif, N. A., et al. (2021). Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. Molecular Diversity, 25(4), 2329-2347. [Link]
-
Duque-Montaño, M., et al. (2021). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology, 11, 639371. [Link]
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A Comparative Guide to the Synthetic Routes of Quinoxaline-5-carbaldehyde
Quinoxaline-5-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science. Its strategic importance lies in the reactive aldehyde functionality on the benzene portion of the quinoxaline scaffold, allowing for a wide array of subsequent chemical modifications. The synthesis of this specific isomer, however, is not trivial and requires careful strategic planning. This guide provides an in-depth comparison of four distinct synthetic routes, offering researchers the experimental data and causal insights needed to select the most appropriate method for their application.
Introduction to Synthetic Strategies
The synthesis of quinoxaline-5-carbaldehyde can be approached from several fundamentally different perspectives. The choice of route often depends on the availability of starting materials, tolerance for multi-step sequences, and the desired scale of the reaction. We will explore the following four strategic pathways:
-
Route 1: Ring Annulation from a Pre-functionalized Diamine: The classic and most direct approach, involving the condensation of a pre-synthesized 3,4-diaminobenzaldehyde with a 1,2-dicarbonyl compound.
-
Route 2: Oxidation of a Methyl Precursor: A functional group interconversion strategy that begins with the more accessible 5-methylquinoxaline and oxidizes the methyl group to the target aldehyde.
-
Route 3: Partial Reduction of a Carboxylic Acid Precursor: A two-stage approach involving the synthesis of quinoxaline-5-carboxylic acid followed by its controlled reduction to the aldehyde.
-
Route 4: C-H Functionalization via a Halogen Intermediate: A modern organometallic approach that introduces the formyl group onto a pre-formed quinoxaline ring via a 5-haloquinoxaline intermediate.
Route 1: Condensation from 3,4-Diaminobenzaldehyde
Workflow Diagram: Route 1
Caption: Synthesis via condensation of a pre-functionalized diamine.
Experimental Protocols
Step 1: Synthesis of 3,4-Diaminobenzaldehyde
-
Rationale: The selective reduction of a nitro group in the presence of an aldehyde can be challenging. Using a dissolving metal reduction, such as iron in acetic acid, is a classic and effective method that is mild enough to preserve the aldehyde functionality.[2] Catalytic hydrogenation is an alternative, but requires careful control to avoid over-reduction of the aldehyde.[3]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-amino-3-nitrobenzaldehyde (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 5:1 v/v).
-
Heat the mixture to approximately 80-90 °C.
-
Add iron powder (<100 mesh, 4.0 eq) portion-wise to the stirred, hot suspension. The mixture will turn a dark brown/black.
-
Maintain the temperature and stir vigorously for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-diaminobenzaldehyde, which should be used immediately in the next step.
-
Step 2: Synthesis of Quinoxaline-5-carbaldehyde
-
Rationale: The condensation of the newly formed diamine with glyoxal is a spontaneous cyclization reaction that forms the pyrazine ring of the quinoxaline system.[1]
-
Procedure:
-
Dissolve the crude 3,4-diaminobenzaldehyde (1.0 eq) from the previous step in ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of glyoxal (40% wt., 1.1 eq) dropwise to the stirred solution at room temperature.
-
An exothermic reaction may be observed, and a precipitate may form. Stir the reaction at room temperature for 1-2 hours.
-
If a precipitate has formed, collect the solid by filtration. If not, the reaction mixture can be diluted with water to induce precipitation.
-
Wash the collected solid with cold water and a minimal amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure quinoxaline-5-carbaldehyde.
-
Route 2: Oxidation of 5-Methylquinoxaline
This approach begins with the synthesis of 5-methylquinoxaline, a more stable and accessible precursor. The key transformation is the selective oxidation of the C5-methyl group to a formyl group. The Riley oxidation, using selenium dioxide (SeO₂), is a classic and effective method for this type of allylic/benzylic oxidation.[4]
Workflow Diagram: Route 2
Caption: Synthesis via oxidation of a methyl-substituted precursor.
Experimental Protocols
Step 1: Synthesis of 5-Methylquinoxaline
-
Rationale: This is a standard quinoxaline synthesis from commercially available 3-methyl-1,2-phenylenediamine and glyoxal.
-
Procedure:
-
Dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of glyoxal (40% wt., 1.1 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. The product often crystallizes directly from the reaction mixture.
-
Collect the product by filtration, wash with cold water, and dry. The purity is often sufficient for the next step, or it can be recrystallized from ethanol.
-
Step 2: Oxidation to Quinoxaline-5-carbaldehyde (Riley Oxidation)
-
Rationale: Selenium dioxide is a specific reagent for oxidizing activated C-H bonds adjacent to aromatic systems to carbonyls.[2] The reaction is typically performed in a solvent like dioxane at reflux. The mechanism involves an ene reaction followed by a[3][5]-sigmatropic rearrangement.[4]
-
Procedure:
-
Caution: Selenium compounds are highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask fitted with a reflux condenser, dissolve 5-methylquinoxaline (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 - 1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 101 °C) and maintain for 4-12 hours. The reaction progress should be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.
-
After completion, cool the mixture to room temperature and filter to remove the selenium precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure quinoxaline-5-carbaldehyde.
-
Route 3: Partial Reduction of Quinoxaline-5-carboxylic Acid
This route involves creating the C5 substituent at a higher oxidation state (carboxylic acid) and then reducing it to the desired aldehyde. This avoids the often difficult-to-control direct oxidation of a methyl group. The reduction requires a two-step sequence: activation of the acid (typically to an acyl chloride) followed by a controlled reduction.
Workflow Diagram: Route 3
Caption: Synthesis via reduction of a carboxylic acid precursor.
Experimental Protocols
Step 1: Synthesis of Quinoxaline-5-carboxylic Acid
-
Rationale: The synthesis starts from commercially available methyl 2,3-diaminobenzoate. Condensation with glyoxal forms the quinoxaline ester, which is then hydrolyzed to the carboxylic acid.[6]
-
Procedure (2 stages):
-
Ester Formation: Dissolve methyl 2,3-diaminobenzoate (1.0 eq) in methanol. Add aqueous glyoxal (40% wt., 1.1 eq) and stir at room temperature for 4-6 hours. The product, methyl quinoxaline-5-carboxylate, can be isolated by removing the solvent and purifying by chromatography or recrystallization.
-
Hydrolysis: Dissolve the isolated ester in a mixture of methanol and aqueous sodium hydroxide (2.0 eq). Heat the mixture at reflux for 2-3 hours until saponification is complete (monitored by TLC). Cool the reaction, acidify with dilute HCl to pH ~3-4 to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to yield quinoxaline-5-carboxylic acid.
-
Step 2: Reduction to Quinoxaline-5-carbaldehyde
-
Rationale: Direct reduction of carboxylic acids to aldehydes is difficult as most hydrides (like LiAlH₄) will proceed to the primary alcohol.[4] A reliable method is to first convert the acid to a more reactive acyl chloride using thionyl chloride (SOCl₂),[7][8] then reduce the acyl chloride using a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride or via a Rosenmund reduction (H₂, Pd/BaSO₄, quinoline-sulfur).
-
Procedure (2 stages):
-
Acyl Chloride Formation: In a flask under an inert atmosphere (N₂ or Ar), suspend quinoxaline-5-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, excess, can be used as solvent). Add a catalytic amount of DMF. Heat the mixture at reflux (approx. 76 °C) for 2-3 hours. The excess SOCl₂ is then removed by distillation under reduced pressure to yield the crude quinoxaline-5-carbonyl chloride, which is used immediately.
-
Reduction: Dissolve the crude acyl chloride in a dry, aprotic solvent like THF and cool to -78 °C under an inert atmosphere. Add a solution of lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H, 1.1 eq) in THF dropwise. Stir at -78 °C for 1-2 hours. Quench the reaction by carefully adding water or aqueous Rochelle's salt. Allow to warm to room temperature, extract with an organic solvent, dry, and purify by column chromatography.
-
Route 4: Formylation via 5-Bromoquinoxaline
This modern approach utilizes organometallic chemistry to directly install the formyl group at the desired position. The strategy involves a lithium-halogen exchange on 5-bromoquinoxaline, creating a nucleophilic organolithium species at C5, which is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[9]
Workflow Diagram: Route 4
Caption: Synthesis via lithium-halogen exchange and formylation.
Experimental Protocols
Step 1: Synthesis of 5-Bromoquinoxaline
-
Rationale: This is a standard quinoxaline synthesis from commercially available 3-bromo-1,2-phenylenediamine and glyoxal.
-
Procedure:
-
Dissolve 3-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Add aqueous glyoxal (40% wt., 1.1 eq) dropwise at room temperature.
-
Stir the mixture for 3-5 hours.
-
Isolate the product by precipitation with water, followed by filtration. The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Lithium-Halogen Exchange and Formylation
-
Rationale: Lithium-halogen exchange is a rapid and efficient reaction, particularly with aryl bromides, using an organolithium reagent like n-butyllithium (n-BuLi). The reaction is performed at low temperature (-78 °C) to prevent side reactions. The resulting 5-quinoxalinyllithium is a potent nucleophile that readily attacks the electrophilic carbonyl of DMF to form a tetrahedral intermediate, which upon acidic workup hydrolyzes to the aldehyde.[9]
-
Procedure:
-
Caution: Organolithium reagents are pyrophoric and react violently with water. This procedure requires strictly anhydrous conditions and an inert atmosphere (N₂ or Ar).
-
Dissolve 5-bromoquinoxaline (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
In a separate flask, ensure N,N-dimethylformamide (DMF, 2.0 eq) is anhydrous and cool it to 0 °C.
-
Add the anhydrous DMF to the organolithium solution via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield quinoxaline-5-carbaldehyde.
-
Comparison of Synthetic Routes
| Feature | Route 1: Condensation | Route 2: Oxidation | Route 3: Reduction | Route 4: Formylation |
| Overall Strategy | Ring formation on pre-functionalized arene | C-H oxidation of methyl group | Reduction of carboxylic acid | C-H formylation via organometallic |
| Key Precursor | 3,4-Diaminobenzaldehyde | 5-Methylquinoxaline | Quinoxaline-5-carboxylic acid | 5-Bromoquinoxaline |
| Typical # of Steps | 2 | 2 | 3 | 2 |
| Key Reagents | Fe/AcOH, Glyoxal | SeO₂, Dioxane | SOCl₂, LiAl(Ot-Bu)₃H | n-BuLi, DMF, THF |
| Advantages | Convergent, classic method. | Uses a stable, easily prepared precursor. | Avoids over-oxidation issues. | High regioselectivity, direct functionalization. |
| Disadvantages | Diamine precursor is unstable. | Highly toxic SeO₂ , formation of black selenium precipitate can complicate workup, potential for over-oxidation. | Longer sequence, requires multiple reagents and purifications. | Requires strictly anhydrous/inert conditions, pyrophoric reagents. |
| Scalability | Moderate; diamine instability is a concern. | Limited by toxicity and waste disposal of selenium. | Good; standard transformations. | Moderate; requires specialized equipment for handling pyrophorics. |
Conclusion for the Practicing Scientist
There is no single "best" route for the synthesis of quinoxaline-5-carbaldehyde; the optimal choice is dictated by the specific constraints and capabilities of the laboratory.
-
For directness and adherence to classic methods, Route 1 (Condensation) is conceptually straightforward, provided the unstable 3,4-diaminobenzaldehyde intermediate can be prepared and used efficiently.
-
Route 2 (Oxidation) is a viable option if the laboratory is well-equipped to handle the high toxicity of selenium dioxide and its waste stream. It offers a short sequence from an easily made precursor.
-
Route 3 (Reduction) represents the most robust and perhaps most reliable, albeit longest, pathway. Each step involves well-understood, high-yielding transformations (esterification, hydrolysis, chlorination, reduction) that are generally scalable and predictable.
-
Route 4 (Formylation) is the most modern and elegant approach, offering excellent regiocontrol. It is the preferred method for chemists comfortable with organometallic techniques requiring strictly inert and anhydrous conditions.
Ultimately, a careful assessment of starting material availability, reaction hazards, and required equipment will guide the synthetic chemist to the most logical and successful preparation of this valuable heterocyclic aldehyde.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Science of Synthesis. (2004). Product Class 15: Quinoxalines. Thieme. Available at: [Link]
- Mishra, B. K., & Patel, P. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 10-14.
-
Organic Syntheses. (n.d.). Lithium Halogen exchange. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Available at: [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link]
- Harvard University. (n.d.). Lithium Halogen Exchange.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
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A Senior Application Scientist's Guide to Evaluating Catalysts for Quinoxaline Synthesis
Quinoxaline scaffolds are of paramount importance in the fields of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, bioactive natural products, and functional organic materials.[1][2][3] The classical and most direct route to these valuable N-heterocycles is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. While this reaction is fundamental, its efficiency, environmental impact, and substrate scope are critically dependent on the choice of catalyst.
This guide provides an in-depth, objective comparison of various catalytic systems for quinoxaline synthesis. Moving beyond a mere listing of methods, we will delve into the causality behind catalyst selection, offering field-proven insights to help researchers, scientists, and drug development professionals choose the optimal catalytic system for their specific synthetic challenges.
Pillar 1: Understanding the Catalytic Landscape
The efficacy of quinoxaline synthesis has been significantly enhanced by a diverse array of catalysts. These can be broadly categorized into three main classes: transition-metal-free catalysts, metal-based catalysts, and heterogeneous/reusable catalysts. Each class offers a unique set of advantages and is suited for different experimental priorities, from small-scale discovery to large-scale, sustainable production.
Transition-Metal-Free Catalysis: The Green and Clean Approach
In recent years, a significant shift towards sustainable chemistry has spurred the development of metal-free catalytic systems.[1][4] These methods circumvent the issues of cost, toxicity, and product contamination associated with residual metals, making them highly attractive for pharmaceutical applications.[1][4]
-
Organocatalysts: Acidic organocatalysts have proven highly effective. For instance, nitrilotris(methylenephosphonic acid) (5 mol%) has been used to synthesize quinoxalines in excellent yields (80–97%) with very short reaction times.[4][5] Camphor sulfonic acid (20 mol%) is another efficient organocatalyst for the condensation of o-phenylenediamines with various dicarbonyl compounds.[5] These catalysts function by activating the carbonyl group of the 1,2-dicarbonyl compound, facilitating nucleophilic attack by the diamine.
-
Iodine-Mediated Synthesis: Molecular iodine (I₂) has emerged as a powerful and inexpensive metal-free catalyst. It can facilitate the synthesis from α-hydroxy ketones by first oxidizing them in-situ to the corresponding 1,2-dicarbonyl compound, which then undergoes condensation. Using 20 mol% of I₂ in DMSO (which acts as both solvent and oxidant), a wide range of quinoxalines have been synthesized in high yields (78–99%).[4][6]
-
Catalyst-Free Innovations: Remarkably, under specific conditions, the synthesis can proceed efficiently without any catalyst.[4] For example, the reaction between o-phenylenediamines and phenacyl bromides in water at 80°C provides quinoxalines in moderate to high yields.[4][5] Another highly efficient, catalyst-free protocol involves simply stirring the reactants in methanol at room temperature for one minute, affording excellent yields and demonstrating scalability up to 10 grams.[7]
Metal-Based Catalysis: The Workhorses of Synthesis
Transition metal catalysts have been traditionally employed for their high efficiency and broad functional group tolerance.[3][8] While noble metals were once the standard, recent advancements have focused on more abundant and less toxic alternatives.
-
Copper Catalysts: Due to their low cost, abundance, and low toxicity, copper catalysts are widely used.[8] Various copper salts, such as CuSO₄·5H₂O, have been successfully used to catalyze the condensation reaction, often under mild, green conditions.[9]
-
Nickel Catalysts: Inexpensive nickel systems, such as NiBr₂/1,10-phenanthroline, have been developed for the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines, demonstrating versatility.[10]
-
Ruthenium Catalysts: Heterogeneous ruthenium on carbon (Ru/C) has been used in a one-pot, biomimetic approach where it first catalyzes the aerobic oxidation of α-hydroxy ketones (benzoins) to 1,2-diketones, which then condense with the diamine in an aqueous medium.[11]
Heterogeneous & Reusable Catalysts: Designing for Sustainability
The principles of green chemistry encourage the use of catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost.[12][13]
-
Nanocatalysts: A wide variety of nanocatalysts have been developed, offering high surface area and reactivity. Systems like nano-BF₃·SiO₂, Fe₃O₄@SiO₂-supported Schiff base complexes, and monoclinic zirconia nanoparticles have been shown to be highly efficient and reusable for quinoxaline synthesis, often in green solvents like water or ethanol, or under solvent-free conditions.[12]
-
Supported Catalysts: Alumina-supported heteropolyoxometalates (e.g., CuH₂PMo₁₁VO₄₀ on alumina) are effective, reusable catalysts that facilitate high yields of quinoxalines at room temperature.[14][15] These solid catalysts can be easily recovered by simple filtration.[14]
-
Ionic Liquids: Ionic liquids can serve as both the catalyst and the reaction medium. They offer high thermal stability and can be recycled, though their viscosity and cost can be drawbacks.[4]
Pillar 2: Comparative Efficacy and Data-Driven Decisions
Choosing the right catalyst requires a quantitative comparison of their performance. The following table summarizes the efficacy of representative catalysts based on key experimental parameters.
| Catalyst System | Catalyst Loading | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantages | Reference |
| Metal-Free | |||||||
| None | N/A | Methanol | RT | 1 min | 93-99 | Extremely fast, green, scalable, catalyst-free. | [7] |
| I₂ | 20 mol% | DMSO | 120 | 12 h | 78-99 | Metal-free, uses readily available α-hydroxy ketones. | [4] |
| Nitrilotris(methylenephosphonic acid) | 5 mol% | Ethanol | Reflux | 10-25 min | 80-97 | Fast, high-yielding organocatalytic method. | [4][5] |
| Phenol | 20 mol% | EtOH/H₂O | RT | 35-60 min | 89-98 | Inexpensive, mild conditions, green solvent. | [16] |
| Metal-Based | |||||||
| CuSO₄·5H₂O | 0.01 g | Ethanol | RT | 15-45 min | 85-95 | Inexpensive, readily available, mild conditions. | [9] |
| NiBr₂/1,10-phenanthroline | 5 mol% | Toluene | 120 | 12 h | 70-92 | Versatile, works with diamines and nitroanilines. | [10] |
| Heterogeneous | |||||||
| Alumina-Supported CuH₂PMo₁₁VO₄₀ | 100 mg | Toluene | RT | 2 h | 92 | Reusable, mild conditions, easy separation. | [14][15] |
| Nano-BF₃·SiO₂ | 0.05 g | Solvent-free | RT | 5-15 min | 92-98 | Fast, solvent-free, reusable solid acid catalyst. | [12] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | 0.03 g | Water | RT | 10-25 min | 94-98 | Magnetic, easily recoverable, works in water. | [12] |
Pillar 3: Experimental Protocols and Workflow Visualization
To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for key catalytic systems.
Experimental Workflow Overview
The general process for catalyst evaluation in quinoxaline synthesis follows a logical sequence from reaction setup to product analysis.
Caption: General experimental workflow for catalytic quinoxaline synthesis.
Protocol 1: Organocatalytic Synthesis Using Phenol
This protocol describes a simple, green, and efficient method using an inexpensive organocatalyst at room temperature.[16]
Materials:
-
Benzene-1,2-diamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Phenol (20 mol%, 19 mg)
-
Ethanol:Water (7:3, v/v), 10 mL
Procedure:
-
To a 25 mL round-bottom flask, add benzene-1,2-diamine (1 mmol) and benzil (1 mmol).
-
Add 10 mL of the ethanol:water (7:3) solvent mixture.
-
Add the catalytic amount of phenol (20 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (20:1).
-
Upon completion (typically 35-60 minutes), add 20 mL of water to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30 minutes to facilitate crystallization of the product.
-
Collect the pure product crystals by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from hot ethanol if necessary.
Protocol 2: Heterogeneous Catalysis Using Reusable Alumina-Supported Catalyst
This protocol utilizes a solid, reusable catalyst that simplifies product purification.[14]
Materials:
-
o-phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Alumina-Supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
Procedure:
-
In a 25 mL flask, prepare a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in 8 mL of toluene.
-
Add 100 mg of the AlCuMoVP catalyst to the mixture.
-
Stir the suspension at room temperature (25°C).
-
Monitor the reaction by TLC.
-
After completion (approximately 2 hours), separate the insoluble catalyst by simple filtration. The catalyst can be washed, dried, and stored for reuse.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.
Pillar 4: Mechanistic Insights
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The most common pathway involves acid catalysis, which can be provided by a Lewis or Brønsted acid.
Caption: Simplified acid-catalyzed mechanism for quinoxaline formation.
In this mechanism, the catalyst (e.g., H⁺ from an acid) activates one of the carbonyl groups, making it more electrophilic. The nucleophilic amino group of the diamine then attacks this activated carbonyl. A series of intramolecular condensation and dehydration steps follow, leading to the formation of the stable, aromatic quinoxaline ring.
Conclusion and Future Outlook
The synthesis of quinoxalines has evolved from classical methods requiring harsh conditions to a sophisticated science employing a vast toolkit of catalytic systems. For laboratory-scale synthesis where speed and simplicity are paramount, the one-minute, catalyst-free method in methanol is exceptionally compelling. For processes demanding high purity and sustainability, particularly in pharmaceutical development, transition-metal-free organocatalysts or reusable heterogeneous catalysts present the most advantageous options.
Future research will likely focus on further refining green chemistry protocols, such as developing more efficient biocatalysts or photocatalytic systems that operate under even milder conditions.[4] The continued exploration of earth-abundant metal catalysts will also be crucial for developing large-scale, cost-effective industrial processes.[8] By understanding the principles and comparative performance data outlined in this guide, researchers can confidently select and implement the most effective catalytic strategy for their quinoxaline synthesis needs.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 5-(Dibromomethyl)quinoxaline-Derived Inhibitors
Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
The quinoxaline scaffold, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] This versatility stems from the quinoxaline core's ability to serve as a robust pharmacophore, amenable to substitutions that can fine-tune its interaction with various biological targets.[1][3] Among these, quinoxaline-based compounds have emerged as potent protein kinase inhibitors, offering a promising avenue for targeted cancer therapy by interfering with aberrant signaling pathways that drive tumor growth.[4]
This guide focuses on a specific, albeit hypothetical, subclass: 5-(Dibromomethyl)quinoxaline derivatives . The introduction of the dibromomethyl group presents an interesting chemical feature that could modulate binding affinity and specificity. Our objective is to provide a comprehensive, field-proven protocol for evaluating the inhibitory potential of such a novel compound through comparative molecular docking. We will benchmark its performance against a known inhibitor within the active site of a clinically relevant protein target. This guide is designed not merely as a sequence of steps, but as a logical framework that explains the causality behind each experimental choice, ensuring a robust and self-validating computational study.
Part 1: The Foundation - A Self-Validating Docking Strategy
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), mimicking the "lock-and-key" model of molecular recognition.[5][6] The primary outputs are the binding pose (orientation) and the binding affinity, a score representing the strength of the interaction.[5][7]
However, a docking score in isolation is just a number. Its true value is realized through comparison. A trustworthy docking protocol must first prove it can accurately replicate reality before it can be used for prediction. This is the principle of redocking .
The Causality of Validation: Before we can trust how our novel quinoxaline derivative docks, we must first demonstrate that our chosen docking parameters can accurately reproduce the binding mode of a known, co-crystallized ligand in the same protein active site. A successful redocking, quantified by a low Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å) between the docked pose and the crystallographic pose, validates our methodology.[8][9][10] This initial validation is the cornerstone of a scientifically sound comparative study.
Part 2: The Comparative Docking Workflow: A Case Study with VEGFR-2
To illustrate the protocol, we will conduct a comparative docking study targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key protein kinase implicated in tumor angiogenesis.[4] Quinoxaline derivatives have shown activity against this target.[4] Our study will compare our hypothetical This compound (DBQ) against Sorafenib , a known multi-kinase inhibitor co-crystallized with VEGFR-2.
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A Senior Application Scientist's Guide to 5-(Dibromomethyl)quinoxaline: A Superior Building Block for Fused Heterocycles
In the intricate world of synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. For researchers, scientists, and professionals in drug development, the efficiency of a synthetic route directly impacts the pace of discovery. This guide provides an in-depth technical assessment of 5-(dibromomethyl)quinoxaline, a versatile and highly reactive building block, and objectively compares its performance against other alternatives in the synthesis of medicinally relevant fused heterocyclic systems, particularly imidazo[1,5-a]quinoxalines.
The quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3][4] Consequently, the development of efficient methods to construct and functionalize this core is of significant interest. This guide will demonstrate why this compound often emerges as the superior choice for these endeavors.
The Unique Reactive Profile of this compound
This compound is distinguished by the presence of a dibromomethyl group at the 5-position of the quinoxaline ring. This functional group is a latent electrophile, which, under appropriate conditions, serves as a precursor to a highly reactive aldehyde or a related electrophilic species. This strategic placement of reactive potential allows for elegant and efficient cyclization strategies that would be otherwise challenging.
The primary advantage of this building block lies in its ability to participate in one-pot, tandem reactions to construct fused heterocyclic systems. Specifically, it has proven to be an exceptional precursor for the synthesis of imidazo[1,5-a]quinoxalines, a class of compounds with demonstrated biological activities, including potential as IKK inhibitors for inflammatory diseases.[5]
Comparative Analysis: The Superiority of a One-Pot Strategy
The traditional synthesis of quinoxalines and their fused derivatives often involves multi-step sequences, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds.[3][6][7] While effective, these methods can be time-consuming and may require harsh reaction conditions or the use of expensive and toxic metal catalysts.[8]
Let's consider the synthesis of imidazo[1,5-a]quinoxalines. Alternative methods include:
-
Pictet-Spengler Reaction: This approach requires a pre-functionalized 2-(1H-imidazol-1-yl)aniline and a ketone or aldehyde, often under microwave conditions with acid catalysis. While effective for some substrates, it can have limitations with certain aldehydes and may require the synthesis of a complex starting material.[9]
-
Intramolecular Cyclization: Other methods may involve the construction of a quinoxalinone core followed by a key intramolecular cyclization step.[10] These multi-step approaches can lead to lower overall yields and increased waste generation.
-
Copper-Catalyzed Domino Processes: While some one-pot methods exist, they often rely on copper catalysis to construct similar fused systems, which can introduce concerns about metal contamination in the final product.[11]
The use of this compound offers a more streamlined and efficient alternative. It enables a powerful one-pot synthesis of imidazo[1,5-a]quinoxalines through a cascade reaction involving an amine, which acts as a nucleophile to form the imidazole ring.
Data-Driven Comparison
The advantages of using this compound are not merely theoretical. The experimental data consistently demonstrates higher yields and milder reaction conditions compared to many alternative multi-step or metal-catalyzed processes.
| Method | Building Blocks | Key Steps | Typical Yields | Conditions | Metal Catalyst Required? |
| This compound Strategy | This compound, Primary Amine | One-pot cyclization | Good to Excellent | Mild (e.g., base in DMSO) | No |
| Pictet-Spengler Type [9] | 2-(1H-imidazol-1-yl)aniline, Ketone/Aldehyde | Cyclization with acid catalysis | Moderate to High | Microwave, 130°C, TFA | No |
| Multi-step Quinoxalinone Cyclization [10] | 1,2-phenylenediamines, TosMIC | 4 steps | Variable (overall) | Multiple steps and reagents | No |
| Copper-Catalyzed Domino Reaction [11] | N-tosyl-2-haloanilines, 2-(chloromethyl)-1H-benzo[d]imidazole | One-pot domino process | Good to Excellent | 80°C, Cs2CO3 | Yes (Copper) |
As the table illustrates, the this compound approach offers a compelling combination of high yields, operational simplicity (one-pot), and the avoidance of transition metal catalysts, which is a significant advantage in the synthesis of pharmaceutical intermediates.
Experimental Workflow and Causality
To fully appreciate the practical advantages, let's delve into a representative experimental protocol for the synthesis of an imidazo[1,5-a]quinoxaline derivative using this compound.
Diagram of the Synthetic Workflow
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A Comparative Guide to the Mechanistic Validation of 5-(Dibromomethyl)quinoxaline Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(Dibromomethyl)quinoxaline and its Formation Mechanism
This compound is a key synthetic intermediate in the development of various pharmacologically active compounds. The dibromomethyl group serves as a versatile handle for further functionalization, making the efficient and selective synthesis of this building block a critical step in many drug discovery pipelines. Understanding the underlying mechanism of its formation from 5-methylquinoxaline is paramount for process optimization, impurity profiling, and ensuring robust and scalable synthetic routes.
This guide will focus on the validation of the most plausible mechanism for this transformation: a free-radical benzylic bromination. We will explore the theoretical underpinnings of this pathway and provide practical, step-by-step experimental designs to rigorously validate this hypothesis.
The Predominant Pathway: Free-Radical Benzylic Bromination
The formation of this compound from 5-methylquinoxaline is best described by a free-radical chain reaction, specifically a Wohl-Ziegler bromination. This mechanism is favored under conditions that promote the formation of radical species, typically involving the use of N-bromosuccinimide (NBS) as a bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often under thermal or photochemical conditions[1].
The reaction proceeds through three key stages: initiation, propagation, and termination.
Initiation: The process begins with the homolytic cleavage of the radical initiator to generate initial radicals. These radicals then react with NBS to produce a bromine radical (Br•), which is the key chain-carrying species.
Propagation:
-
Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group of 5-methylquinoxaline. This is the selectivity-determining step. The resulting 5-quinoxalyl-methyl radical is significantly stabilized by resonance, with the unpaired electron delocalized over the quinoxaline ring system. This high stability is the primary reason for the reaction's selectivity for the benzylic position over other potential reaction sites[2].
-
Bromine Transfer: The 5-quinoxalyl-methyl radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form 5-(bromomethyl)quinoxaline and a new bromine radical. This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction. The dibrominated product, this compound, is formed through a subsequent cycle of hydrogen abstraction from 5-(bromomethyl)quinoxaline and reaction with bromine.
Termination: The chain reaction is terminated when two radical species combine.
The use of NBS is crucial as it maintains a low, steady concentration of molecular bromine, which favors the radical substitution pathway over competitive electrophilic addition to the aromatic ring[3].
Diagram of the Proposed Free-Radical Mechanism
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A Comparative Guide to the Pharmacological Profiles of Quinoxaline Derivatives
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a diverse array of pharmacological activities. This guide provides a comparative analysis of the pharmacological profiles of prominent quinoxaline derivatives, offering insights into their anticancer, antiviral, antibacterial, and neuroprotective properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to elucidate these properties, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity of Quinoxaline Derivatives: Targeting Uncontrolled Cell Proliferation
Quinoxaline derivatives have emerged as a promising class of anticancer agents, primarily due to their ability to inhibit various kinases involved in cancer cell signaling and to induce apoptosis.[1][2] A key focus of research has been the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, as angiogenesis is a critical process for tumor growth and metastasis.[3][4]
Comparative Efficacy of Anticancer Quinoxaline Derivatives
The cytotoxic effects of various quinoxaline derivatives have been extensively studied against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell proliferation. A lower IC₅₀ value indicates higher potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M), Apoptosis Induction | [5][6] |
| MCF-7 (Breast) | 9.0 | [5][7] | ||
| HepG2 (Liver) | Moderate Activity | [5] | ||
| Compound 11g | HepG2 (Liver) | 4.50 | VEGFR-2 Inhibition | [3] |
| MCF-7 (Breast) | 2.40 | [3] | ||
| HCT-116 (Colon) | 5.90 | [3] | ||
| Compound 14a | HepG2 (Liver) | - | VEGFR-2 Inhibition (IC₅₀ = 3.2 nM) | [4] |
| Compound 25d | MCF-7 (Breast) | 4.1 ± 0.4 | VEGFR-2 Inhibition (IC₅₀ = 3.4 ± 0.3 nM) | [8] |
| HepG2 (Liver) | 11.7 ± 1.1 | [8] | ||
| Doxorubicin (Standard) | HCT116 (Colon) | - | DNA Intercalation, Topoisomerase II Inhibition | [7] |
| MCF-7 (Breast) | - | [7] | ||
| HepG2 (Liver) | 8.29 | [3] | ||
| Sorafenib (Standard) | - | - | Multi-kinase Inhibitor (including VEGFR-2) | [4][8] |
Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction
Many potent anticancer quinoxaline derivatives exert their effects by targeting the ATP-binding site of VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling cascade. By inhibiting VEGFR-2, these compounds block the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.
Furthermore, compounds like VIIIc have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often characterized by cell cycle arrest at the G2/M phase, an increase in the pro-apoptotic Bax/Bcl-2 ratio, and activation of caspases 3 and 9.[4][6]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting a dose-response curve.
Antiviral Activity of Quinoxaline Derivatives: Combating Viral Infections
Quinoxaline derivatives have demonstrated significant potential as antiviral agents, with activity against a range of DNA and RNA viruses.[9] Their mechanisms of action are varied and can include the inhibition of viral enzymes, interference with viral entry, and disruption of viral replication.
Comparative Efficacy of Antiviral Quinoxaline Derivatives
The antiviral activity of quinoxaline derivatives is often evaluated using plaque reduction assays, which measure the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
| Compound | Virus | Cell Line | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| B-220 | HSV-1 | Vero | - | - | - | [10] |
| 9-OH-B220 | HSV-1 | - | - | - | - | [11] |
| Compound 3j | HSV-1 | Vero | 0.7 ± 0.04 | Not toxic | >1 | [12] |
| Compound 2d | HSV-1 | Vero | 0.8 ± 0.09 | Not toxic | >1 | [12] |
| Acyclovir (Standard) | HSV-1 | Vero | - | - | - | [13][14] |
Mechanism of Action: DNA Intercalation and Inhibition of Viral Replication
The indoloquinoxaline derivative B-220 and its hydroxylated analog 9-OH-B220 have been shown to exert their anti-herpes simplex virus (HSV-1) activity through intercalation into the viral DNA helix.[10][11] This interaction is thought to disrupt viral DNA replication and uncoating processes.
Experimental Protocol: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing various concentrations of the quinoxaline derivative.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the virus control. The IC₅₀ is the concentration that reduces the plaque number by 50%.
Antibacterial Activity of Quinoxaline Derivatives: A New Frontier Against Drug Resistance
With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. Quinoxaline derivatives have demonstrated promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16]
Comparative Efficacy of Antibacterial Quinoxaline Derivatives
The antibacterial efficacy of quinoxaline derivatives is typically determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | MRSA | 1-4 | [15][16] |
| Compound 4c | S. aureus | - (Zone of inhibition: 10.5-14.89 mm) | [17][18][19] |
| Compound 5p | S. aureus | 4-16 | [20] |
| MRSA | 8-32 | [20] | |
| Vancomycin (Standard) | MRSA | 4 (for 63.3% of isolates) | [15][16] |
Mechanism of Action: DNA Intercalation and Membrane Disruption
The antibacterial mechanism of some quinoxaline derivatives involves DNA intercalation, similar to their antiviral counterparts, which inhibits bacterial DNA synthesis.[19] Other derivatives, such as compound 5p , have been shown to disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[20]
Experimental Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium.
-
Serial Dilution: Prepare serial twofold dilutions of the quinoxaline derivative in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.
Neuroprotective Effects of Quinoxaline Derivatives: A Hope for Neurodegenerative Diseases
Quinoxaline derivatives are being investigated for their potential to treat neurodegenerative disorders such as Parkinson's disease.[21][22] These compounds have shown the ability to protect dopaminergic neurons from cell death in various experimental models.
Comparative Efficacy of Neuroprotective Quinoxaline Derivatives
The neuroprotective effects of quinoxaline derivatives are evaluated in cellular and animal models of Parkinson's disease.
| Compound | Model System | Key Findings | Reference |
| MPAQ | Primary cultures of rat midbrain neurons | Substantial protection of dopaminergic neurons | [21][23] |
| 6-OHDA-induced lesion model in mice | Attenuated neurodegeneration | [23] | |
| PAQ | Cellular models of Parkinson's disease | Demonstrated superior neuroprotective effects compared to MPAQ | [22][23] |
| MPTP-induced mouse model of Parkinson's disease | Attenuated neurodegeneration and motor deficits | [23] |
Mechanism of Action: Modulation of Cellular Signaling Pathways
The precise mechanisms underlying the neuroprotective effects of quinoxaline derivatives are still under investigation. However, compounds like PAQ are thought to act, at least in part, through the activation of endoplasmic reticulum ryanodine receptor channels.[22] Further research is needed to fully elucidate the signaling pathways involved.
Experimental Approach: In Vivo Parkinson's Disease Models
Evaluating the neuroprotective potential of quinoxaline derivatives often involves the use of animal models that mimic the pathology of Parkinson's disease.
Common Models:
-
6-hydroxydopamine (6-OHDA) model: A neurotoxin that selectively destroys dopaminergic neurons.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: A proneurotoxin that is metabolized to the dopaminergic neurotoxin MPP+.
Evaluation Parameters:
-
Behavioral tests: To assess motor function (e.g., rotarod test, cylinder test).
-
Immunohistochemistry: To quantify the number of surviving dopaminergic neurons in the substantia nigra.
-
Neurochemical analysis: To measure dopamine levels in the striatum.
Conclusion: The Promising Future of Quinoxaline Derivatives in Drug Discovery
The quinoxaline scaffold has proven to be a remarkably versatile platform for the development of a wide range of therapeutic agents. The derivatives discussed in this guide highlight the significant potential of this chemical class in oncology, virology, bacteriology, and neurology. The ability to systematically modify the quinoxaline core and observe the resulting changes in pharmacological activity underscores the importance of structure-activity relationship studies in rational drug design.
The experimental protocols detailed herein provide a foundation for the continued exploration and evaluation of novel quinoxaline derivatives. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, we can anticipate the development of more potent and selective quinoxaline-based drugs to address a multitude of unmet medical needs. The ongoing research in this field promises a bright future for the clinical application of these fascinating heterocyclic compounds.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Dibromomethyl)quinoxaline
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-(Dibromomethyl)quinoxaline. As a brominated heterocyclic compound, its disposal requires careful consideration to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Compound Identification and Hazard Analysis
Before handling any chemical, a thorough understanding of its properties and associated hazards is critical. This compound is a halogenated organic compound with the potential for significant reactivity and toxicity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 958994-25-7 | [1][2] |
| Molecular Formula | C₉H₆Br₂N₂ | [1] |
| Molecular Weight | 301.98 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [3] |
| Primary Hazard | Irritant | [1] |
The primary danger associated with this compound stems from its classification as a halogenated organic compound and its potential as a lachrymator and irritant. The dibromomethyl group is a reactive functional group that can participate in various chemical reactions, potentially leading to the formation of hazardous byproducts if not handled correctly. Quinoxaline derivatives themselves are known for a wide range of biological activities, which underscores the need for cautious handling to avoid unintended biological effects.[4][5][6][7]
Risk Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before any procedure involving this compound. This assessment should identify potential hazards, evaluate the risks of exposure or incident, and determine the necessary control measures.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[8][9][10][11][12] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[8] |
| Body Protection | Laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of dust or vapors, which may cause respiratory irritation.[8] |
Waste Segregation and Containment: A Critical Step
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[13][14]
Why Segregation is Crucial:
-
Disposal Method: Halogenated organic waste is typically incinerated at high temperatures with special scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[13] Mixing this waste with non-halogenated solvents can contaminate large volumes of waste that could otherwise be recycled or disposed of more cost-effectively.[13]
-
Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions.
Container Selection and Labeling:
-
Choose the Right Container: Use a designated, leak-proof container with a screw-top cap, specifically marked for "Halogenated Organic Waste."[15] Ensure the container is made of a material compatible with the chemical (e.g., glass or polyethylene).
-
Proper Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant").
-
The accumulation start date.
-
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting.
A. Solid Waste Disposal:
-
Collection: Carefully transfer any solid this compound waste, including contaminated items like weighing paper or disposable spatulas, into the designated "Halogenated Organic Waste" container.
-
Minimization: Avoid generating excessive waste. Use only the necessary amount of material for your experiment.
-
Container Management: Keep the waste container securely closed when not in use.[15] Store it in a well-ventilated area, away from incompatible materials.
B. Liquid Waste Disposal (Solutions containing this compound):
-
Segregation: Collect all liquid waste containing this compound in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.[14][15]
-
pH Neutralization: If the waste is acidic or basic, it should be neutralized before being added to the waste container, provided this can be done safely without causing a reaction.
-
Container Management: As with solid waste, keep the liquid waste container tightly sealed and stored in a safe, designated location.
C. Disposal of Empty Containers:
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of as "Halogenated Organic Liquid Waste."[17]
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the original label.[16] Always follow your institution's specific guidelines.
Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as halogenated waste.[16] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Adherence to these disposal procedures is not only a regulatory requirement but also a fundamental aspect of responsible scientific practice. Improper disposal of hazardous waste can lead to significant fines, environmental damage, and serious health risks.[18] Always consult your institution's specific waste management plan and EHS guidelines.[19][20]
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Vanderbilt University Environmental Health & Safety. Guide to Managing Laboratory Chemical Waste. [Link]
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Tijare, D., et al. A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER, 2022. [Link]
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Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 2015. [Link]
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Sharma, R., et al. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 2022. [Link]
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Rajurkar, R.M., et al. HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore, 2010. [Link]
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Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
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Comprehensive Safety and Handling Guide for 5-(Dibromomethyl)quinoxaline
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(dibromomethyl)quinoxaline. As a compound utilized in specialized research and development, particularly in the synthesis of novel chemical entities, a thorough understanding of its potential hazards is paramount. This document is intended for researchers, chemists, and laboratory personnel engaged in the use of this compound. The information herein is synthesized from established safety data for analogous compounds and general principles of laboratory safety.
Hazard Assessment and Core Dangers
Key Hazards:
-
Corrosive: Expected to cause severe skin burns and serious eye damage upon contact.[1][2]
-
Respiratory Irritant: Inhalation of dust or fumes may lead to respiratory irritation.[1]
-
Lachrymator: May cause tearing and irritation to the eyes upon exposure.[2]
-
Potential Alkylating Agent: The dibromomethyl group suggests potential reactivity with biological nucleophiles, necessitating stringent measures to avoid exposure.
| Hazard Classification (Anticipated) | Description | Source (Analogous Compound) |
| Skin Corrosion/Irritation | Causes severe burns.[1][2] | 2,3-Bis(bromomethyl)quinoxaline |
| Serious Eye Damage/Irritation | Corrosive to eyes, may cause blindness.[1] | 2,3-Bis(bromomethyl)quinoxaline |
| Specific Target Organ Toxicity | May cause respiratory system irritation.[1] | 2,3-Bis(bromomethyl)quinoxaline |
| Acute Toxicity (Oral) | Potentially toxic if swallowed.[3] | 5-bromo-6-isothiocyanatoquinoxaline |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate the risks associated with handling this compound.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[2][4]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
-
Respiratory Protection: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Protocol: From Receipt to Reaction
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area designated for corrosive materials.[1] Keep the container tightly closed.[4]
-
Segregation: Store away from incompatible materials, particularly oxidizing agents.[1]
Weighing and Solution Preparation
This workflow must be performed entirely within a chemical fume hood.
Reaction Setup and Monitoring
-
Glassware: Use clean, dry glassware. Ensure all joints are properly sealed.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a reliable method for temperature control (e.g., a cooling bath or heating mantle with a thermocouple).
-
Monitoring: Monitor the reaction progress from a safe distance. Do not leave the reaction unattended.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for hazardous waste disposal.[1] Decontaminate the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and cleaning solvents, in a labeled, sealed container suitable for organic waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4][5] Do not pour waste down the drain.[5]
Conclusion
The handling of this compound requires a proactive and informed approach to safety. By understanding the potential hazards and adhering to the stringent protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and procedures before beginning any work with this compound.
References
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,3-Bis(bromomethyl)quinoxaline. Retrieved from [No direct URL available in search results]
-
Clemson University. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone. Retrieved from [No direct URL available in search results]
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet. Retrieved from [No direct URL available in search results]
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: Quinoxaline. Retrieved from [No direct URL available in search results]
- Merck Millipore. (2021, September 6). Safety Data Sheet. Retrieved from [No direct URL available in search results]
-
PubChem. (n.d.). 5-Bromo-6-isothiocyanatoquinoxaline. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
